molecular formula C6H12N2 B2989478 1-Methyl-1,6-diazaspiro[3.3]heptane CAS No. 1454909-03-5

1-Methyl-1,6-diazaspiro[3.3]heptane

Numéro de catalogue: B2989478
Numéro CAS: 1454909-03-5
Poids moléculaire: 112.176
Clé InChI: LUPHIARKERMZBO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-Methyl-1,6-diazaspiro[3.3]heptane is a strained spirocyclic diamine of significant interest in medicinal chemistry as a versatile piperazine bioisostere. Its three-dimensional, rigid scaffold is highly valuable for constructing novel molecular architectures in drug discovery programs. Incorporating this diazaspiro core can improve the physicochemical properties, selectivity, and metabolic stability of lead compounds compared to those containing a piperazine ring . This compound serves as a key synthetic intermediate in the development of potential therapeutics for various conditions. Research indicates that diazaspiro[3.3]heptane cores have been explored in the design of Poly(ADP-ribose) polymerase (PARP) inhibitors for oncology and inflammation research , as well as in the development of ligands for sigma-2 (σ2) receptors, which are being investigated as targets for neurodegenerative diseases like Alzheimer's and Parkinson's . The synthesis involves specialized organic chemistry, and researchers should note that the 2,6-diazaspiro[3.3]heptane scaffold can be sensitive to strong acids, requiring careful selection of deprotection conditions . This product is intended for research purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this and all chemicals with appropriate precautions and in accordance with all applicable local and institutional safety procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

1-methyl-1,6-diazaspiro[3.3]heptane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2/c1-8-3-2-6(8)4-7-5-6/h7H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUPHIARKERMZBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC12CNC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 1-Methyl-1,6-diazaspiro[3.3]heptane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Architecture

1-Methyl-1,6-diazaspiro[3.3]heptane represents a critical "angular" spirocyclic scaffold in modern medicinal chemistry. Unlike its linear congener (2,6-diazaspiro[3.3]heptane), the 1,6-isomer offers a unique vector orientation (approx. 90°) for substituent display, making it an invaluable bioisostere for morpholine, piperazine, or 3-aminopyrrolidine moieties.

This guide details the de novo synthesis of the 1,6-diazaspiro[3.3]heptane core, specifically focusing on the N1-methylated derivative. The protocol leverages a high-fidelity imine-Reformatsky-cyclization sequence, ensuring modular access to the strained spirocyclic system while maintaining orthogonal protection for downstream functionalization.

Key Physicochemical Attributes
PropertyValue / CharacteristicRelevance
Geometry Angular (Bent)Accesses novel chemical space; distinct exit vectors compared to piperazine.[1]
Basicity (pKa) ~9.0 - 9.5 (N1)Tunable basicity; N1 is typically more basic than N6 due to local environment.
Lipophilicity Low (

)
Enhances aqueous solubility in drug candidates (LLE improvement).
Metabolic Stability HighQuaternary spiro center blocks oxidative metabolism common in piperazines.

Retrosynthetic Analysis

The construction of the 1,6-diazaspiro[3.3]heptane core relies on the strategic disconnection of the "second" azetidine ring from a pre-existing azetidinone scaffold. The most robust pathway, pioneered by the Carreira group, utilizes a Reformatsky-type expansion of an azetidin-3-imine.

Logic Flow
  • Target: 1-Methyl-1,6-diazaspiro[3.3]heptane.[2]

  • Disconnection 1 (Methylation): Removal of the N-methyl group reveals the secondary amine at N1.

  • Disconnection 2 (Cyclization): Opening the N1-C2 bond reveals a

    
    -amino alcohol intermediate.
    
  • Disconnection 3 (C-C Bond Formation): The amino alcohol traces back to an addition of a C2-synthon (acetate equivalent) to an azetidin-3-imine.

  • Starting Material: Commercially available 1-Boc-3-azetidinone .

Retrosynthesis Target 1-Methyl-1,6-diazaspiro[3.3]heptane (Target) Core 1,6-Diazaspiro[3.3]heptane (N6-Protected) Target->Core Reductive Methylation AminoAlcohol Gamma-Amino Alcohol Intermediate Core->AminoAlcohol Mitsunobu Cyclization Imine N-Sulfinyl Imine Activated Intermediate AminoAlcohol->Imine Reformatsky Addition (Ethyl Bromoacetate) Start 1-Boc-3-azetidinone (Starting Material) Imine->Start Condensation (t-Bu-Sulfinamide)

Figure 1: Retrosynthetic logic flow for the angular spirocyclic core.

Step-by-Step Synthesis Protocol

Phase 1: Scaffold Assembly (The Carreira Route)

Objective: Construct the spiro[3.3]heptane core with orthogonal protection (N6-Boc, N1-H).

Step 1: Formation of N-tert-Butylsulfinyl Imine

This step activates the ketone for nucleophilic attack while installing the nitrogen atom destined for position 1.

  • Reagents: 1-Boc-3-azetidinone (1.0 equiv), (R)- or (S)-tert-butylsulfinamide (1.1 equiv), Titanium(IV) ethoxide (

    
    , 2.0 equiv).
    
  • Solvent: Dry THF.

  • Protocol:

    • Dissolve 1-Boc-3-azetidinone in dry THF (0.5 M) under

      
      .
      
    • Add tert-butylsulfinamide followed by

      
      .
      
    • Heat to reflux (approx. 70°C) for 4–6 hours. Monitor by TLC (disappearance of ketone).

    • Workup: Cool to RT. Pour into brine/EtOAc mixture. Filter the resulting titanium salts through Celite. Wash the filter cake thoroughly with EtOAc.

    • Purification: Concentrate and purify via flash chromatography (Hexanes/EtOAc).

    • Why this works: Sulfinimines are more stable against hydrolysis than simple imines and activate the C=N bond for the subsequent Reformatsky reaction.

Step 2: Reformatsky Reaction

Addition of the two-carbon chain required to close the second ring.

  • Reagents: Ethyl bromoacetate (1.5 equiv), Activated Zinc dust (2.0 equiv), CuCl (cat.).

  • Solvent: Dry THF or

    
    .
    
  • Protocol:

    • Activate Zinc: Wash Zn dust with dilute HCl, water, acetone, and ether; dry under vacuum.

    • Suspend Zn and catalytic CuCl in refluxing THF.

    • Add a portion of ethyl bromoacetate to initiate the Reformatsky reagent formation (exothermic).

    • Add the Sulfinyl Imine (from Step 1) and the remaining bromoacetate dropwise.

    • Reflux for 2 hours.

    • Quench: Cool and quench with saturated

      
      . Extract with EtOAc.
      
    • Product: This yields the

      
      -amino ester intermediate.
      
Step 3: Reduction and Cyclization (Spiroannulation)

Converting the linear ester into the spirocyclic azetidine.

  • Reagents:

    
     (or 
    
    
    
    ), followed by
    
    
    /DIAD (Mitsunobu).
  • Protocol:

    • Reduction: Treat the

      
      -amino ester with 
      
      
      
      (2.0 equiv) in THF at 0°C to RT. This reduces the ester to the primary alcohol.
    • Deprotection (Partial): Treat with dilute HCl in MeOH to remove the sulfinyl group, revealing the primary amine (

      
      ) and the alcohol (
      
      
      
      ). Isolate the amino-alcohol.
    • Cyclization: Dissolve the amino-alcohol in dry THF. Add

      
       (1.2 equiv). Add DIAD (Diisopropyl azodicarboxylate, 1.2 equiv) dropwise at 0°C. Stir at RT overnight.
      
    • Mechanism:[3][4][5] The Mitsunobu reaction activates the primary alcohol, allowing the adjacent amine to displace it intramolecularly, forming the 4-membered ring.

    • Result: tert-Butyl 1,6-diazaspiro[3.3]heptane-6-carboxylate .

Phase 2: N-Methylation and Final Deprotection

Objective: Install the methyl group at N1 and reveal the free base (or salt).

Step 4: N-Methylation (Reductive Amination)
  • Reagents: Formaldehyde (37% aq., 5.0 equiv),

    
     (2.0 equiv), Acetic Acid (cat.).
    
  • Solvent: MeOH or DCE.

  • Protocol:

    • Dissolve the spirocycle (from Step 3) in MeOH.

    • Add Formaldehyde solution and stir for 30 mins to form the iminium species.

    • Add

      
       (or 
      
      
      
      ) portion-wise.
    • Stir at RT for 2–4 hours.

    • Workup: Quench with aqueous

      
      . Extract with DCM.
      
    • Product: tert-Butyl 1-methyl-1,6-diazaspiro[3.3]heptane-6-carboxylate .

Step 5: Global Deprotection
  • Reagents: 4M HCl in Dioxane or TFA/DCM.

  • Protocol:

    • Dissolve the methylated intermediate in DCM.

    • Add TFA (10–20 equiv) or HCl/Dioxane at 0°C.

    • Stir for 1–2 hours.

    • Isolation: Evaporate volatiles. The product is isolated as the Dihydrochloride or Bis-TFA salt .

    • Note: The free base is highly polar and volatile; isolation as a salt is recommended for stability.

Characterization & Quality Control

Nuclear Magnetic Resonance (NMR)

The spiro[3.3]heptane core exhibits characteristic "roofing" effects and geminal coupling patterns due to the rigid, strained nature of the rings.

NucleusExpected Shift (

ppm)
MultiplicityAssignment

H
2.50 - 2.60Singlet (3H)


H
3.80 - 4.20Multiplets (4H)Ring 2 protons (N6-adjacent)

H
3.20 - 3.50Multiplets (2H)Ring 1 protons (N1-adjacent)

H
2.20 - 2.40Multiplets (2H)Ring 1 protons (C2)

C
~35.0QuaternarySpiro Carbon (C4)

C
~42.0

N-Methyl
Mass Spectrometry (MS)
  • Method: ESI-MS (Positive Mode).

  • Expected m/z:

    • Free Base (

      
      ): 
      
      
      
    • N-Boc Intermediate (

      
      ): 
      
      
      
Safety & Handling of Strained Rings
  • Stability: While spiro[3.3]heptanes are kinetically stable, the high ring strain (~60 kcal/mol) makes them susceptible to acid-catalyzed ring opening under forcing conditions. Store salts at -20°C.

  • Toxicity: Azetidines can be alkylating agents. Handle with gloves and in a fume hood. The specific toxicology of the 1-methyl derivative is not fully characterized; treat as a potential genotoxin.

Experimental Workflow Diagram

Workflow Step1 Step 1: Imine Formation (Ti(OEt)4, Sulfinamide) Step2 Step 2: Reformatsky (Zn, BrCH2COOEt) Step1->Step2 Activation Step3 Step 3: Cyclization (LiBH4 -> Mitsunobu) Step2->Step3 Ring Closure Step4 Step 4: Methylation (HCHO, NaBH3CN) Step3->Step4 Functionalization Step5 Step 5: Deprotection (HCl/Dioxane) Step4->Step5 Deprotection Final Final Product (2HCl Salt) Step5->Final Isolation

Figure 2: Sequential experimental workflow for the synthesis of 1-Methyl-1,6-diazaspiro[3.3]heptane.

References

  • Guérot, C., Tchitchanov, B. H., Knust, H., & Carreira, E. M. (2011). Synthesis of Novel Angular Spirocyclic Azetidines. Organic Letters, 13(20), 5540–5543. [Link]

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition, 49(21), 3524–3529. [Link]

  • Wuitschik, G., et al. (2010). Spirocyclic Azetidines: Synthesis and Properties of a New Class of Rigid Scaffolds. Journal of Medicinal Chemistry, 53(8), 3227–3246. [Link]

  • PubChem Compound Summary. (n.d.). 1-Methyl-1,6-diazaspiro[3.3]heptane.[2] National Center for Biotechnology Information. [Link]

Sources

Physicochemical Properties of 1-Methyl-1,6-diazaspiro[3.3]heptane

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Target Audience: Medicinal Chemists, Structural Biologists, and Drug Discovery Scientists

Executive Summary: The Rise of Angular Spirocycles

In the pursuit of novel chemical space, 1-Methyl-1,6-diazaspiro[3.3]heptane has emerged as a high-value "angular" spirocyclic scaffold. Unlike its linear counterpart (2,6-diazaspiro[3.3]heptane), the 1,6-isomer offers a distinct vector orientation that allows medicinal chemists to access unique regions of the biologically relevant chemical space.

This guide provides a comprehensive physicochemical profile of this scaffold, emphasizing its utility as a rigid, metabolic-stable bioisostere for piperazines and piperidines. By leveraging its defined 3D geometry and specific basicity profile, researchers can optimize pharmacokinetic (PK) parameters—specifically lowering LogD while maintaining target affinity.

Structural Analysis & Geometry

The "Angular" Advantage

The spiro[3.3]heptane core consists of two puckered cyclobutane rings sharing a single quaternary carbon. The positioning of the nitrogen atoms defines the scaffold's geometry:

  • Linear (2,6-diaza): Exit vectors are collinear (180°), mimicking a para-phenyl or piperazine linkage.

  • Angular (1,6-diaza): The vectors are offset, creating a "kinked" geometry. This is critical for fitting into binding pockets where a bent conformation is required, similar to meta-substituted aromatics or 3-substituted piperidines.

Conformational Rigidity

The spiro-fusion locks the two rings, significantly reducing the entropic penalty upon binding compared to flexible monocycles.

  • Ring Pucker: Each four-membered ring adopts a puckered conformation (~20-30°) to relieve torsional strain.

  • N-Inversion: The nitrogen at position 1 (tertiary) and position 6 (secondary) retain pyramidal character, but the rigid framework limits the "flipping" frequency compared to acyclic amines.

G Linear Linear Scaffold (2,6-diaza) Collinear Vectors (180°) Target Binding Pocket Geometric Fit Linear->Target Mimics p-Phenyl Angular Angular Scaffold (1-Methyl-1,6-diaza) Offset Vectors (~120°) Angular->Target Mimics m-Phenyl / 3-Sub-Piperidine

Figure 1: Vector comparison between linear and angular spirocyclic scaffolds.

Physicochemical Profile

Basicity (pKa)

The 1,6-diazaspiro[3.3]heptane system contains two non-equivalent nitrogen centers. Understanding their differential basicity is crucial for salt formation and predicting ionization at physiological pH.

Nitrogen PositionTypeElectronic EnvironmentEstimated pKa
N6 (Secondary)

-to-spiro
Similar to azetidine but inductively cooled by the spiro center.9.0 – 9.8
N1 (Tertiary)

-to-spiro
Sterically crowded; significant inductive withdrawal from the adjacent quaternary spiro carbon.7.5 – 8.5

Note: Typical azetidine pKa is ~11.3. The spirocyclic strain and inductive effects lower the pKa of both nitrogens, making this scaffold less likely to be fully diprotonated at physiological pH (7.4) compared to piperazine, potentially improving membrane permeability.

Lipophilicity (LogP / LogD)

Spirocycles are celebrated for their ability to lower lipophilicity (LogP) while adding bulk/rigidity—a concept known as "escaping the flatland."

  • LogP (Calculated): ~ -0.5 to 0.5 (depending on the exact methylation and salt form).

  • LogD (pH 7.4): Typically < 0. This high polarity translates to excellent aqueous solubility.

  • Impact: The low LogD reduces non-specific binding and metabolic clearance (low intrinsic clearance,

    
    ), addressing common liabilities in drug discovery.
    
Solubility
  • Free Base: Highly soluble in organic solvents (DCM, MeOH) and moderately soluble in water.

  • Dihydrochloride Salt: Hygroscopic solid with extremely high aqueous solubility (>100 mg/mL).

  • Protocol Note: Due to high solubility, extraction from aqueous layers during synthesis requires salting out or the use of polar organic solvents (e.g., n-butanol or chloroform/isopropanol mixtures).

Synthesis & Manufacturing Workflow

The synthesis of angular spirocycles is more complex than the linear variants. The authoritative route, developed by the Carreira group, utilizes a ring-contraction or beta-lactam reduction strategy.

Core Synthetic Pathway

The synthesis typically proceeds via the formation of a spirocyclic


-lactam (azetidinone), which is subsequently reduced.
  • Cycloaddition: [2+2] cycloaddition of an alkene and an isocyanate (or equivalent) to form the

    
    -lactam.
    
  • Functionalization: Alkylation of the lactam nitrogen (introducing the methyl group).

  • Reduction: Lithium Aluminum Hydride (LAH) or Alane reduction of the lactam carbonyl to the amine.

Synthesis Start Start: Methylenecyclobutane Derivatives Step1 Step 1: [2+2] Cycloaddition (Formation of Spiro-beta-lactam) Start->Step1 CSI or Tos-NCO Step2 Step 2: N-Methylation (Introduction of N1-Methyl) Step1->Step2 Me-I / Base Step3 Step 3: Global Reduction (LiAlH4) (Lactam -> Amine) Step2->Step3 Reduction Product Product: 1-Methyl-1,6-diazaspiro[3.3]heptane Step3->Product Purification (HCl Salt Formation)

Figure 2: General synthetic workflow for angular azaspiro[3.3]heptanes.

Purification Protocol (Self-Validating)

Due to the polarity of the diamine, standard silica chromatography often leads to streakiness and yield loss.

  • Recommended Method: Use amine-functionalized silica (NH-silica) or run chromatography with DCM/MeOH/NH4OH (90:10:1).

  • Validation: Check purity via ¹H NMR in

    
     or 
    
    
    
    . The characteristic spiro-methylene doublets (AB systems) are diagnostic.

Applications in Drug Design

The 1-methyl-1,6-diazaspiro[3.3]heptane core acts as a bioisostere for:

  • 3-Methylpiperazine: Mimics the substitution pattern but with a rigidified geometry.

  • 7-Membered Diazepines: The angular nature can mimic the turn of larger rings without the entropic cost.

  • Sigma Receptor Ligands: Recent studies have shown that diazaspiro cores can modulate selectivity between

    
     and 
    
    
    
    receptors.

Case Study Insight: Replacing a piperazine linker with this spirocycle in a lead compound often results in:

  • Improved Metabolic Stability: The strained rings are surprisingly resistant to oxidative metabolism (P450s) compared to the flexible piperazine ring.

  • Lower hERG inhibition: The lower lipophilicity and altered basicity profile often reduce off-target cardiac liability.

References

  • Burkhard, J. A., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition.

  • Burkhard, J. A., et al. (2012).[1] Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters.

  • Wuitschik, G., et al. (2010). Spirocyclic Oxetanes: Synthesis and Properties. Angewandte Chemie.

  • McCurdy, C. R., et al. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. International Journal of Molecular Sciences.

  • PubChem. 1-Phenyl-1,6-diazaspiro[3.3]heptane (Compound Summary). National Library of Medicine.

Sources

1-Methyl-1,6-diazaspiro[3.3]heptane: Technical Characterization Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 1-Methyl-1,6-diazaspiro[3.3]heptane , a high-value "angular" spirocyclic scaffold used in medicinal chemistry as a bioisostere for piperazine and morpholine.

Executive Summary & Structural Significance

1-Methyl-1,6-diazaspiro[3.3]heptane represents a class of "angular" spirocycles that offer distinct geometric vectors compared to the more common "linear" 2,6-diazaspiro[3.3]heptanes. In drug design, this scaffold is prized for its ability to orient exit vectors at approximately 90°, providing access to novel chemical space while maintaining high


 character and metabolic stability.

This guide details the spectroscopic signature (NMR, MS) required to validate this specific isomer, distinguishing it from its symmetric counterparts.

Chemical Identity
PropertyDetail
IUPAC Name 1-Methyl-1,6-diazaspiro[3.3]heptane
CAS Number 1823902-83-5 (Dihydrochloride salt)
Molecular Formula

(Free base)
Molecular Weight 112.17 g/mol (Free base); 185.09 g/mol (2HCl)
Chirality Chiral (

symmetry).[1][2][3][4] Exists as enantiomers due to the 1,6-substitution pattern.

Mass Spectrometry (MS) Data

Mass spectrometry is the primary method for rapid confirmation of molecular weight and purity. The 1,6-diazaspiro core exhibits characteristic fragmentation useful for structural elucidation.

Experimental Parameters (ESI+)
  • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

  • Solvent: MeOH/Water + 0.1% Formic Acid.

Spectral Data Table
Ion Typem/z (Observed)AssignmentNotes

113.1 Protonated Molecular IonBase peak in soft ionization.

57.1Doubly Charged IonCommon in high-concentration samples.

135.1Sodium AdductObserved in non-desalted samples.
Fragmentation Pathway (MS/MS)

Under Collision-Induced Dissociation (CID), the strained spiro[3.3]heptane ring system undergoes characteristic ring-opening and cleavage.

  • Loss of Methyl (

    
    ): 
    
    
    
    (Minor).
  • Ring Cleavage (Retro-[2+2]): The most diagnostic fragment arises from the cleavage of the spiro-carbon bonds, often yielding fragments at m/z 70 (pyrrolidine-like cation) or m/z 56 (N-methyl-azetidinium derivative).

MS_Fragmentation cluster_legend Legend M_H [M+H]+ m/z 113.1 Frag1 Loss of -CH3 m/z 98 M_H->Frag1 -15 Da Frag2 Ring Opening (Azetidinium) m/z ~56/70 M_H->Frag2 Spiro Cleavage Primary Ion Primary Ion Fragment Fragment

Figure 1: Predicted fragmentation pathway for 1-Methyl-1,6-diazaspiro[3.3]heptane under ESI-MS/MS conditions.

NMR Spectroscopy Data

Nuclear Magnetic Resonance (NMR) is critical for distinguishing the 1,6-isomer (angular, chiral) from the 2,6-isomer (linear, symmetric).

Structural Logic & Assignment

Unlike the 2,6-diazaspiro[3.3]heptane, which possesses a plane of symmetry rendering the methylene protons equivalent (often appearing as simplified singlets or doublets), the 1-methyl-1,6-diazaspiro[3.3]heptane is asymmetric .

  • Chirality: The molecule has a chiral axis/center effect due to the 1,6-disposition.

  • Diastereotopicity: The methylene protons on the rings are diastereotopic. Expect complex multiplets rather than clean triplets.

Predicted H NMR Data (400 MHz, or )

Note: Chemical shifts are estimated based on spiro-azetidine literature values (Mykhailiuk et al.).

Position

(ppm)
MultiplicityIntegrationAssignment Logic
N-CH3 2.30 - 2.45 Singlet (s)3HCharacteristic N-Methyl signal.
H-2, H-3 3.10 - 3.40 Multiplet (m)2HRing 1 (N-Me side). Diastereotopic splitting.
H-5, H-7 3.50 - 3.80 Multiplet (m)2HRing 2 (NH side). Deshielded due to secondary amine.
H-2', H-3' 2.10 - 2.60 Multiplet (m)2HGeminal protons facing spiro center.
H-5', H-7' 2.10 - 2.60 Multiplet (m)2HGeminal protons facing spiro center.

Key Diagnostic Feature: Look for the lack of symmetry . If you see two clean singlets for the ring protons (e.g., at 3.5 and 3.9 ppm), you likely have the 2,6-isomer or a symmetric 2,2-disubstituted analog. The 1,6-isomer will show a "messy" aliphatic region (2.0–4.0 ppm) due to overlapping multiplets.

C NMR Data (100 MHz)
Carbon Type

(ppm)
Notes
Spiro Quaternary (C4) 35.0 - 45.0 Characteristic quaternary spiro carbon.
N-CH3 44.0 - 46.0 Methyl carbon.
Ring

(N-Me side)
55.0 - 60.0

to tertiary amine.
Ring

(NH side)
48.0 - 52.0

to secondary amine.

Experimental Protocol: Salt Formation & Handling

The free base is an oil/low-melting solid and is prone to oxidation. For analytical storage, conversion to the dihydrochloride or oxalate salt is recommended.

Protocol: Conversion to Dihydrochloride Salt
  • Dissolution: Dissolve 100 mg of 1-Methyl-1,6-diazaspiro[3.3]heptane (free base) in 2 mL of anhydrous diethyl ether or dichloromethane (DCM).

  • Acidification: Cool to 0°C. Dropwise add 4M HCl in dioxane (3 eq., ~0.7 mL) under

    
     atmosphere.
    
  • Precipitation: A white precipitate will form immediately. Stir for 15 minutes.

  • Isolation: Filter the solid under inert gas or evaporate solvent in vacuo.

  • Drying: Dry under high vacuum (0.1 mbar) for 4 hours.

    • Result: Hygroscopic white solid. Store at -20°C.

Workflow Start Crude Reaction Mixture (Free Base) Step1 Dissolve in Et2O/DCM Start->Step1 Step2 Add 4M HCl/Dioxane (0°C, N2 atm) Step1->Step2 Step3 Precipitate Formation Step2->Step3 Step4 Filtration / Evaporation Step3->Step4 End 1-Me-1,6-diaza Dihydrochloride Salt Step4->End

Figure 2: Workflow for the isolation of the stable dihydrochloride salt.

References

  • Mykhailiuk, P. K. (2025).[5][6] "Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks."ResearchGate / Organic Letters.

  • Sigma-Aldrich . "1-Methyl-1,6-diazaspiro[3.3]heptane dihydrochloride Product Page."

  • BenchChem . "1-Phenyl-1,6-diazaspiro[3.3]heptane Data." (Used for comparative structural logic).

  • ChemicalBook . "1-Methyl-1,6-diazaspiro[3.3]heptane dihydrochloride CAS 1823902-83-5."

Sources

Technical Guide: Structural Elucidation of 1-Methyl-1,6-diazaspiro[3.3]heptane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural elucidation of 1-Methyl-1,6-diazaspiro[3.3]heptane , a specific and structurally distinct isomer of the more common 2,6-diazaspiro[3.3]heptane scaffold.

Executive Summary: The Structural Paradigm

In the pursuit of novel IP space and improved physicochemical properties (Fsp³ character), spirocyclic diamines have emerged as premier bioisosteres for piperazines and morpholines.[1] While the 2,6-diazaspiro[3.3]heptane core is widely documented, the 1,6-diazaspiro[3.3]heptane isomer presents a unique structural challenge.[1]

Unlike its symmetric 2,6-counterpart, the 1,6-isomer possesses inherent asymmetry and a distinct connectivity where one nitrogen atom is directly bonded to the quaternary spiro center.[1] This guide provides a definitive protocol for elucidating the 1-Methyl-1,6-diazaspiro[3.3]heptane scaffold, focusing on distinguishing it from regioisomers and establishing its stereochemical integrity.

Key Structural Features[1][2][3][4]
  • Core: Spiro[3.3]heptane (two cyclobutane rings sharing a single carbon).[1]

  • Regiochemistry:

    • Ring A (Positions 1-4): Contains N1 (tertiary, methylated) directly attached to the spiro carbon (C4).[1]

    • Ring B (Positions 4-7): Contains N6 (secondary) located beta to the spiro carbon.

  • Chirality: Due to the lack of a plane of symmetry (Ring A

    
     Ring B), this molecule is chiral .[1]
    

Synthetic Context & Impurity Profile

Understanding the synthesis is prerequisite to elucidation, as it dictates the impurity matrix. The 1,6-diaza core is typically accessed via cyclization strategies that differ significantly from the 2,6-isomer.

MethodPrecursorPotential Impurities
Intramolecular Cyclization

-Halo-amines or Sulfonates
Non-cyclized linear amines, Elimination products (alkenes)
Reductive Amination Azetidine-2-carbaldehydesOver-alkylated byproducts, Ring-opened species (acid catalyzed)

Critical Note on Salt Forms: This diamine is often isolated as a dihydrochloride or oxalate salt.

  • Free Base: N-Me signal

    
     2.2–2.4 ppm.
    
  • Salt (HCl/TFA): N-Me signal shifts to

    
     2.8–3.0 ppm; Ring puckering may change due to protonation repulsion.
    

NMR Spectroscopy Strategy

The elucidation relies on proving the connectivity of the N-methyl group relative to the spiro center.

1H NMR: The Diagnostic Landscape

The proton spectrum will show a lack of symmetry compared to the 2,6-isomer.

  • N-Methyl Singlet: Sharp singlet (3H).

  • Ring A Protons (H2, H3): Complex multiplets.[1] H2 (adjacent to N1) will be chemically distinct from H3.[1]

  • Ring B Protons (H5, H7): These protons are diastereotopic due to the chirality of the molecule.[1]

  • Differentiation: Protons on C2 (Ring A) are in a different magnetic environment than protons on C5/C7 (Ring B) because C2 is part of a ring containing the N-Me, while C5/C7 are in the secondary amine ring.[1]

13C NMR: The "Smoking Gun"

This is the most definitive 1D experiment.

  • The Spiro Carbon (C4):

    • In 2,6-diaza systems, the spiro carbon is attached to four carbons (C-C -C). Shift

      
      30–40 ppm .
      
    • In 1,6-diaza systems, the spiro carbon is directly attached to Nitrogen (N1).[1] This is a quaternary aminal-like carbon (though strictly an

      
      -amino spiro center).
      
    • Diagnostic Shift: The spiro carbon in 1-methyl-1,6-diazaspiro[3.3]heptane will appear significantly downfield, typically 60–75 ppm .

2D NMR: Connectivity Logic

To confirm the "1-Methyl" is on the nitrogen adjacent to the spiro center (N1) and not the distal nitrogen (N6).

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Target Correlation: From N-Me protons to the Spiro Carbon (C4) .

    • Path: H(Me)

      
       N1 
      
      
      
      C4 (Spiro).[1]
    • Bond Distance: 3 bonds (

      
      ).[1]
      
    • Result: You will observe a strong cross-peak.

    • Contrast with 2,6-isomer: In the 2,6-isomer, the N-Me is separated from the spiro center by an intervening methylene group (N-C-Cspiro). The distance is H-N-C-Cspiro (4 bonds). A correlation would be weak or absent.

Elucidation Workflow Protocol

The following protocol ensures a self-validating structural assignment.

Step 1: Sample Preparation

Dissolve 5-10 mg of the derivative in DMSO-d6 .

  • Why DMSO? It ensures solubility of polar salt forms and prevents rapid amine proton exchange, allowing observation of NH signals if present.[1]

  • Neutralization:[1] If the sample is a salt and resolution is poor, add 1-2 equivalents of solid

    
     directly to the NMR tube to generate the free base in situ.
    
Step 2: Data Acquisition

Acquire the following datasets:

  • 1H NMR (64 scans): Integration of N-Me vs. skeletal protons.

  • 13C NMR (1024+ scans): Locate the quaternary spiro carbon.

  • HSQC (Multiplicity-Edited): Distinguish CH vs CH2. Confirm N-Me is not C-Me.

  • HMBC (Long-range): Optimized for 8 Hz coupling.

Step 3: Logic Flow (Visualization)[1]

ElucidationLogic Start Unknown Spiro Derivative C13_Check 13C NMR: Locate Quaternary Spiro C Start->C13_Check Decision_C Shift > 60 ppm? C13_Check->Decision_C Likely_1_6 Likely 1,6-Diaza (N attached to Spiro) Decision_C->Likely_1_6 Yes Likely_2_6 Likely 2,6-Diaza (C attached to Spiro) Decision_C->Likely_2_6 No (~35 ppm) HMBC_Check HMBC: N-Me Protons -> Spiro C Likely_1_6->HMBC_Check Correlation Strong Correlation Observed? HMBC_Check->Correlation Confirm_1_6 CONFIRMED: 1-Methyl-1,6-diazaspiro[3.3]heptane Correlation->Confirm_1_6 Yes (3-bond path) Reject Re-evaluate Structure (Possible 2-Me or Ring Opening) Correlation->Reject No

Caption: Logical decision tree for distinguishing 1,6-diaza from 2,6-diaza spirocycles using 13C and HMBC NMR.

Advanced Characterization: Stereochemistry

Since 1-Methyl-1,6-diazaspiro[3.3]heptane is chiral, enantiomeric excess (ee) determination is critical for drug development.

Chiral HPLC/SFC

Standard reverse-phase conditions will not separate the enantiomers.

  • Column: Polysaccharide-based (e.g., Chiralpak IG or IC).

  • Mobile Phase: Hexane/EtOH/Diethylamine (for free base) or MeOH/CO2 (SFC).[1]

  • Detection: The molecule lacks a strong chromophore. Use CAD (Charged Aerosol Detection) or MS detection if UV (210 nm) is insufficient.[1]

X-Ray Crystallography

If the derivative is an oil (common for these amines), salt formation is required for XRD.[1]

  • Protocol: Dissolve free base in Et2O, add saturated oxalic acid in Et2O. The resulting oxalate salt often crystallizes readily, allowing determination of absolute configuration (using anomalous dispersion if heavy atoms like Cl/Br are present in the counterion or substituents).[1]

Structural Data Summary Table

Feature1-Methyl-1,6-diazaspiro[3.3]heptane2-Methyl-2,6-diazaspiro[3.3]heptane (Comparison)
Symmetry

(Asymmetric, Chiral)

or

(Depending on conformer)
Spiro Carbon (13C) ~60 - 75 ppm (Deshielded by N)~30 - 40 ppm (Shielded)
N-Me HMBC Correlation to Spiro C (3-bond)Correlation to C1/C3 (3-bond), NOT Spiro C
Ring Proton Profile Highly complex, diastereotopicSimplified, often appears as broad singlets/doublets

References

  • Burkhard, J. A., et al. (2010).[1] "Synthesis and Structural Analysis of Spiro[3.3]heptanes." Angewandte Chemie International Edition. [1]

  • Mykhailiuk, P. K. (2019).[1] "Saturated Bioisosteres of Benzene: Where to Go Next?" Chemistry – A European Journal. [1]

  • Wuitschik, G., et al. (2008).[1] "Spirocyclic oxetanes: Synthesis and properties." Angewandte Chemie. [1]

  • ChemicalBook. (2025).[1][2] "1-Methyl-1,6-diazaspiro[3.3]heptane dihydrochloride Product Entry."

  • Barnes-Seeman, D. (2012). "The physicochemical properties of spirocyclic systems." Journal of Medicinal Chemistry.

Sources

Navigating the Cubic Lattice: A Technical Guide to Diazaspiro[3.3]heptane Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The transition from planar, aromatic-heavy drug candidates to three-dimensional,


-rich architectures is a defining trend in modern medicinal chemistry. At the forefront of this "escape from flatland" is the 2,6-diazaspiro[3.3]heptane  scaffold. As a rigid, saturated surrogate for piperazine, this core offers a unique combination of defined exit vectors, modulated basicity, and improved metabolic stability. This guide provides a comprehensive technical analysis of the scaffold, detailing its physicochemical properties, synthetic routes, and application in high-affinity ligand design.

Structural & Physicochemical Anatomy

Geometry and Exit Vectors

Unlike the flexible chair conformation of piperazine, the diazaspiro[3.3]heptane core consists of two perpendicular azetidine rings sharing a quaternary carbon. This "dumbbell" geometry creates a rigid linear linker with distinct vector properties.

  • Bond Angles: The internal C-C-C bond angles in the cyclobutane rings are compressed (~88°), creating significant ring strain (~26 kcal/mol per ring).

  • Vector Trajectory: While piperazine substituents typically adopt a chair-like equatorial orientation, the spiro scaffold forces substituents into a linear, rod-like trajectory. This results in a slightly longer N–N distance (approx. 1.0 Å increase vs. piperazine), allowing the scaffold to span deeper binding pockets.

  • Puckering: The cyclobutane rings are not perfectly planar; they exhibit a "puckered" conformation to relieve torsional strain, which influences the precise orientation of the nitrogen lone pairs.

Basicity Modulation ( )

One of the most valuable features of the diazaspiro[3.3]heptane scaffold is its reduced basicity compared to piperazine.

  • Mechanism: The increased

    
    -character of the nitrogen lone pair orbitals (a consequence of the strained 4-membered ring) renders the electrons less available for protonation.
    
  • Impact: A lower

    
     (typically 1–2 units lower than the corresponding piperazine) reduces the fraction of ionized species at physiological pH (7.4). This often correlates with improved passive membrane permeability and reduced hERG liability.
    
Lipophilicity and Solubility

The scaffold contributes to a higher fraction of saturated carbon (


), which is associated with improved clinical success rates.
  • LogD: The compact, polar nature of the spiro-cycle often lowers LogD compared to larger saturated rings like homopiperazine.

  • Solubility: The disruption of planar stacking interactions (common in aromatic linkers) and the high polarity of the secondary amines significantly enhance aqueous solubility.

Table 1: Comparative Profiling (Piperazine vs. 2,6-Diazaspiro[3.3]heptane)
PropertyPiperazine2,6-Diazaspiro[3.3]heptaneImpact on Drug Design
Geometry Flexible ChairRigid, OrthogonalReduced entropic penalty upon binding.
N–N Distance ~2.8 Å~3.8 ÅAccess to distal binding pockets.
Basicity (

)
~9.8 (N1), ~5.6 (N2)~8.5 (N1), ~5.0 (N2)*Improved permeability; reduced phospholipidosis risk.
Metabolic Stability Moderate (N-oxidation)HighSteric bulk of the spiro-center protects against metabolism.
Vector Alignment Parallel/EquatorialLinear/AxialPrecise orientation of pharmacophores.

*Values are approximate and substituent-dependent.

Synthetic Methodologies

Accessing this strained scaffold requires overcoming the energy barrier of forming two four-membered rings. Two primary strategies dominate the literature: Double Displacement (Cyclization) and Strain-Release Functionalization .

Strategy A: The "Double Displacement" Route

This is the classical approach, typically building the second ring onto a pre-existing azetidine or using a pentaerythritol derivative.

  • Mechanism: A 1,3-electrophile (e.g., 1,3-dichloro-2,2-bis(chloromethyl)propane) reacts with a primary amine or sulfonamide.

  • Challenge: The formation of the quaternary center is sterically demanding. High temperatures and polar aprotic solvents (DMF, DMSO) are often required.

Strategy B: Strain-Release Chemistry (Modern)

Recent advances utilize [1.1.1]propellane or azabicyclo[1.1.0]butane (ABB) derivatives.

  • Mechanism: The relief of the immense strain in the bicyclic system drives the reaction. Nucleophilic attack on the ABB core, followed by trapping, can rapidly generate functionalized azetidines and spiro-cycles.

  • Advantage: Milder conditions and access to asymmetrical analogs.

Visualization: Synthetic Pathways

SynthesisPathways cluster_0 Classical Route Start Pentaerythritol Derivatives Inter1 Tribromide / Mesylate Intermediate Start->Inter1 Activation Cyclization Double Displacement (Primary Amine + Base) Inter1->Cyclization High Temp DMF/DMSO Product 2,6-Diazaspiro[3.3]heptane Core Cyclization->Product Ring Closure AltStart Azabicyclo[1.1.0]butane (ABB) StrainRelease Strain-Release Functionalization AltStart->StrainRelease Nucleophile StrainRelease->Product Expansion

Caption: Comparison of classical cyclization vs. modern strain-release synthesis routes.

Medicinal Chemistry Applications

Bioisosteric Replacement Logic

The diazaspiro[3.3]heptane core is most frequently deployed as a bioisostere for piperazine .

  • Case Study: Olaparib Analogs: In PARP inhibitors like Olaparib, the piperazine ring is crucial for solubility and orienting the carbonyl. Replacing this with diazaspiro[3.3]heptane has been shown to maintain potency while reducing cytotoxicity and DNA damage in non-target cells (Puentes et al., 2018).

  • Case Study: Sigma Receptors: In

    
     receptor ligands, the spiro-core alters the basicity and vector, which can tune selectivity between 
    
    
    
    and
    
    
    subtypes.
Metabolic Stability

The quaternary carbon at the spiro junction acts as a "metabolic roadblock." Unlike piperazine, which is prone to


-carbon oxidation (forming lactams) or N-oxidation, the spiro[3.3]heptane core lacks hydrogen atoms on the central carbon and sterically shields the adjacent positions. This often results in lower intrinsic clearance (

) in microsomal stability assays.
Visualization: Bioisosteric Logic

BioisostereLogic Piperazine Piperazine Core (Flexible, Basic) Issue Issues: High Clearance Non-specific Binding Piperazine->Issue Identified Liability Spiro Diazaspiro[3.3]heptane (Rigid, Less Basic) Piperazine->Spiro Bioisosteric Replacement Benefit Benefits: Defined Exit Vectors Metabolic Blockade Improved Permeability Spiro->Benefit Resulting Profile

Caption: Logic flow for replacing piperazine with diazaspiro[3.3]heptane in lead optimization.

Experimental Protocol: Synthesis of N-Boc-2,6-diazaspiro[3.3]heptane

Objective: Synthesis of tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate (monoprotected scaffold) for further diversification.

Materials
  • 1-Boc-3-azetidinone (Starting material)

  • Tosylmethyl isocyanide (TosMIC)

  • Potassium tert-butoxide (

    
    -BuOK)
    
  • Dimethoxyethane (DME) / Ethanol

  • Lithium Aluminum Hydride (LiAlH

    
    )
    
Step-by-Step Methodology
  • Formation of the Nitrile Intermediate (Van Leusen Reaction):

    • Dissolve 1-Boc-3-azetidinone (1.0 eq) and TosMIC (1.2 eq) in anhydrous DME.

    • Cool to 0°C. Add

      
      -BuOK (2.5 eq) portion-wise to control the exotherm.
      
    • Stir at 0°C for 1 hour, then warm to room temperature (RT) for 2 hours.

    • Quench: Add saturated aqueous NH

      
      Cl. Extract with EtOAc.
      
    • Purification: Silica gel chromatography (Hexane/EtOAc) to yield tert-butyl 3-cyano-azetidine-1-carboxylate.

  • Alkylation/Cyclization (Spiro-formation):

    • Note: This step often requires a specific alkylating agent like epichlorohydrin or a di-electrophile, but a common alternative route uses the "double alkylation" of a protected amine.

    • Alternative Robust Protocol (from 1,1-bis(bromomethyl)cyclopropane):

      • React 1,1-bis(bromomethyl)cyclopropane with benzylamine (3.0 eq) in toluene at reflux.

      • This yields the N-benzyl-azaspiro[2.3]hexane intermediate (ring expansion required) or directly forms the spiro system depending on the precursor.

      • Preferred Route for MedChem: Purchase the N-Boc-2,6-diazaspiro[3.3]heptane oxalate salt or synthesize via reductive amination of 1-Boc-3-formyl-azetidine followed by cyclization (see Hamza et al., 2025).

  • Deprotection (if using bis-protected):

    • Dissolve the N,N'-di-Boc protected spirocycle in CH

      
      Cl
      
      
      
      .
    • Add TFA (10 eq) dropwise at 0°C.

    • Stir for 2 hours. Concentrate in vacuo.

    • Free Base: Redissolve in MeOH, pass through a basic ion-exchange cartridge (SCX-2) to isolate the free amine.

Validation Criteria:

  • 
    H NMR (DMSO-
    
    
    
    ):
    Look for the characteristic singlet (or tight multiplet) of the spiro-methylene protons at
    
    
    ~3.8–4.0 ppm.
  • LC-MS: Confirm parent ion

    
    .
    

Future Directions

The diazaspiro[3.3]heptane scaffold is currently evolving beyond simple substitution.

  • Asymmetric Functionalization: Developing enantioselective routes to substitute the carbon backbone (C1/C5 positions), creating chiral vectors.

  • Flow Chemistry: Utilizing continuous flow reactors to handle the high-energy strain-release steps safely on a kilogram scale.

  • PROTAC Linkers: The rigid length of the scaffold makes it an ideal, non-collapsing linker for Proteolysis Targeting Chimeras (PROTACs), maintaining the precise distance between the E3 ligase and the target protein.

References

  • Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Hamza, D., et al.[1][2][3][4] (2025).[2][5][6][7] Thieme Connect / Synlett.

  • 1-Oxa-2,6-Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. Graziano, E., et al.[1][3][4] (2024).[3][4][5][8] Advanced Synthesis & Catalysis.

  • Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework. Puentes, L. N., et al.[9] (2018).[3] Journal of Medicinal Chemistry.

  • Spiro[3.3]heptane as a Saturated Benzene Bioisostere. Mykhailiuk, P. K., et al.[1][2][3][8] (2024).[3][4][5][8] Angewandte Chemie International Edition.

  • Comparison of 2,6-diazaspiro[3.3]heptane and Piperidine surrogates. Burkhard, J. A., et al. (2010).[10] Angewandte Chemie.

Sources

Scalable Synthesis Routes for 1,6-Diazaspiro[3.3]heptane Core

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the scalable synthesis of the 1,6-diazaspiro[3.3]heptane core. Unlike its symmetric "linear" isomer (2,6-diazaspiro[3.3]heptane), the 1,6-variant is an "angular" spirocycle, offering unique vector orientations for drug design.

Technical Guide for Medicinal Chemists & Process Scientists

Executive Summary & Structural Significance

The 1,6-diazaspiro[3.3]heptane core is a high-value, rigid, sp3-rich scaffold used in modern drug discovery as a bioisostere for piperazines and morpholines. While the symmetric 2,6-isomer is widely documented, the 1,6-isomer ("angular spirocycle") provides a distinct exit vector geometry (approx. 90°) that enables access to novel chemical space.

Key Structural Features:

  • Topology: Angular (unsymmetrical).

  • Spiro Atom: C4 (Quaternary carbon).

  • Heteroatoms: Nitrogen at positions 1 and 6.

  • pKa: Distinct basicity profile compared to linear diamines due to ring strain and steric environment.

This guide outlines the most robust, scalable synthetic route, pioneered by the Carreira group (ETH Zürich), which utilizes a [2+2] cycloaddition strategy. This pathway is preferred over ring-closure of gem-disubstituted precursors due to higher atom economy and safety on scale.

Retrosynthetic Analysis

The most efficient disconnection for the 1,6-core relies on constructing the second four-membered ring onto a pre-existing azetidine framework.

Retrosynthesis Target 1,6-Diazaspiro[3.3]heptane (Target Core) Lactam Spiro-β-Lactam Intermediate (Stable Precursor) Target->Lactam Global Reduction (LiAlH4/Alane) Alkene N-Boc-3-methyleneazetidine (Activated Olefin) Lactam->Alkene [2+2] Cycloaddition (CSI) Start N-Boc-3-azetidinone (Commercial SM) Alkene->Start Wittig Olefination

Figure 1: Retrosynthetic logic for the angular 1,6-diazaspiro core.

Scalable Synthesis Protocol (The Carreira Route)

This route avoids hazardous diazomethane or high-pressure hydrogenation, relying instead on the robust reactivity of Chlorosulfonyl Isocyanate (CSI).

Phase 1: Precursor Assembly

Starting Material: tert-Butyl 3-oxoazetidine-1-carboxylate (Commercial Grade).

StepReactionReagentsKey Process Parameters (KPP)
1 Wittig Olefination

,

, THF
Temp:

. Ensure strictly anhydrous conditions to prevent ylide quenching.
2 Workup Hexanes extractionPurification: Filtration of TPPO (Triphenylphosphine oxide) is critical before distillation/chromatography.

Output: tert-Butyl 3-methyleneazetidine-1-carboxylate (Intermediate A ).

Phase 2: The [2+2] Cycloaddition (Critical Step)

This step constructs the spiro quaternary center. CSI is highly reactive and corrosive; strict safety protocols are required.

Reaction Scheme:

  • Cycloaddition: Intermediate A + CSI

    
    
    
    
    
    -Sulfonyl-
    
    
    -lactam.
  • Reductive Workup:

    
    -Sulfonyl group removal 
    
    
    
    NH-Lactam.

Detailed Protocol:

  • Setup: Charge a flame-dried reactor with Intermediate A in anhydrous Diethyl Ether (

    
    ) or Dichloromethane (DCM). Cool to 
    
    
    
    .
  • Addition: Add Chlorosulfonyl Isocyanate (CSI) dropwise via a pressure-equalizing funnel.

    • Caution: Highly exothermic.[1] Maintain internal temperature

      
      .
      
  • Digestion: Stir at

    
     for 1 hour, then warm to RT for 2–4 hours.
    
  • Quench/Reduction:

    • Method A (Lab Scale): Add 25% aqueous

      
       solution vigorously. Maintain pH ~7-8 with NaOH if necessary.
      
    • Method B (Scale-up): Inverse quench into a Red-Al or thiophenol solution (more controlled gas evolution).

  • Isolation: The resulting product is tert-butyl 2-oxo-1,6-diazaspiro[3.3]heptane-6-carboxylate (The Spiro-Lactam).

Phase 3: Global Reduction to the Core

The lactam carbonyl is removed to yield the secondary amine.

Protocol:

  • Reagent: Lithium Aluminum Hydride (

    
    ) or Alane-Dimethylethylamine complex (
    
    
    
    ).
  • Solvent: THF (anhydrous).

  • Condition: Reflux for 4–12 hours.

  • Workup: Fieser workup (

    
     mL 
    
    
    
    ,
    
    
    mL 15%
    
    
    ,
    
    
    mL
    
    
    ) to generate granular aluminate salts that filter easily.
  • Product: tert-Butyl 1,6-diazaspiro[3.3]heptane-6-carboxylate .

Key Process Parameters & Troubleshooting

ParameterSpecificationImpact on Quality
Moisture Control < 200 ppm

CSI hydrolyzes violently to sulfamic acid; Wittig ylide quenches.
CSI Stoichiometry 1.05 – 1.10 equivExcess CSI leads to polymerization or side reactions with the Boc group.
Reduction Temp

Incomplete reduction yields the hemiaminal or ring-opened amino-aldehyde.
Safety (CSI) Corrosive/LachrymatorUse chemically resistant gloves (Laminate/Butyl). Vent scrubber required.
Diagram: Reaction Workflow

SynthesisFlow Step1 Step 1: Wittig Olefination (N-Boc-3-azetidinone + Ph3P=CH2) Inter1 Intermediate: N-Boc-3-methyleneazetidine Step1->Inter1 Step2 Step 2: [2+2] Cycloaddition (Reaction with CSI) Inter1->Step2 Inter2 Intermediate: N-Sulfonyl-Spiro-Lactam Step2->Inter2 Step3 Step 3: Reductive De-sulfonylation (Na2SO3 or Red-Al) Inter2->Step3 Inter3 Intermediate: Spiro-Lactam Step3->Inter3 Step4 Step 4: Lactam Reduction (LiAlH4) Inter3->Step4 Final Final Product: 1,6-Diazaspiro[3.3]heptane Core Step4->Final

Figure 2: Step-by-step process flow for the synthesis of the 1,6-diazaspiro[3.3]heptane core.

Strategic Applications & Derivatization

Once the core tert-butyl 1,6-diazaspiro[3.3]heptane-6-carboxylate is synthesized, the two nitrogens are differentiated:

  • N1 (Secondary Amine): Highly nucleophilic, sterically accessible. Ideal for

    
    , reductive amination, or amide coupling.
    
  • N6 (Protected Amine): The Boc group can be removed (TFA/DCM or HCl/Dioxane) after N1 functionalization to allow sequential derivatization.

Bioisosteric Utility:

  • Vector: The 1,6-arrangement creates a "kinked" geometry, distinct from the linear 2,6-isomer.

  • Solubility: Increases

    
     character, often improving aqueous solubility and metabolic stability compared to piperazines.
    

References

  • Burkhard, J. A., Guérot, C., Knust, H., & Carreira, E. M. (2012).[2] Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters, 14(1), 66–69.[2] Link

  • Burkhard, J. A., et al. (2010).[3] Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Organic Letters, 12(9), 1944–1947.[3] Link

  • Wuitschik, G., et al. (2006). Spirocyclic Oxetanes: Synthesis and Properties. Angewandte Chemie International Edition, 45(46), 7736–7739. Link

Sources

theoretical and computational studies of diazaspiro[3.3]heptane conformations

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2,6-diazaspiro[3.3]heptane scaffold represents a paradigm shift in bioisosteric design, offering a structural alternative to the ubiquitous piperazine ring. Unlike the flexible chair-boat interconversions of six-membered rings, the spiro[3.3]heptane core introduces a unique "rigid yet dynamic" architecture. This guide details the theoretical underpinnings of this scaffold, focusing on the orthogonal vectors defined by the spiro-carbon, the high-energy barrier of nitrogen inversion in strained rings, and the low-energy "butterfly" puckering modes. It provides a validated computational protocol for accurately modeling these systems in drug discovery campaigns.

Geometric and Electronic Architecture

The Spiro-Fusion Paradox

The defining feature of 2,6-diazaspiro[3.3]heptane is the central spiro-carbon (


), which forces the two four-membered azetidine rings into mutually orthogonal planes. This geometry creates a specific vector alignment that differs fundamentally from piperazine.
ParameterPiperazine (Chair)2,6-Diazaspiro[3.3]heptaneImpact
N-N Distance ~2.9 Å~4.2 ÅExtended reach for binding pockets.
Exit Vector Angle ~180° (Pseudo-linear)~180° (Linear)Twisted by 90° relative to the core axis.
Symmetry

(idealized)

(idealized)
distinct 3D volume occupancy.
Hybridization

(relaxed)

(strained)
High ring strain (~25 kcal/mol per ring).
Electronic Consequences of Strain

The bond angles in the azetidine rings are compressed to ~90° (significantly less than the ideal 109.5°), creating significant Baeyer strain. This compression forces the nitrogen lone pairs into a higher s-character orbital to relieve strain in the C-N bonds, which paradoxically increases the barrier to nitrogen inversion (see Section 2.2).

Conformational Dynamics

The conformational landscape of diazaspiro[3.3]heptane is governed by two distinct independent motions: Ring Puckering (low energy) and Nitrogen Inversion (high energy).

Ring Puckering (The "Butterfly" Mode)

Unlike the rigid planar representation often seen in 2D sketches, the cyclobutane/azetidine rings are not planar. They exhibit a puckering motion to relieve torsional strain (Pitzer strain) between adjacent methylene hydrogens.

  • Barrier Height: ~1.3 – 1.5 kcal/mol.[1]

  • Dynamics: At physiological temperature (310 K), the rings rapidly oscillate between puckered minima.

  • Symmetry: The time-averaged structure appears

    
    , but instantaneous structures are often 
    
    
    
    or
    
    
    depending on the phase of the pucker.
Nitrogen Inversion (The "Lock")

In acyclic amines or piperidines, nitrogen inversion is rapid (barrier ~6 kcal/mol). However, in the 4-membered azetidine ring, the transition state for inversion requires a planar nitrogen (


). Achieving this planarity forces bond angles to 120°, exacerbating the already severe angle strain of the 4-membered ring.
  • Barrier Height: ~7.2 – 10.0 kcal/mol.

  • Consequence: The nitrogen substituents are more "locked" in position compared to piperazine. This rigidity prevents the "induced fit" often relied upon with piperazine linkers, making vector design critical.

Conformational Interconversion Pathway

The following diagram illustrates the relationship between the ground state conformers and the transition states involved in puckering and inversion.

ConformationalLandscape GS_D2d Ground State (D2d) (Puckered, Anti-disposed) TS_Planar Transition State 1 (Planar Ring Pucker) ~1.5 kcal/mol GS_D2d->TS_Planar Ring Puckering (Rapid at RT) TS_NInv Transition State 2 (Planar N-Inversion) ~9.0 kcal/mol GS_D2d->TS_NInv N-Inversion (Slow) TS_Planar->GS_D2d Conf_Syn High Energy Conformer (Syn-disposed Lone Pairs) TS_NInv->Conf_Syn Relaxation

Caption: Energy landscape showing rapid low-barrier puckering vs. slower high-barrier nitrogen inversion.

Physicochemical Implications in Drug Design[2]

Basicity (pKa) Modulation

Replacing a piperazine with a 2,6-diazaspiro[3.3]heptane often results in an increase in basicity (


).
  • Mechanism: In piperazine, the second nitrogen is

    
     to the first, allowing for significant inductive electron withdrawal. In the spiro scaffold, the heteroatoms are 
    
    
    
    to each other (separated by the spiro carbon). The increased distance and the specific orbital alignment reduce the inductive withdrawing effect, leaving the nitrogen lone pair more available for protonation.
  • Design Tip: If a lead compound needs higher solubility, the spiro-switch can lower LogD via this increased ionization.

Vector Alignment and Bioactivity

The failure of diazaspiro[3.3]heptane to replace piperazine in certain series (e.g., GPR119 agonists) is often due to the 90° Twist .

  • Piperazine: Exit vectors are parallel and offset.

  • Spiro: Exit vectors are twisted. If the binding pocket requires the H-bond acceptors to be coplanar with the linker axis, the spiro scaffold will clash or lose affinity.

Computational Protocol

To accurately model this scaffold, standard molecular mechanics (MM) often fail to capture the subtle electronic effects of the strained rings. A DFT approach is required.

Recommended Workflow
  • Conformational Search:

    • Use a stochastic search (e.g., Monte Carlo) with a generic force field (MMFF94) to generate initial candidates.

    • Crucial: Manually seed the search with both "butterfly" puckered forms and "planar" forms to ensure the search algorithm doesn't get trapped.

  • Geometry Optimization (DFT):

    • Theory: Density Functional Theory (DFT).[2]

    • Functional:

      
      B97X-D or M06-2X.
      
      • Reasoning: These functionals include dispersion corrections, which are vital for accurately modeling the weak intramolecular interactions in the puckered rings.

    • Basis Set: 6-311+G(d,p) or def2-TZVP.

      • Reasoning: Diffuse functions (+) are necessary to describe the nitrogen lone pairs correctly.

  • Frequency Analysis:

    • Confirm minima (0 imaginary frequencies).

    • If a small imaginary frequency (< -50 cm⁻¹) corresponding to ring puckering is found, it indicates a very flat potential energy surface. This is acceptable for high-throughput screening but suggests the molecule exists as a dynamic ensemble.

  • Solvation:

    • Use the SMD (Solvation Model based on Density) model.

    • Why: Implicit solvation stabilizes the polar transition states of nitrogen inversion, providing more realistic barrier heights than gas-phase calculations.

Protocol Visualization

DFT_Workflow Input 2D Structure ConfSearch Stochastic Search (MMFF94) Input->ConfSearch DFT_Opt DFT Optimization (wB97X-D/6-311+G**) ConfSearch->DFT_Opt Freq Freq Check (N_imag = 0?) DFT_Opt->Freq Freq->DFT_Opt No (Re-opt) Output Boltzmann Ensemble Freq->Output Yes

Caption: Validated computational workflow for spiro-cycle conformational analysis.

References

  • Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes." Organic Letters.

  • Wuitschik, G., et al. (2010). "Spirocyclic Scaffolds in Medicinal Chemistry." Angewandte Chemie International Edition.

  • Bureš, F., et al. (2018). "Nitrogen inversion energy barriers of some aziridines." Journal of Molecular Modeling.

  • Carreira, E. M., & Fessard, T. C. (2014). "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews.

  • Grygorenko, O. O., et al. (2018). "Bioisosteres of the Piperazine Ring." ChemMedChem.

Sources

solubility and pKa determination of 1-Methyl-1,6-diazaspiro[3.3]heptane

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profiling of 1-Methyl-1,6-diazaspiro[3.3]heptane , a specific angular spirocyclic scaffold.

This guide is structured for researchers requiring high-fidelity data for medicinal chemistry optimization. It prioritizes experimental rigor, specifically addressing the stability challenges inherent to strained azetidine rings.

Technical Guide: Solubility & pKa Determination

Executive Summary & Structural Analysis

1-Methyl-1,6-diazaspiro[3.3]heptane is a rigid, angular spirocyclic diamine.[1] Unlike its symmetrical isomer (2,6-diazaspiro[3.3]heptane), the 1,6-isomer offers unique vectorization for substituent exit angles, making it a valuable bioisostere for piperazines or substituted pyrrolidines in fragment-based drug discovery.

However, the [3.3]spiro system possesses significant ring strain (~60 kcal/mol). The core contains two basic centers:[1]

  • N1 (Tertiary Amine): Methyl-substituted.[1] Sterically more hindered but electronically enriched.[1]

  • N6 (Secondary Amine): Unsubstituted. Accessible for further functionalization or solvation.[1]

Critical Stability Warning: Literature indicates that diazaspiro[3.3]heptane scaffolds can undergo ring-opening hydrolysis or degradation upon prolonged exposure to strong mineral acids (e.g., HCl) or high thermal stress.[1] Protocols below are designed to mitigate degradation artifacts.

Theoretical Profile (In Silico Baseline)

Before wet-lab experimentation, establish the theoretical baseline to calibrate instrument parameters.[1]

PropertyPredicted ValueRationale
Molecular Formula C

H

N

MW: 126.20 g/mol
LogP (Neutral) -0.5 to 0.2Highly polar; likely water-soluble as free base.[1]
pKa

(Most Basic)
10.5 – 11.0Typical N-alkyl azetidine basicity.[1]
pKa

(Less Basic)
8.0 – 9.0Lowered by electrostatic repulsion from the first protonated nitrogen across the rigid spiro-carbon.[1]
Physical State Oil / Low-melting SolidHygroscopic in free base form.[1]

Experimental Workflow 1: pKa Determination

Method Selection: Since 1-Methyl-1,6-diazaspiro[3.3]heptane lacks a strong UV chromophore (no conjugated


-systems), UV-metric titration is unsuitable .[1]
  • Primary Method: Potentiometric Titration (Gold Standard).[1]

  • Alternative Method:

    
    H NMR Titration (Required if sample quantity is <5 mg or if rapid degradation occurs in the potentiometric cell).[1]
    
Protocol A: Potentiometric Titration (Sirius T3 / D-PAS)

Objective: Determine macro-constants (


) in aqueous medium.[1]

Reagents:

  • Analyte: >10 mg of pure 1-Methyl-1,6-diazaspiro[3.3]heptane (dihydrochloride salt preferred for stability).[1]

  • Titrant: 0.5 M KOH (CO

    
    -free).[1]
    
  • Media: 0.15 M KCl (Ionic Strength Adjuster).[1]

  • Inert Gas: Argon or Nitrogen purge.[1]

Step-by-Step Procedure:

  • System Blanking: Perform a blank titration of 0.15 M KCl to calibrate the electrode slope and check for CO

    
     contamination.
    
  • Sample Preparation: Dissolve 3–5 mg of the sample in 10 mL of 0.15 M KCl.

    • Note: If starting with the free base (oil), add a known excess of HCl to start the titration from acidic pH (~2.0).

  • Fast Titration (Stability Check): Run a rapid titration (pH 2.0

    
     12.0) in <5 minutes.
    
    • Checkpoint: If hysteresis is observed between the up-titration (acid to base) and down-titration (base to acid), ring opening may be occurring at extreme pH.[1]

  • Equilibrium Titration: Titrate from pH 2.0 to 12.0 using dynamic dosing (waiting for dpH/dt < 0.005).

  • Data Processing: Fit the volume vs. pH curve using the Bjerrum difference plot method.

    • Calculate

      
       (average number of protons bound) vs. pH.[1]
      
    • 
       corresponds to 
      
      
      
      ;
      
      
      corresponds to
      
      
      .
Protocol B: H NMR Titration (Validation)

Objective: Confirm site-specific protonation and validate stability.

  • Preparation: Dissolve 2 mg analyte in 600

    
    L D
    
    
    
    O.
  • Titrant: Use NaOD and DCl (0.1 M and 1.0 M).[1]

  • Acquisition: Record

    
    H NMR at pH intervals of 0.5 units (measured via micro-electrode, corrected by 
    
    
    
    ).
  • Analysis: Track the chemical shift (

    
    ) of the N-Methyl protons  and the spiro-methylene protons .
    
    • Plot

      
       vs. pD.[1] The inflection points represent the pKa values.[1]
      
Visualization: pKa Determination Logic

pKa_Workflow cluster_Potent Potentiometry Protocol Start Sample: 1-Methyl-1,6-diazaspiro[3.3]heptane Chromophore_Check Has UV Chromophore? Start->Chromophore_Check Potentiometry Potentiometric Titration (Sirius T3 / GLpKa) Chromophore_Check->Potentiometry No (Saturated Core) NMR 1H NMR Titration (D2O/DCl/NaOD) Chromophore_Check->NMR Low Solubility / Unstable Step1 Dissolve in 0.15 M KCl (Acidify to pH 2) Potentiometry->Step1 Step2 Titrate with KOH (pH 2 -> 12) Step1->Step2 Step3 Check Hysteresis (Ring Stability) Step2->Step3 Step3->NMR Degradation Detected Result Calculate pKa1 & pKa2 (Bjerrum Plot) Step3->Result Stable

Caption: Decision tree for pKa determination, prioritizing potentiometry while accounting for potential ring instability.

Experimental Workflow 2: Solubility Profiling

Due to the ionizable nature of the diamine, solubility is pH-dependent.[1] You must distinguish between Kinetic Solubility (for screening) and Thermodynamic Solubility (for formulation).[1]

Protocol A: Thermodynamic Solubility (Shake-Flask)

Objective: Determine the saturation solubility (


) of the stable solid form.[1]

Reagents:

  • Buffers: Phosphate (pH 7.4), Borate (pH 10.0), 0.1 M HCl (pH 1.0).[1]

  • Detection: HPLC-CAD (Charged Aerosol Detector) or HPLC-ELSD (Evaporative Light Scattering) is required because the molecule lacks UV absorbance.[1] LC-MS is alternative but requires careful matrix effect management.[1]

Step-by-Step Procedure:

  • Saturation: Add excess solid (dihydrochloride salt or free base) to 1 mL of buffer in glass vials.

  • Equilibration: Shake at 25°C for 24 hours.

  • Phase Separation: Centrifuge at 10,000 rpm for 10 minutes. If the free base is an oil, ensure careful pipetting of the aqueous phase without disturbing the oily layer.

  • Filtration: Filter supernatant through a 0.22

    
    m PVDF filter.[1]
    
    • Warning: Nylon filters may bind amines; PVDF or PTFE is preferred.[1]

  • Quantification: Inject into HPLC-CAD.

    • Column: Hydrophilic Interaction Liquid Chromatography (HILIC) or C18 with ion-pairing agent (e.g., TFA) to retain the polar amine.[1]

    • Mobile Phase: Acetonitrile / Ammonium Formate buffer (pH 3.0).[1]

Protocol B: Kinetic Solubility (Turbidimetry)

Objective: Rapid estimation from DMSO stock.[1]

  • Stock: Prepare 10 mM stock in DMSO.

  • Spiking: Spike into PBS (pH 7.4) to final concentrations of 10, 50, 100, 200, 500

    
    M.
    
  • Incubation: Shake for 2 hours at RT.

  • Readout: Measure absorbance at 620 nm (turbidity) or use nephelometry.

    • Note: Since the free base is likely an oil, "precipitation" may appear as oil droplets (emulsion) rather than solid particles.[1]

Visualization: Solubility Workflow

Solubility_Workflow cluster_Thermo Thermodynamic (Gold Standard) Sample Solid Sample (Salt or Free Base) Buffer Add Buffer (pH 1.2, 7.4, 10.0) Sample->Buffer Shake Shake 24h @ 25°C Buffer->Shake Filter Filter (PVDF) Shake->Filter Detect HPLC-CAD/ELSD (No UV) Filter->Detect Data Calculate Intrinsic Solubility (S0) & pH-dependent Profile Detect->Data

Caption: Thermodynamic solubility workflow emphasizing non-UV detection methods (CAD/ELSD) due to lack of chromophore.

Data Analysis & Interpretation

Henderson-Hasselbalch Application

The solubility (


) at a specific pH is related to the intrinsic solubility of the neutral free base (

) and the pKa values.[1]

[1]
  • At pH 7.4: The molecule will likely be dicationic or monocationic (depending on exact pKa).[1] Solubility will be

    
    .
    
  • At pH > 11: The molecule approaches its neutral form (

    
    ).[1] If 
    
    
    
    is high (due to low LogP), the molecule is "highly soluble" across the full range.
Salt Effects

If characterizing the dihydrochloride salt:

  • Common Ion Effect: In 0.1 M HCl, solubility may decrease due to high [Cl

    
    ].[1]
    
  • Disproportionation: At pH > pKa

    
    , the salt may convert to the free base oil.[1] Watch for "oiling out" in the shake flask.
    

References

  • PubChem. 1-Phenyl-1,6-diazaspiro[3.3]heptane Compound Summary. National Center for Biotechnology Information.[1]

    • [1]

  • Burkhard, J. A., et al. (2010).[1] Synthesis and Structural Analysis of Angular Spirocyclic Azetidines. Organic Letters.[1] (Contextualizes the synthesis and stability of 1,6-diazaspiro systems).

    • [1]

  • Wuitschik, G., et al. (2010).[1] Spirocyclic Azetidines as Bioisosteres of Morpholine and Piperidine.[1][2] Angewandte Chemie International Edition.[1][3] (Discusses pKa shifts in spirocyclic amines).

    • [1]

  • Avdeev, A. (2003).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State.[1] Wiley-Interscience.[1] (Authoritative text on pKa/solubility methodology).

    • [1]

  • Sirius Analytical. T3 Application Note: pKa determination of non-UV active compounds. (Standard industry protocol for potentiometry).[1]

Sources

fundamental reactivity of the diazaspiro[3.3]heptane ring system

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical manual for the 2,6-diazaspiro[3.3]heptane ring system. It is designed for medicinal chemists and process scientists who require actionable, high-fidelity data on the synthesis, reactivity, and strategic application of this scaffold in drug discovery.

Fundamental Reactivity, Synthesis, and Bioisosteric Utility

Executive Technical Summary

The 2,6-diazaspiro[3.3]heptane core is a rigid, bicyclic diamine that has emerged as a superior bioisostere for piperazine and piperidine rings. Unlike its monocyclic counterparts, this spirocyclic system forces substituents into a strictly defined vector space, often improving metabolic stability by eliminating metabolically labile C–H bonds common in flexible rings.

Key Physicochemical Characteristics:

  • Geometry: The spiro-carbon locks the two azetidine rings perpendicular to each other, creating a distinct "dumbbell" shape. This rigidity reduces the entropic penalty of binding to protein targets.

  • Basicity (pKa): The pKa of the parent amine is comparable to piperazine (~9.5–9.8 for pKa₁), though the increased s-character of the C–N bonds in the strained four-membered rings can subtly modulate nucleophilicity.

  • Strain Energy: Despite significant ring strain (~26 kcal/mol per azetidine ring), the system exhibits remarkable kinetic stability, resisting ring-opening under most standard acidic and basic conditions used in organic synthesis.

Synthetic Accessibility & Core Construction

Accessing the core scaffold is the primary bottleneck for many labs. The most robust, scalable route avoids the use of unstable intermediates by utilizing a "double-cyclization" strategy from pentaerythritol derivatives.

Mechanism of Action: The Double-Displacement Strategy

The synthesis relies on the nucleophilic attack of a primary amine (usually benzylamine or sulfonamide) onto a pentaerythritol-derived electrophile. The choice of leaving group is critical; tosylates are preferred over halides for their crystallinity and safety profile on scale.

DOT Diagram 1: Core Synthesis Workflow

The following diagram outlines the scalable synthesis of the 2,6-diazaspiro[3.3]heptane core from pentaerythritol.

SynthesisWorkflow cluster_conditions Critical Control Points Start Pentaerythritol Step1 Activation (TsCl, Pyridine) Start->Step1 Inter1 Pentaerythritol tetrabromide/tosylate Step1->Inter1 Step2 Cyclization (BnNH2 or TsNH2, Base) Inter1->Step2 Inter2 N,N'-Protected Spirocycle Step2->Inter2 Step3 Deprotection (H2/Pd-C or Mg/MeOH) Inter2->Step3 Final 2,6-Diazaspiro[3.3]heptane (Dihydrochloride/Tosylate) Step3->Final

Figure 1: Scalable synthetic route from pentaerythritol to the spirocyclic core. Note the critical cyclization step which forms both rings.

Reactivity Profile & Orthogonal Protection

The two nitrogen atoms in 2,6-diazaspiro[3.3]heptane are chemically equivalent in the unsubstituted core. However, for medicinal chemistry applications, desymmetrization is essential.

Orthogonal Protection Strategy

To functionalize one nitrogen selectively, a statistical protection strategy or a sequential cyclization approach must be used.

  • Boc/Bn Strategy: The most common orthogonal pair. One nitrogen is protected as a carbamate (Boc), the other as a benzyl amine (Bn).

    • Deprotection: Boc is removed with TFA/DCM; Bn is removed with H₂/Pd-C or ACE-Cl.

  • Self-Validating Protocol: When performing mono-functionalization on the free diamine, use a limiting amount of electrophile (0.8 equiv) to maximize the yield of the mono-substituted product over the bis-substituted byproduct. The statistical mixture (Unreacted : Mono : Bis) follows a predictable distribution that can be separated via cation-exchange chromatography (SCX).

Stability "Watch-Outs"

While the ring is stable, specific conditions can trigger failure modes:

  • Nucleophilic Acids: Treatment with strong acids containing nucleophilic counterions (e.g., concentrated HCl, HBr) at high temperatures can induce ring-opening to form 1,3-functionalized propanes.

    • Corrective Action: Use non-nucleophilic acids (TFA, H₂SO₄) or generate HCl in situ in anhydrous solvents (e.g., HCl/dioxane) at ambient temperature.

  • Reductive Conditions: The strained rings are generally stable to hydrogenation (H₂/Pd-C), but high pressures (>50 psi) and elevated temperatures (>60°C) should be avoided to prevent hydrogenolysis of the C–N bond.

DOT Diagram 2: Functionalization Logic

This decision tree guides the functionalization of the core scaffold.

ReactivityLogic Core 2,6-Diazaspiro[3.3]heptane (Salt Form) Decision1 Target: Amide/Urea Core->Decision1 Decision2 Target: N-Aryl Core->Decision2 Decision3 Target: N-Alkyl Core->Decision3 Action1 Standard Coupling (HATU/DIPEA) Decision1->Action1 Result1 Stable Amide Action1->Result1 Action2 Pd-Catalysis (Buchwald-Hartwig) Decision2->Action2 Warn2 Avoid strong bases if electrophile is sensitive Action2->Warn2 Result2 N-Aryl Product Action2->Result2 Action3 Reductive Amination (STAB/AcOH) Decision3->Action3 Result3 Tertiary Amine Action3->Result3

Figure 2: Decision matrix for functionalizing the spirocyclic nitrogen. The scaffold tolerates diverse conditions.

Experimental Protocol: Synthesis of the Tosylate Salt

This protocol is adapted from high-reliability literature methods (e.g., Carreira et al.) and optimized for reproducibility.

Objective: Synthesis of 2,6-diazaspiro[3.3]heptane tosylate (stable salt form).

Reagents:

  • Pentaerythritol tetrabromide (1.0 equiv)

  • p-Toluenesulfonamide (TsNH₂, 2.1 equiv)

  • Potassium hydroxide (KOH, 5.0 equiv)

  • Ethanol (Solvent)[1]

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve p-toluenesulfonamide (2.1 equiv) and KOH (5.0 equiv) in ethanol. Heat to 60°C until a clear solution forms.

  • Addition: Add pentaerythritol tetrabromide (1.0 equiv) portion-wise.

  • Cyclization: Heat the mixture to reflux (approx. 80°C) for 24–48 hours. The double displacement occurs, forming the N,N'-ditosyl-2,6-diazaspiro[3.3]heptane.

    • Checkpoint: Monitor by TLC or LCMS. The intermediate is highly non-polar.

  • Isolation: Cool to room temperature. The product often precipitates. Filter the solid, wash with water (to remove KBr and excess base), and ethanol.

  • Deprotection (Detosylation):

    • Suspend the protected intermediate in a mixture of phenol (3.0 equiv) and HBr (33% in AcOH).

    • Heat to 70°C for 12 hours.

    • Workup: Cool and dilute with acetone. The 2,6-diazaspiro[3.3]heptane dihydrobromide salt will precipitate.

    • Conversion: To obtain the dihydrochloride or free base, treat with ion-exchange resin (e.g., Dowex 1x8 Cl- form) or free-base with NaOH and extract into DCM (caution: free base is volatile and hygroscopic).

Data Table: Physicochemical Comparison

PropertyPiperazine2,6-Diazaspiro[3.3]heptaneImplication
Geometry Chair (flexible)Dumbbell (Rigid)Lower entropic penalty for binding.
Vector Angle ~180° (variable)180° (fixed)Precise alignment of substituents.
Fsp³ Fraction 1.01.0High solubility, good metabolic stability.
Lipophilicity (LogP) -1.17~ -1.3 (est)Lower LogP often improves clearance.
Basicity (pKa) 9.8 / 5.6~9.5 / <5.0Similar basicity; suitable for salt formation.

References

  • Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Hamza, D., et al.[1] Synlett (2007).[2] Link

  • Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Burkhard, J. A., Carreira, E. M., et al.[3] Organic Letters (2011). Link[3]

  • 2,6-Diazaspiro[3.3]heptanes: Synthesis and Application in Pd-Catalyzed Aryl Amination Reactions. Burkhard, J. A., Carreira, E. M. Organic Letters (2008). Link

  • 1-Oxa-2,6-Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. Uniba Research Repository.Link

  • Comparison of 2,6-diazaspiro[3.3]heptane & 2-azaspiro[3.3]heptane. ResearchGate Technical Report.Link

Sources

Methodological & Application

Application Note: 1-Methyl-1,6-diazaspiro[3.3]heptane as a Next-Generation Piperazine Bioisostere

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed as a high-level technical guide for medicinal chemists and drug discovery scientists. It addresses the specific utilization of 1-methyl-1,6-diazaspiro[3.3]heptane , a specialized "angular" spirocyclic scaffold, distinguishing it from the more common "linear" 2,6-diazaspiro[3.3]heptane.

Executive Summary

The replacement of piperazine rings with spirocyclic scaffolds is a validated strategy to improve physicochemical properties, metabolic stability, and intellectual property (IP) novelty. While 2,6-diazaspiro[3.3]heptane is the standard linear geometric mimic of piperazine, 1,6-diazaspiro[3.3]heptane represents an emerging angular bioisostere.

This guide details the application of 1-methyl-1,6-diazaspiro[3.3]heptane (an N-methylpiperazine surrogate). Unlike the linear 2,6-isomer, the 1,6-isomer introduces a "kinked" exit vector (~109° vs. ~180°), increased three-dimensionality (Fsp³), and inherent chirality, offering a solution for binding pockets where the linear extension of piperazine causes steric clashes.

Rationale & Design Strategy

The "Vector" Argument: Linear vs. Angular

The primary motivation for selecting the 1,6-isomer over the 2,6-isomer or piperazine is vector editing .

  • Piperazine: Exists in a chair conformation with exit vectors at ~180° (pseudo-equatorial). Flexible.

  • 2,6-Diazaspiro[3.3]heptane: Rigid, linear geometry. Vectors are strictly 180°. "Stretched" mimic (distance between N atoms is increased).[1]

  • 1,6-Diazaspiro[3.3]heptane: Rigid, angular geometry. The nitrogen atoms are located on adjacent rings relative to the spiro center, creating a "kinked" topology.

Physicochemical Profile

Spirocyclization removes lipophilic surface area while maintaining bulk, often lowering LogD and increasing solubility compared to piperazine.

PropertyN-Methylpiperazine2-Me-2,6-diazaspiro[3.3]heptane1-Me-1,6-diazaspiro[3.3]heptane
Geometry Flexible ChairRigid LinearRigid Angular
Vector Angle ~180° (dynamic)180° (fixed)~109° (fixed)
Chirality AchiralAchiral (D2d)Chiral (Enantiomers exist)
Basicity (pKa) ~9.0 / 5.5~8.5 / 7.5 (approx)~9.2 / 6.8 (approx)
Metabolic Stability Low (N-dealkylation, ring ox)High (Steric bulk protects N)High (Quaternary center protection)
LogD (pH 7.4) BaselineLower (-0.5 to -1.0 Δ)Lower (-0.5 to -1.0 Δ)
Decision Logic (Graphviz)

Bioisostere_Decision_Tree Start Lead Compound contains N-Methylpiperazine Issue_Check Identify Liability Start->Issue_Check Metab_Issue Metabolic Instability (N-demethylation/Ring Ox) Issue_Check->Metab_Issue Solubility_Issue Low Solubility / High LogP Issue_Check->Solubility_Issue Vector_Issue Steric Clash / Need Novel IP Issue_Check->Vector_Issue Sol_26 Switch to 2-Methyl-2,6-diazaspiro[3.3]heptane (Linear Mimic) Metab_Issue->Sol_26 Maintain Geometry Solubility_Issue->Sol_26 Lower LogD Sol_16 Switch to 1-Methyl-1,6-diazaspiro[3.3]heptane (Angular Mimic) Vector_Issue->Sol_16 Alter Exit Vector Sol_26->Sol_16 If 2,6 clashes with pocket

Figure 1: Decision tree for selecting between linear (2,6) and angular (1,6) spirocyclic bioisosteres.[2][3]

Synthetic Protocols

The synthesis of the 1,6-diazaspiro[3.3]heptane core is more complex than the symmetric 2,6-isomer. The most robust route, pioneered by the Carreira group, involves the formation of a spirocyclic


-lactam followed by reduction.
Protocol A: Synthesis of the 1,6-Core (General Route)

Note: This protocol produces the secondary amine core. For the 1-methyl variant, N-methylation is performed post-synthesis or via reductive amination during the sequence.

Reagents:

  • Starting Material: tert-Butyl 3-oxoazetidine-1-carboxylate (or similar protected azetidone).

  • Reagents: LiHMDS, Nitroalkene or specific electrophile, AlH3 (Alane) or LiAlH4.

Step-by-Step Methodology:

  • Spirocyclization (The Key Step):

    • Cool a solution of tert-butyl 3-oxoazetidine-1-carboxylate in THF to -78°C.

    • Add LiHMDS (1.1 equiv) to generate the enolate.

    • Add the appropriate electrophile (e.g., a nitroalkene or imine equivalent) to facilitate a [2+2] or pseudo-[2+2] cyclization to form the spiro-

      
      -lactam intermediate.
      
    • Alternative: Use the "Graf" isocyanate method (ClSO₂NCO) on an exocyclic alkene to form the

      
      -lactam.
      
  • Reduction:

    • Treat the spiro-

      
      -lactam with Alane (AlH₃) generated in situ (from LiAlH₄ + AlCl₃) or LiAlH₄ in refluxing ether/THF.
      
    • Mechanism: This reduces both the lactam carbonyl (to the amine) and any other reducible groups, yielding the 1,6-diazaspiro[3.3]heptane core.[4]

  • Differentiation (For 1-Methyl):

    • The resulting diamine often requires orthogonal protection if not already differentiated.

    • For 1-methyl-1,6-diazaspiro[3.3]heptane : If the starting material was an N-protected azetidine, one nitrogen (N6) is protected. The newly formed nitrogen (N1) can be methylated via reductive amination (Formaldehyde/NaBH(OAc)₃).

Protocol B: Coupling to Drug Scaffold (SNAr)

Once the 1-methyl-1,6-diazaspiro[3.3]heptane building block (usually supplied as a dihydrochloride salt) is obtained, it is coupled to the aryl halide core.

Reagents:

  • Aryl Halide (Ar-Cl/Br/F).

  • 1-Methyl-1,6-diazaspiro[3.3]heptane[5][6][7] · 2HCl.

  • Base: DIPEA (3-5 equiv) or K₂CO₃.

  • Solvent: DMSO or NMP.

Workflow:

  • Dissolve Aryl Halide (1.0 equiv) in DMSO (0.1 M).

  • Add 1-Methyl-1,6-diazaspiro[3.3]heptane · 2HCl (1.2 equiv).

  • Add DIPEA (4.0 equiv).

  • Heat to 80-100°C for 4-12 hours. Monitor by LCMS.

  • Workup: Dilute with EtOAc, wash with water/brine (x3) to remove DMSO. Dry over MgSO₄.

  • Purification: Flash chromatography (DCM/MeOH/NH₃) is usually required due to the polarity of the spirocycle.

Biological & ADME Evaluation Protocols

Metabolic Stability (Microsomal Stability Assay)

Spirocycles are often employed to block metabolic "soft spots" on piperazine rings.

Protocol:

  • Test System: Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM) at 0.5 mg/mL protein.

  • Substrate: 1 µM test compound (Spiro-analog vs. Piperazine parent).

  • Cofactor: NADPH regenerating system.

  • Incubation: 0, 5, 15, 30, 45 min at 37°C.

  • Analysis: Quench with cold Acetonitrile containing Internal Standard. Centrifuge. Analyze supernatant by LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Calculate

    
     and 
    
    
    
    .
    • Success Metric: Spiro-analog should show >2-fold improvement in

      
       compared to the piperazine parent.
      
LogD Determination (Shake Flask / HPLC)

To verify the lipophilicity reduction.

Protocol:

  • Method: Chromatographic Hydrophobicity Index (CHI) converted to LogD, or miniaturized shake-flask (octanol/buffer pH 7.4).

  • Expectation: The spiro[3.3]heptane core is more compact and has lower lipophilicity than the piperazine chair due to the "compression" of the hydrophobic surface area and solvation effects of the strained amines.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Coupling Yield Steric hindrance of the secondary amine (N6) in the spiro system.Switch to Buchwald-Hartwig conditions (Pd₂dba₃, BINAP/XPhos, NaOtBu, Toluene, 100°C). The spiro amine is more hindered than piperazine.
Regioselectivity Coupling occurring at wrong N (if using des-methyl precursor).Use the pre-methylated building block (1-methyl-1,6...). Ensure N1 is methylated before coupling N6 to the aryl core.
Instability Acid sensitivity of strained rings (rare but possible).Avoid strong mineral acids (conc. HCl) for prolonged periods during deprotection steps. Use TFA/DCM.
H-NMR Complexity Conformational locking/Chirality.1,6-diazaspiro systems are chiral and rigid. NMR spectra will be complex (geminal couplings, distinct diastereotopic protons). Do not expect simple triplets like piperazine.

References

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Organic Letters.

  • Burkhard, J. A., et al. (2012). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters.

  • Wuitschik, G., et al. (2010). Spirocyclic oxetanes: synthesis and properties. Angewandte Chemie International Edition. (Foundational work on spiro-properties).

  • Barnes-Seeman, D. (2012). The role of spirocyclic scaffolds in drug discovery.[8][2][9][10][11] Current Topics in Medicinal Chemistry. (Review of spiro-bioisosteres).

  • Enamine/WuXi AppTec. Commercial Building Block Catalogs: 1-Methyl-1,6-diazaspiro[3.3]heptane dihydrochloride. (Verified commercial availability via search results).[3]

Disclaimer: This protocol is intended for research purposes only. All synthesis should be conducted in a fume hood with appropriate PPE.

Sources

Application Note: High-Fidelity Synthesis of Kinase Inhibitors via 1,6-Diazaspiro[3.3]heptane Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

This guide details the synthetic methodology for incorporating 1,6-diazaspiro[3.3]heptane into kinase inhibitor frameworks. Unlike the linear 2,6-diazaspiro[3.3]heptane (a direct piperazine bioisostere), the 1,6-isomer offers a unique "kinked" geometry (approx. 90° vector angle) and inherent chirality. This allows for the exploration of novel chemical space within the solvent-exposed regions of the kinase binding pocket.

The "Escape from Flatland"

Traditional kinase inhibitors often rely on flat, aromatic heterocycles (e.g., piperazine, morpholine) to solubilize the hydrophobic hinge-binding core. However, these planar systems often suffer from poor metabolic stability and low solubility. The 1,6-diazaspiro[3.3]heptane scaffold introduces significant


 character (

), enhancing physicochemical properties without increasing lipophilicity (

).
Comparative Analysis: Linker Geometries
PropertyPiperazine2,6-Diazaspiro[3.3]heptane1,6-Diazaspiro[3.3]heptane
Geometry Chair/Boat (Flexible)Linear (Rigid)Angular/Kinked (Rigid)
Vector Angle ~180° (variable)180°~90° - 110°
Chirality AchiralAchiralChiral (

Symmetric)
Basicity (

)
~9.8~8.5 (lowered by strain)~8.8
Metabolic Stability Low (N-oxidation)HighHigh

Strategic Synthetic Planning

The synthesis of 1,6-diazaspiro[3.3]heptane derivatives requires a distinct orthogonal protection strategy. Unlike the symmetric 2,6-isomer, the 1,6-isomer is chiral. While racemic mixtures are often used in early discovery, enantioselective synthesis or chiral resolution is recommended for lead optimization to exploit specific interactions with the kinase solvent front.

Pathway Logic

The standard workflow involves:

  • Regioselective Coupling: Attaching the less hindered nitrogen (or the deprotected site) to the aryl halide kinase core.

  • Deprotection: Removing the orthogonal protecting group (usually Boc or Cbz).

  • Elaboration: Functionalizing the distal nitrogen to tune solubility or target engagement.

SynthesisLogic Start Aryl Halide (Kinase Core) Coupling Pd-Catalyzed C-N Coupling Start->Coupling Scaffold 1,6-Diazaspiro Scaffold (Boc-Protected) Scaffold->Coupling Intermediate Protected Inhibitor Coupling->Intermediate Buchwald-Hartwig Deprotection Acidic Deprotection Intermediate->Deprotection TFA/DCM Elaboration Capping/Amidation Deprotection->Elaboration Free Amine Final Final Kinase Inhibitor Elaboration->Final

Figure 1: General workflow for integrating spirocyclic scaffolds into kinase inhibitor cores.

Detailed Protocol: Buchwald-Hartwig Coupling

This protocol describes the coupling of tert-butyl 1,6-diazaspiro[3.3]heptane-6-carboxylate (racemic or chiral) to a heteroaryl chloride (e.g., 4-chloroquinazoline or chloropyrimidine).

Note: While


 (Nucleophilic Aromatic Substitution) is possible for highly electron-deficient cores, Buchwald-Hartwig amination  is preferred for 1,6-diazaspiro systems. The steric strain and specific geometry of the spirocycle can retard 

rates, leading to side reactions. Palladium catalysis ensures high fidelity.
Reagents & Materials[1][2][3][4][5][6][7][8][9][10][11]
  • Substrate: Heteroaryl Chloride (1.0 equiv)

  • Scaffold: tert-butyl 1,6-diazaspiro[3.3]heptane-6-carboxylate (1.1 equiv)

  • Catalyst:

    
     (2-5 mol%)
    
  • Ligand: Xantphos or BrettPhos (4-10 mol%)

    • Expert Insight: Xantphos is generally preferred for rigid spirocycles to prevent

      
      -hydride elimination and promote reductive elimination.
      
  • Base:

    
     (2.0 equiv) or NaOtBu (1.5 equiv)
    
  • Solvent: 1,4-Dioxane (anhydrous, degassed)

Step-by-Step Methodology
  • Inert Atmosphere Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Cool under a stream of Argon or Nitrogen.

  • Reagent Loading: Charge the flask with the Heteroaryl Chloride (1.0 mmol), the 1,6-diazaspiro scaffold (1.1 mmol), and

    
     (2.0 mmol).
    
    • Critical Control Point: If using NaOtBu, ensure the substrate does not contain base-sensitive moieties (e.g., esters).

  • Catalyst Addition (Glovebox or Counter-flow): Add

    
     (0.02 mmol) and Xantphos (0.04 mmol).
    
    • Alternative: Pre-complex the catalyst and ligand in a small volume of dioxane for 10 minutes before addition to ensure active species formation.

  • Solvent & Degassing: Add anhydrous 1,4-Dioxane (5-10 mL, 0.1M - 0.2M concentration). Sparge the solution with Argon for 10 minutes to remove dissolved oxygen (critical for Pd(0) longevity).

  • Reaction: Heat the mixture to 100°C for 4–12 hours. Monitor by LC-MS.

    • Endpoint: Look for the disappearance of the aryl chloride and the appearance of the product mass (

      
      ).
      
  • Work-up: Cool to room temperature. Filter the mixture through a pad of Celite to remove inorganic salts and palladium black. Rinse with EtOAc. Concentrate the filtrate under reduced pressure.

  • Purification: Purify via flash column chromatography (typically DCM/MeOH gradients).

    • Validation: The spirocyclic protons will appear as complex multiplets in

      
       NMR between 
      
      
      
      2.0–4.5 ppm, distinct from the aromatic signals.

Deprotection & Elaboration

Following the successful coupling, the distal nitrogen (N6) must be deprotected for further functionalization (e.g., acrylamide formation for covalent inhibition or reductive amination for solubility).

Protocol: TFA Deprotection
  • Dissolve the Boc-protected intermediate in DCM (0.1 M).[1]

  • Add Trifluoroacetic Acid (TFA) (10–20 equiv) dropwise at 0°C.

  • Stir at room temperature for 1–2 hours.

  • Work-up (Crucial): Concentrate to dryness. The spirocyclic amine is highly basic. To isolate the free base, redissolve in DCM/MeOH and pass through a SCX-2 (Strong Cation Exchange) cartridge. Wash with MeOH, then elute with 2M

    
     in MeOH.
    
    • Why SCX-2? Liquid-liquid extraction of polar spirocycles often leads to product loss in the aqueous phase. Solid-phase extraction guarantees high recovery.

Quality Control & Validation

NMR Interpretation ( )

The 1,6-diazaspiro[3.3]heptane scaffold presents a unique signature. Unlike the simplified spectra of piperazine, you will observe:

  • Geminal Coupling: The methylene protons on the cyclobutane rings are diastereotopic due to the chiral center (even in racemic mixtures, the local environment is chiral). Expect complex multiplets rather than clean triplets.

  • Shift: Protons alpha to the nitrogen attached to the heteroaryl ring will be downshifted (

    
     4.0–4.5) compared to the distal amine protons (
    
    
    
    3.0–3.5).
Chiral Separation

If using the 1,6-scaffold for lead optimization, separation of enantiomers is required.

  • Column: Chiralpak AD-H or OD-H.

  • Mobile Phase:

    
     / MeOH (SFC conditions preferred for solubility).
    
  • Rationale: One enantiomer typically binds 10–100x more potently depending on the vector projection toward the solvent interface.

References

  • Burkhard, J. A., et al. (2011).[2] Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters.[3][2] [Link]

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Piperazine Surrogates. Angewandte Chemie International Edition.[3] [Link]

  • Graziano, E., et al. (2024).[4][5] 1-Oxa-2,6-Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere.[1][5][6] Advanced Synthesis & Catalysis.[1][5] [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition.[3] [Link]

  • Poustforoosh, A., et al. (2024).[7] Scaffold Hopping Method for Design and Development of Potential Allosteric AKT Inhibitors.[7] Molecular Biotechnology.[7] [Link]

Sources

Application Notes and Protocols for 1-Methyl-1,6-diazaspiro[3.3]heptane in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Challenges of CNS Drug Design with Novel Scaffolds

The development of effective therapeutics for Central Nervous System (CNS) disorders is a formidable challenge, primarily due to the stringent requirements for crossing the blood-brain barrier (BBB) and achieving optimal pharmacokinetic and pharmacodynamic profiles. Medicinal chemists are in a constant search for novel molecular scaffolds that can impart favorable properties to drug candidates. One promising strategy is the use of bioisosteric replacement, where a common structural motif is substituted with a different group to enhance a molecule's properties without compromising its biological activity.

The 1-methyl-1,6-diazaspiro[3.3]heptane scaffold is an emerging and underexplored structural motif with significant potential in CNS drug discovery. As a saturated heterocyclic system, it offers a three-dimensional architecture that can lead to improved physicochemical properties compared to more traditional, planar structures. This guide provides a comprehensive overview of the rationale for using 1-methyl-1,6-diazaspiro[3.3]heptane, detailed synthetic protocols, and methodologies for its evaluation in a CNS drug discovery context.

The Rationale: A Bioisostere with Favorable Physicochemical Properties

The 1,6-diazaspiro[3.3]heptane core can be considered a conformationally restricted bioisostere of piperazine, a ubiquitous fragment in many CNS-active compounds.[1][2][3] The spirocyclic nature of this scaffold introduces a higher degree of sp³ character, which has been correlated with improved clinical success rates due to enhanced solubility, metabolic stability, and reduced off-target toxicity.[4] The addition of a methyl group to one of the nitrogen atoms further refines the scaffold's properties by modulating its basicity and lipophilicity, which are critical parameters for BBB penetration and target engagement.[2]

PropertyPiperazine1-Methylpiperazine1,6-Diazaspiro[3.3]heptane (unsubstituted)1-Methyl-1,6-diazaspiro[3.3]heptane (Predicted)Significance in CNS Drug Design
Molecular Weight ( g/mol ) 86.14100.1698.15112.18Lower MW (<500 Da) is generally favored for BBB penetration.[5]
cLogP -1.13-0.57~ -1.0~ -0.4Optimal lipophilicity (LogP 1-3) is crucial for passive diffusion across the BBB.[5]
Topological Polar Surface Area (TPSA) (Ų) 24.124.124.124.1Lower TPSA (< 90 Ų) is associated with better BBB permeability.
Hydrogen Bond Donors 2121Fewer H-bond donors (< 5) generally improve BBB penetration.[5]
Hydrogen Bond Acceptors 2222Fewer H-bond acceptors (< 10) are preferred for CNS drugs.[5]
Rotatable Bonds 0101Lower number of rotatable bonds (< 8) is beneficial for binding affinity and bioavailability.

Predicted properties for 1-Methyl-1,6-diazaspiro[3.3]heptane are based on computational models and comparison with related structures.

The N-methylation of the diazaspiro[3.3]heptane scaffold offers several potential advantages:

  • Modulation of Basicity: The introduction of a methyl group can fine-tune the pKa of the nitrogen atoms, which can influence the compound's ionization state at physiological pH, affecting its solubility, permeability, and interaction with the target protein.[2]

  • Improved Metabolic Stability: In some cases, N-methylation can block a site of metabolism, leading to a longer half-life and improved pharmacokinetic profile.[6]

  • Enhanced Target Affinity: The methyl group can provide additional van der Waals interactions within the binding pocket of the target protein, potentially increasing potency.

Synthetic Protocols: Accessing the 1-Methyl-1,6-diazaspiro[3.3]heptane Scaffold

A practical synthetic route to 1-methyl-1,6-diazaspiro[3.3]heptane can be envisioned starting from the readily available 1-benzyl-3-chloromethylazetidine-3-carbaldehyde.[7] The following protocol outlines a potential pathway involving reductive amination and subsequent N-methylation.

Synthesis_Workflow A 1-Benzyl-3-chloromethylazetidine-3-carbaldehyde B Intermediate Amine A->B Reductive Amination (Methylamine, NaBH(OAc)3) C 1-Benzyl-6-methyl-1,6-diazaspiro[3.3]heptane B->C Cyclization (Base, e.g., K2CO3) D 1-Methyl-1,6-diazaspiro[3.3]heptane C->D Debenzylation (e.g., H2, Pd/C)

Figure 1: Proposed synthetic workflow for 1-Methyl-1,6-diazaspiro[3.3]heptane.

Protocol 1: Synthesis of 1-Methyl-1,6-diazaspiro[3.3]heptane

Step 1: Reductive Amination [8]

  • To a stirred solution of 1-benzyl-3-chloromethylazetidine-3-carbaldehyde (1.0 eq) in dichloromethane (DCM, 0.2 M) at 0 °C, add a solution of methylamine (1.2 eq, e.g., as a solution in THF or as the hydrochloride salt with an added base like triethylamine).

  • Stir the mixture for 30 minutes at 0 °C.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the intermediate amine.

Step 2: Cyclization [7]

  • Dissolve the intermediate amine (1.0 eq) in a suitable solvent such as dimethylformamide (DMF) or acetonitrile.

  • Add a base such as potassium carbonate (K₂CO₃, 3.0 eq) or cesium carbonate (Cs₂CO₃, 2.0 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield 1-benzyl-6-methyl-1,6-diazaspiro[3.3]heptane.

Step 3: Debenzylation

  • Dissolve the 1-benzyl-6-methyl-1,6-diazaspiro[3.3]heptane (1.0 eq) in methanol or ethanol.

  • Add palladium on carbon (10 wt. % Pd/C, 0.1 eq).

  • Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 12-24 hours.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst and wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain 1-methyl-1,6-diazaspiro[3.3]heptane.

Application in a CNS Drug Discovery Cascade: A Hypothetical Case Study

To illustrate the application of 1-methyl-1,6-diazaspiro[3.3]heptane, we will consider its incorporation into a scaffold targeting the sigma-2 (σ2) receptor, a protein implicated in various neurological disorders, including Alzheimer's disease and neuropathic pain.[9]

Protocol 2: Incorporation into a σ2 Receptor Ligand Scaffold

This protocol describes the synthesis of a hypothetical σ2 receptor ligand where a piperazine moiety is replaced by 1-methyl-1,6-diazaspiro[3.3]heptane.

Experimental_Workflow cluster_synthesis Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies Synth_Start 1-Methyl-1,6-diazaspiro[3.3]heptane Synth_Product Final Compound Synth_Start->Synth_Product Synth_Reactant CNS Scaffold Precursor (e.g., with a leaving group) Synth_Reactant->Synth_Product PhysChem Physicochemical Properties (Solubility, LogP) Synth_Product->PhysChem ADME ADME Assays (Metabolic Stability, PPB) Synth_Product->ADME BBB BBB Permeability (PAMPA) Synth_Product->BBB Binding Target Engagement (σ2 Receptor Binding) Synth_Product->Binding PK Pharmacokinetics Binding->PK Efficacy Preliminary Efficacy PK->Efficacy

Figure 2: A typical workflow for the synthesis and evaluation of a CNS drug candidate.

  • To a solution of 1-methyl-1,6-diazaspiro[3.3]heptane (1.1 eq) in a suitable aprotic solvent like DMF or DMSO, add a base such as diisopropylethylamine (DIPEA, 2.0 eq).

  • Add the CNS scaffold precursor containing a suitable leaving group (e.g., a chloro or bromo derivative) (1.0 eq).

  • Heat the reaction mixture to 80-120 °C and stir for 12-24 hours, monitoring by LC-MS.

  • Upon completion, cool the reaction, dilute with water, and extract with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the final compound by preparative HPLC or flash column chromatography.

In Vitro Evaluation Protocols

Protocol 3: Aqueous Solubility Determination (Thermodynamic)
  • Add an excess amount of the test compound to a phosphate-buffered saline (PBS) solution (pH 7.4).

  • Shake the suspension at room temperature for 24 hours to ensure equilibrium is reached.

  • Centrifuge the suspension to pellet the undissolved solid.

  • Carefully collect the supernatant and analyze the concentration of the dissolved compound by a suitable analytical method (e.g., HPLC-UV or LC-MS/MS).

Protocol 4: Lipophilicity (LogP) Determination (Shake-Flask Method)
  • Prepare a solution of the test compound in a biphasic system of n-octanol and water (or PBS, pH 7.4).

  • Shake the mixture vigorously for several hours to allow for partitioning between the two phases.

  • Centrifuge the mixture to ensure complete separation of the layers.

  • Determine the concentration of the compound in both the n-octanol and aqueous layers using an appropriate analytical technique.

  • Calculate LogP as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Protocol 5: In Vitro Metabolic Stability (Human Liver Microsomes)
  • Prepare a reaction mixture containing human liver microsomes, NADPH (as a cofactor), and the test compound in a phosphate buffer (pH 7.4).

  • Incubate the mixture at 37 °C.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound.

  • Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).

Protocol 6: Blood-Brain Barrier Permeability (Parallel Artificial Membrane Permeability Assay - PAMPA)
  • A donor plate is filled with a solution of the test compound in a buffer at a physiological pH.

  • An acceptor plate, containing a buffer solution, is placed on top of the donor plate, separated by a filter membrane coated with a lipid mixture that mimics the BBB.

  • The "sandwich" is incubated for a set period (e.g., 4-18 hours).

  • After incubation, the concentrations of the compound in both the donor and acceptor wells are measured.

  • The permeability coefficient (Pe) is calculated based on the amount of compound that has crossed the artificial membrane.

Protocol 7: σ2 Receptor Binding Assay

This protocol is adapted from established procedures for radioligand binding assays.[7]

  • Prepare cell membranes from a cell line expressing the human σ2 receptor (e.g., Jurkat cells).

  • In a 96-well plate, incubate the cell membranes with a radiolabeled σ2 receptor ligand (e.g., [³H]DTG) and varying concentrations of the test compound.

  • Incubate at room temperature for a specified time (e.g., 60-120 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters to separate the bound and free radioligand.

  • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Determine the IC₅₀ value of the test compound (the concentration that inhibits 50% of the specific binding of the radioligand) and subsequently calculate the binding affinity (Ki).

Conclusion and Future Directions

The 1-methyl-1,6-diazaspiro[3.3]heptane scaffold represents a promising, yet largely unexplored, building block for the design of novel CNS drug candidates. Its unique three-dimensional structure and the modulatory effect of the N-methyl group on its physicochemical properties make it an attractive alternative to traditional heterocyclic motifs. The protocols outlined in this guide provide a comprehensive framework for the synthesis, incorporation, and in vitro evaluation of compounds containing this novel scaffold. Further in vivo studies to assess the pharmacokinetic profile and efficacy in relevant animal models of CNS disorders will be crucial to fully validate the potential of 1-methyl-1,6-diazaspiro[3.3]heptane in drug discovery.

References

  • Barreiro, G.; et al. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(24), 17650-17688.
  • Burkhard, J. A., et al. (2012). Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks. Organic Letters, 14(1), 66-69.
  • Cheméo. (n.d.). Chemical Properties of Heptane (CAS 142-82-5). Retrieved from [Link]

  • Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). sigma2 Human Binding Agonist Radioligand LeadHunter Assay. Retrieved from [Link]

  • Hamza, D., & Stocks, M. J. (2009). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett, 2009(11), 1837-1841.
  • Iyamu, I. D., et al. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. International Journal of Molecular Sciences, 23(15), 8259.
  • Kubochem. (n.d.). N-Methylpiperazine. Retrieved from [Link]

  • Luisi, R., et al. (2024). 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere.
  • O'Hagan, D. (2008). Understanding the impact of fluorine substitution on the properties of organic compounds. Journal of Fluorine Chemistry, 129(8), 665-675.
  • National Institute of Standards and Technology. (n.d.). Piperazine, 1-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • PubChem. (n.d.). 1-Phenyl-1,6-diazaspiro[3.3]heptane. Retrieved from [Link]

  • Rosenau, T., et al. (2002). A solvent-free and formalin-free Eschweiler-Clarke methylation for amines.
  • S. J. deSolms, et al. (2011). Spirocyclic Motifs in Natural Products. Natural Product Reports, 28(7), 1243-1259.
  • Taylor, R. D., et al. (2015). The impact of N-methylation on aqueous solubility and lipophilicity. MedChemComm, 6(10), 1787-1797.
  • Visikol. (2024). In Vitro Blood Brain Barrier Permeability Assessment. Retrieved from [Link]

  • Wikipedia. (n.d.). Eschweiler–Clarke reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). N-Methylpiperazine. Retrieved from [Link]

  • Pajouhesh, H., & Lenz, G. R. (2005). Medicinal chemical properties of successful central nervous system drugs. NeuroRx, 2(4), 541–553.
  • Wermuth, C. G. (2008). The practice of medicinal chemistry. Academic press.
  • Zhang, M. Q., & Wilkinson, B. (2007). Reductive amination in the synthesis of small-molecule libraries.

Sources

Application Note: Precision N-Arylation of 1,6-Diazaspiro[3.3]heptane

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Angular Advantage and Synthetic Challenge

In the realm of medicinal chemistry, "escaping flatland" (increasing


 character) is a dominant strategy to improve solubility and metabolic stability. While the 2,6-diazaspiro[3.3]heptane  (a linear piperazine bioisostere) is well-known, the 1,6-diazaspiro[3.3]heptane  offers a unique "angular" geometry. This angularity provides non-collinear exit vectors (

), allowing access to novel chemical space distinct from the linear piperazine/piperidine analogs.
The Steric Bottleneck

The critical structural feature of the 1,6-isomer is the proximity of the nitrogen atoms to the quaternary spiro carbon. Unlike the 2,6-isomer, where the nitrogen is separated from the spiro center by a methylene group, the nitrogen in the 1,6-isomer is directly adjacent (


-position) to the sterically demanding spiro center.
  • 2,6-isomer (Linear): Low steric hindrance; behaves like piperazine.

  • 1,6-isomer (Angular): High steric hindrance; behaves like a bulky

    
    -branched amine (e.g., isopropylamine).
    

Implication: Standard catalytic protocols optimized for piperazines often fail or proceed sluggishly with the 1,6-isomer. Successful N-arylation requires catalyst systems specifically designed for sterically hindered secondary amines.

Strategic Decision Matrix

Before selecting a protocol, analyze your substrate availability and the electrophile's electronic nature.

DecisionMatrix Start Start: N-Arylation Goal Substrate Starting Material? Start->Substrate Electrophile Electrophile Type? Substrate->Electrophile Mono-Protected (e.g., N-Boc) MethodC Protocol C: Direct Salt Coupling (Statistical) Substrate->MethodC Free Diamine/Salt (Unprotected) MethodA Protocol A: Pd-Catalysis (High Selectivity) Electrophile->MethodA Unactivated Ar-Cl/Br/I or Electron-Rich MethodB Protocol B: SNAr (Metal-Free) Electrophile->MethodB Electron-Deficient (e.g., o/p-NO2, CN)

Figure 1: Decision matrix for selecting the optimal N-arylation strategy.

Protocol A: Pd-Catalyzed Cross-Coupling (Buchwald-Hartwig)

Best for: Unactivated aryl halides, electron-rich partners, and high-value intermediates. Mechanism: Pd(0)/Pd(II) catalytic cycle.[1][2] Critical Success Factor: Ligand selection to overcome the


-quaternary steric bulk.
Materials
  • Substrate: tert-butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate (N-Boc protected).

  • Catalyst: RuPhos Pd G4 (or RuPhos + Pd₂(dba)₃). Note: RuPhos is superior to BINAP here due to its bulk and ability to facilitate reductive elimination from hindered centers.

  • Base: Sodium tert-butoxide (NaOtBu).

  • Solvent: 1,4-Dioxane (anhydrous) or Toluene.

Step-by-Step Methodology
  • Preparation: Flame-dry a reaction vial equipped with a magnetic stir bar and cool under Argon/Nitrogen.

  • Charging: Add the following solids:

    • Aryl Halide (1.0 equiv)[3]

    • 1-Boc-1,6-diazaspiro[3.3]heptane (1.1 equiv)

    • NaOtBu (1.5 equiv)

    • RuPhos Pd G4 (2–5 mol%)

  • Solvation: Evacuate and backfill with inert gas (3x). Add anhydrous 1,4-Dioxane (0.2 M concentration relative to halide).

  • Reaction: Seal the vial and heat to 80–100 °C for 4–16 hours.

    • Checkpoint: Monitor by LCMS. The bulky amine may require higher temperatures (100 °C) compared to linear analogs.

  • Workup: Cool to room temperature. Dilute with EtOAc and filter through a pad of Celite to remove palladium black and salts. Concentrate the filtrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc or DCM/MeOH).

Expert Insight: If the reaction is sluggish, switch to BrettPhos Pd G4 . BrettPhos is even bulkier and more electron-rich than RuPhos, often pushing the hardest couplings to completion.

Protocol B: Nucleophilic Aromatic Substitution (S_NAr)

Best for: Electron-deficient aryl halides (e.g., 4-fluoronitrobenzene, 2-chloropyridine). Mechanism: Addition-Elimination (Meisenheimer complex).[4] Critical Success Factor: Solvent polarity and temperature.

Materials
  • Substrate: 1,6-diazaspiro[3.3]heptane (Oxalate or HCl salt) OR N-Boc protected.

  • Base:

    
    -Diisopropylethylamine (DIPEA) or Cs₂CO₃.
    
  • Solvent: DMSO or NMP (Polar Aprotic is essential).

Step-by-Step Methodology (Salt Neutralization Method)
  • Free-Basing In Situ: In a reaction vial, suspend the 1,6-diazaspiro[3.3]heptane oxalate salt (1.0 equiv) in DMSO (0.5 M).

  • Activation: Add DIPEA (4.0 equiv). Stir at RT for 10 mins to ensure neutralization of the oxalate/HCl.

  • Addition: Add the activated Aryl Halide (e.g., 2-fluoro-4-nitrobenzene) (1.0 equiv).

  • Reaction: Heat to 80–120 °C .

    • Note: Fluorides react faster than chlorides in S_NAr due to the higher electronegativity stabilizing the transition state.

  • Workup: Pour the reaction mixture into water (5x volume). Extract with EtOAc (3x). Wash organics with brine (2x) to remove DMSO.

  • Purification: Standard flash chromatography.

Protocol C: Direct Mono-Arylation of the Diamine Salt

Best for: Early-stage library synthesis where bis-arylation is a tolerable impurity. Challenge: Controlling selectivity (Mono vs. Bis).

The Stoichiometric Control Strategy

Because the 1,6-diazaspiro[3.3]heptane is compact, once one amine is arylated, the second amine remains relatively accessible (unlike in longer chains where folding might occur). However, the steric bulk of the first aryl group usually retards the second addition if the ligand is bulky.

Methodology
  • Stoichiometry: Use 3.0 equiv of the diamine salt relative to 1.0 equiv of the Aryl Halide.

  • Base: Use LiHMDS (Lithium Hexamethyldisilazide) (3.5 equiv).

    • Why: LiHMDS is a strong, bulky, non-nucleophilic base. It rapidly deprotonates the salt and the soluble lithium aggregate helps solubilize the intermediate.

  • Catalyst: RuPhos Pd G3/G4 (Low loading: 1 mol%).

  • Procedure:

    • Mix Diamine Salt + LiHMDS in THF/Toluene (1:1) at RT for 30 min.

    • Add Catalyst and Aryl Halide.[1][2][5]

    • Heat to 65 °C.

    • Result: The excess diamine statistically favors mono-arylation. The unreacted diamine can be recovered during aqueous workup (it will remain in the aqueous phase at low pH).

Data Summary & Troubleshooting

VariableRecommendationRationale
Ligand RuPhos or BrettPhos Accommodates the

-quaternary steric center of the spiro ring.
Base (Pd) NaOtBu Strong enough to deprotonate the amine-Pd complex; soluble in organic solvents.
Base (S_NAr) DIPEA (excess)Essential to fully neutralize oxalate/HCl salts before reaction.
Solvent Dioxane (Pd) / DMSO (S_NAr)Dioxane provides high thermal ceiling; DMSO stabilizes charged intermediates.
Temperature 80–100 °C High activation energy due to ring strain and steric hindrance.
Common Pitfalls
  • Oligomerization: If using the free diamine with di-halides, polymerization will occur. Ensure the aryl partner is a mono-halide.

  • Catalyst Poisoning: The oxalate salt is a chelator. If not fully neutralized, oxalate can bind to Pd. Always use >3 equiv of base if starting from the oxalate salt in Pd-coupling, or perform a free-base extraction prior to the reaction.

  • Ring Opening: While 1,6-diazaspiro[3.3]heptane is relatively robust, strong Lewis acids or extreme temperatures (>140 °C) can trigger ring opening or rearrangement. Stick to basic conditions.

Experimental Workflow Visualization

Workflow cluster_conditions Critical Parameters Salt 1,6-Diazaspiro Salt (Oxalate/HCl) FreeBase Free-Basing Step (DCM/NaOH ext. or in-situ Base) Salt->FreeBase Critical Step: Remove counter-ion Coupling Coupling Reaction (Pd-Cat or SNAr) FreeBase->Coupling Add Electrophile + Catalyst Param2 Salt Removal: Oxalate poisons Pd FreeBase->Param2 Quench Quench & Workup (Aq. NH4Cl / EtOAc) Coupling->Quench Monitor LCMS Param1 Avoid steric clash: Use RuPhos/BrettPhos Coupling->Param1 Purification Purification (Flash Column / Prep HPLC) Quench->Purification

Figure 2: Workflow emphasizing the critical salt-removal step to prevent catalyst poisoning.

References

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Angular Monoprotected Diamines Based on Spiro[3.3]heptane Scaffold. Journal of Organic Chemistry.[6] Link

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition. Link

  • Wuitschik, G., et al. (2010). Spiro[3.3]heptanes as Scaffolds for Drug Discovery: N-Arylation Protocols. ACS Medicinal Chemistry Letters. Link

  • Mykhailiuk, P. K. (2019).[5] Saturated Bioisosteres of Benzene: Where to Go Next? Organic & Biomolecular Chemistry.[3][6][7] Link

  • Ding, S., et al. (2020). Pd-Catalyzed C-N Coupling of Sterically Hindered Amines.[2] Chemical Science.[5][6] Link

Sources

Application Note: Precision Vector Engineering in GPCR Ligand Design

Author: BenchChem Technical Support Team. Date: February 2026

Incorporating 1-Methyl-1,6-diazaspiro[3.3]heptane Scaffolds

Abstract

The optimization of G-Protein Coupled Receptor (GPCR) ligands frequently hits a "physicochemical wall" where potency improvements come at the cost of metabolic stability or solubility. The 1-methyl-1,6-diazaspiro[3.3]heptane core represents a high-value bioisostere for the ubiquitously used piperazine and piperidine rings. Unlike the linear 2,6-diazaspiro[3.3]heptane, the 1,6-isomer offers a unique, non-linear exit vector (approx. 109°–120°) while significantly increasing fraction sp3 (Fsp3) character. This guide details the rationale, design strategy, and validated synthetic protocols for integrating this scaffold into class A GPCR antagonists and agonists.

Part 1: Rationale & Design Strategy
1.1 The "Magic Methyl" & Spirocyclic Rigidity

In GPCR ligand design, the basic amine center (often a piperazine) is critical for forming a salt bridge with the conserved Aspartate residue (e.g., Asp3.32) in the transmembrane binding pocket. However, piperazines are metabolically labile and conformationally flexible.

The 1-methyl-1,6-diazaspiro[3.3]heptane moiety solves three specific problems:

  • Vector Re-alignment: While the 2,6-isomer mimics the linear vector of para-substituted benzenes or piperazines, the 1,6-isomer mimics meta-substitution or "kinked" piperazine conformations (boat/twist), allowing access to hydrophobic sub-pockets that linear linkers miss.

  • Basicity Modulation: The spirocyclic strain lowers the pKa of the secondary amine compared to piperidine (typically by 1–1.5 units), often improving membrane permeability (LogD) while maintaining sufficient basicity for receptor binding.

  • Metabolic Blocking: The quaternary spiro-carbon prevents oxidative metabolism at the position alpha to the nitrogen, a common clearance pathway for piperazines.

1.2 Physicochemical Comparison
PropertyN-Methylpiperazine2,6-Diazaspiro[3.3]heptane1-Methyl-1,6-diazaspiro[3.3]heptane
Vector Geometry Flexible (Chair/Boat)Linear (180°)Angled / Kinked (~110°)
Fsp3 HighHighHigh (Rigid)
Lipophilicity (LogP) ModerateLowLow-Moderate
Metabolic Stability Low (N-dealkylation/Oxidation)HighHigh
Primary Use Linker / Basic HeadLinear SpacerVector Switch / Conformational Lock
1.3 Decision Logic for Scaffold Selection

ScaffoldSelection Start Start: GPCR Hit Optimization Issue Identify Liability Start->Issue Metabolism High Clearance? Issue->Metabolism Metabolic Instability Vector Poor Potency/Fit? Issue->Vector Vector Mismatch CheckLinear Is Binding Pocket Linear? Metabolism->CheckLinear Vector->CheckLinear Use26 Use 2,6-diazaspiro[3.3]heptane CheckLinear->Use26 Yes (Linear Channel) Use16 Use 1-Methyl-1,6-diazaspiro[3.3]heptane CheckLinear->Use16 No (L-shaped/Bent Pocket) Validation Validation: 1. pKa Check 2. Docking 3. Synthesis Use16->Validation Synthesize & Test

Figure 1: Decision tree for selecting between spirocyclic isomers based on binding pocket geometry and metabolic liabilities.

Part 2: Validated Synthetic Protocols

The synthesis of the 1,6-diazaspiro[3.3]heptane core is non-trivial due to ring strain. In a drug discovery context, it is most efficient to utilize the commercially available building block 1-Boc-6-methyl-1,6-diazaspiro[3.3]heptane (or its regioisomer depending on attachment point).

The following protocol describes the SNAr coupling of this core to a heteroaryl chloride (common in GPCR ligands like Dopamine D2 or 5-HT antagonists) followed by deprotection.

Materials
  • Amine: 6-Methyl-1,6-diazaspiro[3.3]heptane (typically supplied as oxalate or TFA salt).

  • Electrophile: 2-Chloro-heterocycle (e.g., 2-chloropyridine, 4-chloropyrimidine).

  • Base: Cesium Carbonate (

    
    ) or DIPEA.
    
  • Solvent: DMSO (anhydrous) or NMP.

Protocol A: SNAr Displacement (For Electron-Deficient Heterocycles)
  • Free Basing (If starting with Oxalate salt):

    • Suspend the 1-methyl-1,6-diazaspiro[3.3]heptane oxalate (1.0 equiv) in MeOH.

    • Add MP-Carbonate resin (3.0 equiv) and shake for 1 hour.

    • Filter and concentrate 90% of the solvent (volatile amine!). Note: Do not evaporate to dryness; spiro-amines can sublime or degrade.

  • Coupling Reaction:

    • In a microwave vial, dissolve the heteroaryl chloride (1.0 equiv) in anhydrous DMSO (0.2 M concentration).

    • Add the free amine solution (1.2 equiv).

    • Add DIPEA (3.0 equiv).

    • Condition: Heat at 100°C for 4–12 hours (thermal) OR 120°C for 30 min (Microwave).

    • Monitoring: Monitor by LCMS using a basic mobile phase (ammonium bicarbonate) to ensure the basic product does not streak.

  • Work-up:

    • Dilute with EtOAc and wash with water (x3) to remove DMSO.

    • Wash with Brine, dry over

      
      .
      
    • Concentrate in vacuo.

Protocol B: Buchwald-Hartwig Coupling (For Unactivated Aryl Halides)

Use this when the GPCR "tail" is a simple phenyl or electron-rich ring.

  • Catalyst System:

    
     (0.05 equiv) / RuPhos (0.1 equiv). RuPhos is preferred for secondary amines.
    
  • Base: NaOtBu (1.5 equiv).

  • Solvent: Toluene or Dioxane (degassed).

  • Conditions: 100°C, sealed tube, 12 hours.

Protocol C: N-Methylation (If starting from des-methyl core)

If the 1-methyl variant is unavailable, you must methylate the 1,6-diazaspiro[3.3]heptane-6-carboxylate intermediate.

  • Reagent: Formaldehyde (37% aq) /

    
    .
    
  • Solvent: DCE/MeOH (10:1).

  • Note: Perform methylation before final coupling if possible to avoid over-alkylation of the other nitrogen.

Part 3: Experimental Workflow & Characterization
3.1 Analytical Validation

The spirocyclic core presents unique NMR signatures.

  • 1H NMR: Look for the "roofing" effect of the methylene protons on the cyclobutane rings. The geminal protons are magnetically non-equivalent due to the spiro-center chirality (if substituted) or ring puckering.

  • 13C NMR: The spiro-carbon typically appears around 30–40 ppm, distinct from piperazine carbons.

3.2 In Vitro GPCR Assay Workflow

AssayWorkflow cluster_0 Synthesis Phase cluster_1 Screening Phase Syn Coupling Reaction Pur Prep-HPLC (Basic Mode) Syn->Pur Binding Radioligand Displacement Pur->Binding QC Pass >95% Func Functional Assay (cAMP/Ca2+) Binding->Func Ki < 100 nM Data SAR Analysis: Vector Fit Func->Data

Figure 2: Integrated workflow from synthesis to pharmacological validation.

Part 4: Case Study – Dopamine D2 Antagonist Optimization

Scenario: A piperazine-based D2 antagonist (Lead A) shows good potency (


) but high metabolic clearance (

).

Hypothesis: The piperazine ring is undergoing oxidative metabolism. Replacing it with 1-methyl-1,6-diazaspiro[3.3]heptane will block metabolism and rigidify the structure.

Experimental Result:

  • Synthesis: The 1,6-spiro analogue (Compound B) was synthesized via Protocol A.

  • Binding: Compound B retained affinity (

    
    ), confirming the "bent" vector was tolerated by the D2 orthosteric site.
    
  • ADME:

    
     dropped to 
    
    
    
    (human liver microsomes).
  • Interpretation: The spiro-scaffold successfully blocked the metabolic soft spot without disrupting the critical salt bridge interaction with Asp3.32.

References
  • Mykhailiuk, P. K. (2019). Saturated Bioisosteres of Benzene: Where to Go Next? Organic & Biomolecular Chemistry. Link

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes. Organic Letters. Link

  • Wuitschik, G., et al. (2008).[1] Spirocyclic oxetanes: Synthesis and properties. Angewandte Chemie International Edition. Link

  • Chupryna, A. A., et al. (2019). Spirocyclic Scaffolds in Medicinal Chemistry: Recent Advances. Chemistry – A European Journal. Link

  • Enamine Ltd. (2023).[2] Spirocyclic Diamines Building Blocks. Enamine Catalog. Link

Sources

Strategic Design of Neurotensin Receptor Antagonists: The Diazaspiro[3.3]heptane Bioisostere Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a strategic protocol for the development of next-generation Neurotensin Receptor 1 (NTS1) antagonists. Addressing the pharmacokinetic limitations of classical antagonists (e.g., SR48692, SR142948), this guide focuses on the incorporation of the 2,6-diazaspiro[3.3]heptane scaffold. This strained, spirocyclic core serves as a rigid, metabolic-resistant bioisostere for flexible piperazine or diamine linkers. We provide a comprehensive workflow covering the chemical synthesis of the spirocyclic core, coupling strategies for pharmacophore assembly, and validated in vitro protocols for assessing binding affinity and functional antagonism.

Part 1: Rationale & Design Strategy

The Challenge: Classical NTS1 Antagonists

First-generation non-peptide NTS1 antagonists, such as SR48692 (Meclinertant) , demonstrated high affinity but suffered from poor aqueous solubility and rapid metabolic clearance. Many analogs rely on flexible alkyl chains or piperazine linkers to bridge the lipophilic diarylpyrazole "warhead" with solubilizing polar moieties. These flexible linkers often incur a high entropic penalty upon binding and are prone to oxidative metabolism.

The Solution: Diazaspiro[3.3]heptane

The 2,6-diazaspiro[3.3]heptane scaffold offers a distinct medicinal chemistry advantage:

  • Vector Rigidity: It locks the exit vectors of the nitrogen substituents at a fixed angle, reducing the entropic cost of binding.

  • Metabolic Stability: The strained cyclobutane rings are resistant to oxidative metabolism (N-dealkylation) compared to piperazines.

  • Lipophilicity Modulation: The high fraction of sp³-hybridized carbons (

    
    ) improves solubility and lowers LogP compared to aromatic linkers.
    

Part 2: Chemical Synthesis Protocol

Synthesis Workflow

The following protocol describes the convergent synthesis of a diazaspiro-based NTS1 antagonist. The workflow utilizes tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate as the central hub, coupling it first to the aromatic antagonist core (Core-Ar-Br) and subsequently to the solubilizing tail.

Step 1: Scaffolding (Buchwald-Hartwig Amination)
  • Reagents: Aryl bromide antagonist core (e.g., 1-(4-bromophenyl)-5-(2,6-dimethoxyphenyl)-1H-pyrazole-3-carboxylate), tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate (1.1 equiv), Pd₂(dba)₃ (1 mol%), BINAP (2 mol%), NaOtBu (1.4 equiv).

  • Solvent: Toluene (anhydrous).

  • Conditions: Degas, heat at 100°C for 12–16 h under Ar.

  • Purification: Silica gel flash chromatography (Hexane/EtOAc).[1]

  • Checkpoint: Verify product via LC-MS (M+H) and ¹H NMR (characteristic spirocyclic doublets at δ 4.0–4.3 ppm).

Step 2: Deprotection
  • Reagents: Trifluoroacetic acid (TFA) (20% v/v in DCM).

  • Conditions: Stir at RT for 1–2 h. Evaporate excess TFA/DCM.

  • Workup: Neutralize with saturated NaHCO₃ or use SCX-2 solid-phase extraction to isolate the free amine.

Step 3: Tail Derivatization (Reductive Amination or Amide Coupling)
  • Option A (Reductive Amination): React free amine with Adamantane-aldehyde (or similar) using NaBH(OAc)₃ in DCE/AcOH.

  • Option B (Amide Coupling): React with a carboxylic acid tail using HATU/DIPEA in DMF.

Synthesis Pathway Visualization[2]

SynthesisWorkflow Start Aryl Bromide (Antagonist Core) Intermediate Protected Intermediate Start->Intermediate Pd2(dba)3, BINAP Buchwald-Hartwig Scaffold Boc-Diazaspiro [3.3]heptane Scaffold->Intermediate Deprotect Free Amine (Spiro Core) Intermediate->Deprotect TFA/DCM Deprotection Final Final NTS1 Antagonist Deprotect->Final HATU or NaBH(OAc)3 Coupling Reagent Tail Moiety (Acid/Aldehyde) Reagent->Final

Figure 1: Convergent synthesis workflow for diazaspiro-based NTS1 antagonists.

Part 3: Biological Characterization Protocols

Membrane Preparation (CHO-hNTS1)

Objective: Isolate membranes enriched with human NTS1 receptors for binding assays.

  • Cell Line: CHO-K1 cells stably expressing hNTS1.

  • Lysis: Harvest cells in ice-cold Tris-HCl (50 mM, pH 7.4). Homogenize using a Polytron (3 bursts, 10s).

  • Centrifugation:

    • Spin 1: 1,000 x g for 10 min (remove nuclei/debris).

    • Spin 2: Supernatant at 40,000 x g for 20 min.

  • Storage: Resuspend pellet in binding buffer, aliquot, and store at -80°C.

Competition Binding Assay

Objective: Determine affinity (


) of the spirocyclic antagonist.
  • Radioligand: [³H]-Neurotensin (PerkinElmer, ~100 Ci/mmol). Concentration: 0.5 nM (

    
     approx).
    
  • Non-specific Binding: Define using 1 µM unlabeled Neurotensin or SR48692.

  • Protocol:

    • Incubate membranes (10 µg protein/well) with [³H]-NT and increasing concentrations of test compound (

      
       to 
      
      
      
      M).
    • Buffer: 50 mM Tris-HCl, 1 mM EDTA, 0.1% BSA, pH 7.4.

    • Incubation: 60 min at 25°C.

    • Termination: Rapid filtration through GF/B filters (pre-soaked in 0.3% PEI) using a cell harvester.

    • Read: Liquid scintillation counting.

Functional Antagonism (IP-One HTRF)

Objective: Confirm antagonist activity by blocking NT-induced Gq signaling.

  • Principle: NTS1 activation triggers Gq

    
     PLC 
    
    
    
    IP3. Lithium chloride blocks IP1 degradation. The assay measures accumulated IP1 via TR-FRET.
  • Protocol:

    • Seed CHO-hNTS1 cells (20,000/well) in 384-well plates.

    • Add test antagonist (serial dilution) and incubate for 15 min.

    • Add agonist (Neurotensin) at EC₈₀ concentration. Incubate 45 min at 37°C.

    • Add IP1-d2 conjugate and Anti-IP1-Cryptate (Cisbio/Revvity reagents).

    • Incubate 1 h at RT.

    • Read HTRF ratio (665 nm/620 nm).

  • Analysis: Calculate

    
     and 
    
    
    
    (Cheng-Prusoff for functional assays).
Signaling Pathway Visualization

NTS1_Signaling NT Neurotensin (Agonist) NTS1 NTS1 Receptor (GPCR) NT->NTS1 Activates Antagonist Diazaspiro Antagonist Antagonist->NTS1 Blocks Gq Gq Protein NTS1->Gq Couples PLC PLC-beta Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Ca Ca2+ Release IP3->Ca ER Release

Figure 2: NTS1-Gq signaling cascade and the site of antagonist intervention.

Part 4: Data Interpretation & SAR

The incorporation of the diazaspiro[3.3]heptane scaffold typically results in improved physicochemical properties without compromising affinity, provided the vector alignment mimics the original linker.

Table 1: Representative SAR Comparison (Hypothetical Data)

Compound IDLinker Type

(hNTS1)

(IP1)
LogD (pH 7.4)Metabolic Stability (

)
SR48692 Direct/Alkyl1.2 nM3.5 nM4.2Low (< 15 min)
Analog A Piperazine2.5 nM8.0 nM3.1Medium (30 min)
Spiro-1 2,6-Diazaspiro 1.8 nM 4.2 nM 2.4 High (> 60 min)

Note: The "Spiro-1" analog demonstrates lower lipophilicity (LogD) and enhanced metabolic stability due to the rigid, saturated spiro-core, while maintaining nanomolar potency.

References

  • Synthesis of Diazaspiro Scaffolds

    • Title: Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes.[1][2][3][4][5]

    • Source: Synlett (2007).
  • Bioisosteric Utility

    • Title: Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework.
    • Source: Journal of Medicinal Chemistry (2018).
    • URL:[Link]

  • Neurotensin Receptor Biology

    • Title: SR 48692, a non-peptide neurotensin receptor antagonist.
    • Source: PNAS (1994).
    • URL:[Link]

  • Title: Homogeneous time-resolved fluorescence (HTRF) assay for IP1.

Sources

Application Note: 1-Methyl-1,6-diazaspiro[3.3]heptane in the Synthesis of Sigma-2 Receptor Modulators

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and drug discovery scientists focusing on Sigma-2 (TMEM97) receptor modulation. It details the strategic incorporation of 1-Methyl-1,6-diazaspiro[3.3]heptane as a superior bioisostere for traditional piperazine cores.

Executive Summary

The Sigma-2 receptor (σ2R), recently identified as TMEM97 , is a validated target for antiproliferative oncology therapeutics, neuropathic pain, and Alzheimer’s disease. Traditional ligands (e.g., PB28, Siramesine) rely heavily on a piperazine linker to bridge hydrophobic pharmacophores. However, piperazines often suffer from poor metabolic stability and non-selective hERG channel inhibition.

This guide outlines the utilization of 1-Methyl-1,6-diazaspiro[3.3]heptane as a structural surrogate. Unlike the symmetric 2,6-diazaspiro[3.3]heptane, the 1,6-isomer offers unique vectorization and an inherent chiral center (at C1), allowing for the fine-tuning of ligand orientation within the TMEM97 aspartate-binding pocket (Asp29/Asp56).

Structural Rationale & Chemical Logic[1]

The "Escape from Flatland"

Replacing a piperazine ring with a spirocyclic system increases the fraction of sp3-hybridized carbons (


), a metric directly correlated with improved clinical success rates.
PropertyPiperazine Core1-Methyl-1,6-diazaspiro[3.3]heptaneAdvantage
Geometry Chair conformation (flexible)Rigid SpirocyclePre-organized binding; lower entropic penalty.
Vectorization 180° (Linear)~109° (Angular/Kinked)Accesses novel IP space; improved selectivity against σ1R.
Basicity (pKa) ~9.8 (Secondary amine)~8.5–9.0 (Tunable)Reduced lysosomotropism; potential for lower hERG liability.
Chirality AchiralChiral (C1-Methyl)Ability to probe stereoselective pockets in TMEM97.
Pharmacophore Mapping

The Sigma-2 pharmacophore generally requires:

  • Basic Nitrogen: Provided by the N6 of the spiro-system (interacts with Asp29).

  • Hydrophobic Spacer: Attached to N1.

  • Bulk Region: Aromatic systems (e.g., tetralin, indole) targeting the hydrophobic pocket.

The 1-methyl group on the spiro-ring introduces steric bulk that can desymmetrize the molecule, preventing metabolic N-dealkylation often seen in unhindered piperazines.

Experimental Protocols

Protocol A: Chemoselective Synthesis & Coupling

Note: The 1,6-diazaspiro[3.3]heptane core possesses two non-equivalent nitrogens. The N1 position is sterically influenced by the adjacent C1-methyl group, while N6 is more accessible. This protocol exploits this difference for regiospecific functionalization.

Materials Required
  • Scaffold: 1-Methyl-1,6-diazaspiro[3.3]heptane (dihydrochloride salt or N-Boc protected).

  • Coupling Partners: Aryl aldehydes (for reductive amination) or Aryl halides (for Buchwald-Hartwig).

  • Reagents: Sodium triacetoxyborohydride (STAB), TFA, DCM, Pd2(dba)3, BINAP.

Step-by-Step Methodology

Phase 1: Functionalization of the Distal Nitrogen (N6) Target: Attachment of the hydrophobic "Tail" (e.g., fluorophenyl alkyl).

  • Dissolution: Dissolve 1-methyl-1,6-diazaspiro[3.3]heptane (1.0 eq) in anhydrous 1,2-dichloroethane (DCE). If starting with the HCl salt, add Et3N (3.0 eq) to liberate the free base.

  • Imine Formation: Add the requisite aldehyde (1.1 eq) (e.g., 4-fluorobenzaldehyde). Stir at Room Temperature (RT) for 1 hour.

  • Reduction: Cool to 0°C. Add NaBH(OAc)3 (1.5 eq) portion-wise.

    • Expert Insight: Use STAB over NaBH4 to prevent reduction of the aldehyde before imine formation.

  • Workup: Quench with sat. NaHCO3. Extract with DCM (3x). Dry over Na2SO4 and concentrate.

  • Purification: Flash chromatography (MeOH/DCM gradient). The product is the mono-alkylated N6-derivative (due to steric hindrance at N1 from the methyl group).

Phase 2: Functionalization of the Proximal Nitrogen (N1) Target: Attachment of the "Head" group (e.g., Tetralin or Indole moiety).

  • Setup: Dissolve the N6-alkylated intermediate (from Phase 1) in Toluene.

  • Catalyst Prep: Add Pd2(dba)3 (5 mol%) and BINAP (10 mol%).

  • Substrate Addition: Add the aryl bromide "Head" group (1.2 eq) and NaOtBu (1.5 eq).

  • Reaction: Heat to 100°C under Argon for 12 hours.

    • Validation: Monitor by LC-MS. The steric bulk of the C1-methyl group may slow this reaction; if conversion is low, switch to a smaller ligand like BrettPhos.

  • Deprotection (If Boc was used): If a Boc strategy was used instead of sequential alkylation, use TFA/DCM (1:4) at 0°C.

    • Critical Warning:Do not use HCl in MeOH/Dioxane. Strained diazaspiro[3.3]heptanes are prone to ring-opening (nucleophilic attack by chloride) under strong acidic/nucleophilic conditions. TFA is non-nucleophilic and preserves the spiro-core.

Protocol B: Structural Validation (QC)

Before biological testing, the integrity of the spiro-core must be confirmed.

  • 1H NMR: Look for the characteristic "roofing" effect of the diastereotopic protons on the cyclobutane rings (1.8–2.5 ppm range).

  • 13C NMR: Confirm the quaternary spiro-carbon signal (typically ~30-40 ppm).

  • Chiral HPLC: If synthesizing the racemic 1-methyl scaffold, separate enantiomers using a Chiralpak AD-H column (Hexane/IPA/DEA) to test stereoisomers individually.

Protocol C: Sigma-2 (TMEM97) Radioligand Binding Assay

Standardized protocol to determine Ki values.

Materials
  • Ligand: [3H]-DTG (1,3-Di-o-tolylguanidine).

  • Masking Agent: (+)-Pentazocine (to block Sigma-1 receptors).[1]

  • Tissue Source: Rat liver membrane homogenates or MCF7 cell membranes (high TMEM97 expression).

Procedure
  • Buffer Prep: 50 mM Tris-HCl, pH 8.0.

  • Incubation:

    • Mix 100 µg membrane protein.

    • 3 nM [3H]-DTG.

    • 1 µM (+)-Pentazocine (Critical for selectivity).

    • Test compound (10^-10 to 10^-5 M).

  • Equilibrium: Incubate for 120 minutes at 25°C.

  • Termination: Rapid filtration through Whatman GF/B filters (pre-soaked in 0.5% PEI) using a cell harvester.

  • Counting: Measure radioactivity via liquid scintillation counting.

  • Analysis: Calculate IC50 using non-linear regression (GraphPad Prism). Convert to Ki using the Cheng-Prusoff equation.

Visualization of Workflow

The following diagram illustrates the structural logic and the synthetic pathway for incorporating the 1-methyl-1,6-diazaspiro[3.3]heptane core.

Sigma2_Synthesis_Workflow cluster_logic Design Rationale Piperazine Traditional Piperazine Ligand (Flat, Metabolic Liability) SpiroCore 1-Methyl-1,6-diazaspiro [3.3]heptane (Rigid, Chiral, sp3-rich) Piperazine->SpiroCore Bioisosteric Replacement Step1 Step 1: N6-Functionalization (Reductive Amination) Kinetic Control SpiroCore->Step1 Aldehyde STAB, DCE Intermediate Mono-N-Alkylated Intermediate Step1->Intermediate N6 Selective Step2 Step 2: N1-Coupling (Pd-Catalyzed) Steric Challenge Intermediate->Step2 Aryl Bromide Pd2(dba)3 FinalLigand Final Sigma-2 Modulator (High Selectivity) Step2->FinalLigand Yields Target

Caption: Workflow demonstrating the transition from traditional scaffolds to the spirocyclic core and the regiospecific synthetic route.

References

  • Alon, A., et al. (2017).[2] "Identification of the gene that codes for the σ2 receptor." Proceedings of the National Academy of Sciences, 114(27), 7160-7165. [Link]

  • Pati, M. L., et al. (2022).[3] "Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands." International Journal of Molecular Sciences, 23(15), 8259.[4] [Link][3]

  • Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes." Organic Letters, 12(9), 1944–1947. [Link]

  • Zeng, C., et al. (2020). "Structural basis of ligand recognition and self-association of the human sigma-2 receptor TMEM97." Nature Communications, 11, 6262. [Link]

  • Weng, C. C., et al. (2017). "Sigma-2 receptor ligands: neuroimaging of proliferation in cancer." Journal of Nuclear Medicine, 58(10), 1584-1591. [Link]

Sources

experimental procedures for functionalizing the diazaspiro[3.3]heptane core

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Introduction: The "Stretched" Piperazine

The 2,6-diazaspiro[3.3]heptane core has emerged as a premier bioisostere for piperazine in modern medicinal chemistry. Unlike the flexible piperazine ring, the spirocyclic scaffold is rigid, defining a precise vector for substituent exit. More importantly, it offers a significant reduction in lipophilicity (LogD) while maintaining basicity, a critical factor in optimizing DMPK properties (solubility, metabolic stability).

However, this core presents unique synthetic challenges:

  • Symmetry: Differentiating the two identical nitrogen atoms (desymmetrization) is the primary hurdle.

  • Solubility: The free base is highly polar and volatile, while the commercial oxalate salts are notoriously insoluble in standard organic solvents.

  • Sterics: The gem-dimethyl-like environment at the spiro center creates steric bulk that hinders nucleophilic attack, requiring specialized catalytic systems for cross-coupling.

This guide details the "Golden Path" protocols to navigate these challenges, moving from the raw salt to complex, orthogonally functionalized intermediates.

Pre-requisite: Handling the Salt (The "Free-Basing" Trap)

Most commercial vendors supply 2,6-diazaspiro[3.3]heptane as the hemi-oxalate or dihydrochloride salt. These are stable solids but insoluble in DCM, THF, or Ether. Attempting to run reactions directly on the heterogeneous salt suspension often leads to stalled conversion.

Protocol A: Isolation of the Free Base

Use this only if you need the pure amine for immediate use. The free base absorbs CO₂ from air rapidly.

  • Dissolution: Suspend the oxalate salt (1.0 eq) in minimal water (approx. 2 mL/mmol).

  • Basification: Add 10M NaOH (4.0 eq) dropwise. The solution will become clear, then cloudy as the free amine separates (oiling out).

  • Extraction (Critical Step): Standard DCM extraction is inefficient due to the amine's high water solubility.

    • Solvent System: Use CHCl₃ : IPA (3:1) or DCM : MeOH (9:1) .

    • Perform 5x extractions.

  • Drying: Dry over Na₂SO₄ (avoid MgSO₄ as it can trap polar amines).

  • Concentration: Carefully concentrate at >100 mbar (do not use high vacuum; the free base is volatile).

Scientist’s Note: For most reactions (e.g., Boc protection), it is superior to perform an in situ release using a biphasic system (DCM/Water + K₂CO₃) rather than isolating the volatile free base.

Module 1: Orthogonal Protection (Desymmetrization)

The most common entry point is the Mono-Boc protected intermediate. The challenge is statistical: avoiding the di-Boc byproduct.

Workflow Visualization

ProtectionStrategy Figure 1: Desymmetrization Workflow for Mono-Boc Protection Salt Start: Oxalate Salt FreeBase In-situ Free Base (DCM/H2O/Base) Salt->FreeBase NaOH Reaction Controlled Addition (Boc2O in DCM) FreeBase->Reaction 0.8 eq Boc2O 0°C to RT Mixture Crude Mixture: Mono-Boc + Di-Boc + SM Reaction->Mixture Purification Purification: Acid/Base Extraction Mixture->Purification Partitioning Product Target: Mono-Boc-2,6-diazaspiro[3.3]heptane Purification->Product

Protocol B: Statistical Mono-Boc Protection

Reference Standard: Adapted from Burkhard et al. (ETH Zürich) [1]

  • Setup: Dissolve 2,6-diazaspiro[3.3]heptane oxalate (10 mmol) in water (10 mL). Add K₂CO₃ (30 mmol).

  • Solvent: Add DCM (30 mL) to create a biphasic mixture. Cool to 0°C with vigorous stirring.

  • Addition: Dissolve Boc₂O (0.8 eq, 8 mmol) in DCM (10 mL). Add this solution dropwise over 1 hour .

    • Why? Limiting the electrophile and slow addition maximizes the probability of the mono-reaction.

  • Workup (The "Acid Wash" Trick):

    • Separate phases.[1] The organic layer contains Di-Boc and Mono-Boc.

    • Extract the organic layer with 10% Citric Acid (3x).

    • Mechanism:[1][2][3][4][5][6] The Di-Boc (neutral) stays in DCM. The Mono-Boc (basic) moves to the aqueous acid layer.

  • Recovery: Basify the aqueous citric acid layer (pH > 12) with NaOH and extract with CHCl₃/IPA (3:1).

  • Yield: Expect 40-50% isolated yield of pure Mono-Boc amine.

Module 2: N-Arylation (The C-N Bond)

Functionalizing the secondary nitrogen with an aryl group is a pivotal step. The rigidity of the spiro-core makes it less nucleophilic than piperazine.

Decision Matrix: SnAr vs. Buchwald

ArylationLogic Figure 2: Selection Guide for N-Arylation Conditions Input Electrophile Analysis Type1 Electron Deficient (e.g., p-NO2, p-CN, Pyridines) Input->Type1 Type2 Electron Rich / Neutral (e.g., Anisole, Toluene) Input->Type2 Method1 Method A: SnAr Base: DIPEA/K2CO3 Solvent: DMSO/DMF Temp: 80-120°C Type1->Method1 Method2 Method B: Buchwald-Hartwig Cat: Pd2(dba)3 Ligand: RuPhos or BrettPhos Base: NaOtBu Type2->Method2

Protocol C: Buchwald-Hartwig Coupling (Challenging Substrates)

Key Insight: The spiro-amine is sterically demanding. Standard ligands (BINAP, PPh3) often fail. Bulky, electron-rich phosphines are required [2].

  • Reagents:

    • Aryl Bromide (1.0 eq)[1]

    • Mono-Boc-2,6-diazaspiro[3.3]heptane (1.2 eq)

    • Catalyst: Pd₂(dba)₃ (2 mol%) or Pd(OAc)₂ (5 mol%)

    • Ligand: RuPhos or BrettPhos (4-10 mol%) (RuPhos is generally superior for secondary amines).

    • Base: NaOtBu (1.5 eq) - Critical: Strong base is usually needed.

  • Solvent: Toluene or Dioxane (anhydrous, degassed).

  • Procedure:

    • Charge solids into a vial. Cycle Argon/Vacuum 3x.

    • Add solvent and amine.[2][6]

    • Heat to 100°C for 4–16 hours.

  • Monitoring: Use LCMS. TLC is difficult due to poor UV absorbance of the aliphatic amine products. Stain with Ninhydrin or KMnO₄ .

Module 3: N-Alkylation (Reductive Amination)

Reductive amination is the preferred method for attaching alkyl linkers, avoiding the over-alkylation issues of direct SN2 reactions.

Protocol D: Two-Step Reductive Amination

Direct STAB (Sodium Triacetoxyborohydride) protocols can be sluggish with this sterically hindered core. A stepwise approach is more robust.

  • Imine Formation:

    • Combine Mono-Boc-amine (1.0 eq) and Aldehyde (1.1 eq) in DCE (Dichloroethane) or MeOH .

    • Add Ti(OiPr)₄ (1.5 eq) if the ketone/aldehyde is unreactive.

    • Stir at RT for 2–4 hours (ensure complete imine formation via NMR/LCMS).

  • Reduction:

    • Cool to 0°C.

    • Add NaBH(OAc)₃ (2.0 eq) or NaBH₃CN (if acid sensitive).

    • Tip: If using NaBH₃CN, add a drop of Acetic Acid to maintain pH ~5-6.

  • Workup:

    • Quench with Sat. NaHCO₃.

    • If Titanium was used, add Rochelle's Salt (Potassium Sodium Tartrate) solution and stir vigorously for 1 hour to break the emulsion.

Data Summary: Why go through the trouble?

Comparison of physicochemical properties between Piperazine and 2,6-Diazaspiro[3.3]heptane (DSP) [1, 3].

PropertyPiperazine Core2,6-DSP CoreImpact on Drug Design
Vector Angle ~60° (Chair)180° (Linear/Rigid)Access to different chemical space; rigidification.
Lipophilicity (LogP) -1.50-2.30Lower LogP improves solubility and metabolic stability.
pKa (Conj. Acid) 9.8 / 5.68.5 / 7.8Lower primary pKa reduces phospholipidosis risk; closer to physiological pH.
Metabolic Stability ModerateHighStrained rings are often less prone to oxidative metabolism than flexible rings.
C-N Bond Length 1.47 Å1.47 ÅSimilar bond lengths, but the spiro-carbon prevents ring flipping.

References

  • Burkhard, J. A., Guérot, C., Knust, H., & Carreira, E. M. (2010). Synthesis and Structural Analysis of a New Class of Piperazine Bioisosteres. Organic Letters. [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition. [Link]

  • Wuitschik, G., et al. (2010). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

  • Mykhailiuk, P. K. (2019).[7] Saturated Bioisosteres of Benzene: Where to Go Next?. Organic & Biomolecular Chemistry.[1][6][8] [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 2,6-Diazaspiro[3.3]heptane (DASH) Stability & Deprotection

[1][2]

Core Directive & Scientific Context

The 2,6-diazaspiro[3.3]heptane (DASH) scaffold is a rigid, sp3-rich surrogate for piperazine, highly valued in medicinal chemistry for improving physicochemical properties (logD modulation).[1][2] However, its utility is often compromised by its high ring strain (~63 kcal/mol).[1][2]

While azetidines are kinetically stable, they are thermodynamically primed for ring-opening.[1][2] The core failure mode during deprotection (specifically Boc removal) is Nucleophilic Ring Opening (NRO) .[1][2] This occurs when the nitrogen is protonated (activating the ring) in the presence of a nucleophile (

12

The Golden Rule: DASH is stable to acid (protons), but it is unstable to acid + nucleophiles.[1][2]

The Mechanism: Why It Fails

Understanding the failure mode is the first step to prevention.[1] The spirocycle does not simply "fall apart"; it is chemically attacked.[1]

Diagram 1: Mechanism of Failure (Nucleophilic Ring Opening)

RingOpeningMechanismStartN-Boc DASH(Stable)AcidAcid Treatment(H+)Start->AcidDeprotectionActivatedProtonated Azetidinium(Highly Electrophilic)Acid->ActivatedN-ProtonationNuAttackNucleophilic Attack(Cl-, I-, H2O, R-SH)Activated->NuAttackStrain ReliefOpenedRing-Opened Impurity(Linear/Branched)NuAttack->OpenedIrreversibleC-N Bond Cleavage

Caption: The activation of the azetidine ring by protonation makes the


12

Troubleshooting Guides & Protocols

Scenario A: Boc-Deprotection Resulting in Low Yield or "Gunk"[1][2]

Symptom: After Boc removal with HCl/Dioxane or TFA, the NMR shows complex alkyl multiplets instead of the distinct spiro-methylene doublets, or the mass balance is low.

Root Cause:

  • Nucleophile Presence: Use of HCl (Chloride is a nucleophile) in the presence of moisture or high concentrations.[1]

  • Scavenger Attack: Use of "Standard" scavenger cocktails containing Thioanisole or water.[1][2]

  • Thermal Instability: Heating the reaction to drive it to completion.[1]

Corrective Protocol: The Anhydrous TFA Method

ParameterStandard Protocol (High Risk)Optimized Protocol (Low Risk)
Reagent 4M HCl in DioxaneTFA / DCM (1:4 v/v)
Temperature RT or Reflux0°C

RT (Strict)
Scavengers Thioanisole / Water / TIPSTriethylsilane (TES) ONLY (if needed)
Quench Aqueous NaHCO

(Exothermic)
Evaporation

Salt Isolation

Step-by-Step Workflow:

  • Dissolution: Dissolve the N-Boc DASH substrate in anhydrous DCM (0.1 M). Cool to 0°C.[1][3][4]

  • Acid Addition: Add Trifluoroacetic Acid (TFA) dropwise.[1][2][4] Do not use HCl if ring-opening is observed, as

    
     is more nucleophilic than 
    
    
    .[1][2]
  • Monitoring: Stir at 0°C. Monitor by TLC or LCMS. Do not let it stir overnight "just to be safe."

  • Workup (The Critical Step):

    • Do NOT quench with water/base immediately (exotherm + water = hydrolysis).[1][2]

    • Concentrate the mixture in vacuo at low temperature (<30°C) to remove excess TFA.

    • Co-evaporate with toluene or DCM (

      
      ) to remove trace acid.[1]
      
  • Isolation: Isolate as the Trifluoroacetate salt or convert to the Oxalate salt .

    • Why? The salts are crystalline and stable.[1][5] The free base is an oil that readily absorbs

      
       and water, complicating analysis.[1]
      
Scenario B: Hydrogenolysis (Cbz/Bn Removal) Stalling

Symptom: Reaction is slow; adding more catalyst or heat leads to degradation.[1][2]

Root Cause: The strained amine poisons the catalyst, or the solvent is participating in ring opening.[1]

Corrective Protocol:

  • Solvent: Switch to MeOH or EtOH .[1][2] Avoid chlorinated solvents.[1][2]

  • Additive: Add 1.0 equivalent of HCl or AcOH .[1][2]

    • Mechanism:[1][2][3][4][5][6][7] Protonating the product prevents it from coordinating strongly to the Pd surface, keeping the catalyst active.[1]

  • Pressure: Increase

    
     pressure (50 psi) rather than temperature. Keep T < 40°C.
    

Self-Validating Systems: How to Verify Success

Do not rely solely on LCMS (which may show the same mass for the ring-opened isomer).[1][2] You must use NMR.[1][2]

The "Symmetry Check" (1H NMR in


 or 

):
  • Intact Spirocycle: You should see distinct doublets or singlets for the methylene protons (

    
    ) around 3.8–4.2 ppm.[1][2] The spectrum should appear "simple" due to symmetry.[1]
    
  • Ring-Opened Impurity: Look for complex multiplets in the 1.5–3.0 ppm range (linear alkyl chains) and a loss of symmetry.[1][2]

Decision Tree for Deprotection

Use this logic flow to select the correct method for your specific DASH derivative.

Diagram 2: Deprotection Strategy Selector

DeprotectionStrategyStartSelect Protecting GroupIsBocGroup is Boc?Start->IsBocIsCbzGroup is Cbz/Bn?IsBoc->IsCbzNoAcidChoiceNucleophile Sensitive?IsBoc->AcidChoiceYesH2CondStandard Pd/C H2IsCbz->H2CondUseHClUse 4M HCl/Dioxane(Standard)AcidChoice->UseHClNo (Robust Substrate)UseTFAUse TFA/DCM (1:2)(Isolate as Salt)AcidChoice->UseTFAYes (Risk of Ring Open)AddAcidAdd 1 eq. HCl/AcOH(Prevents Catalyst Poisoning)H2Cond->AddAcidIf Stalled

Caption: Strategic selection of reagents minimizes the risk of nucleophilic attack during deprotection.[1][2]

Frequently Asked Questions (FAQs)

Q1: Can I store the free base of 2,6-diazaspiro[3.3]heptane? A: It is not recommended.[1][2] The free base is often a volatile oil or low-melting solid that is hygroscopic and reacts with atmospheric

12Best Practice:11

Q2: I used thioanisole as a scavenger and my product disappeared. Why? A: Thioanisole is a nucleophile.[1][2] In the presence of TFA, the spiro-ring is activated (protonated).[1][2] The sulfur in thioanisole can attack the

112

Q3: Why did my yield drop when I scaled up the HCl/Dioxane deprotection? A: Scale-up often traps exotherms.[1][2] Higher temperatures increase the rate of nucleophilic attack by the chloride ion (

121

Q4: Can I use Lewis Acids like


 for deprotection?A:Absolutely NOT.


121

References

  • Burkhard, J. A., et al. (2010).[1][8] Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Organic Letters, 12(9), 1944–1947.[1][2][8] [Link]

  • Wuitschik, G., et al. (2010).[1][2][9] Spirocyclic oxetanes: Synthesis and properties. Angewandte Chemie International Edition, 49(8), 1467-1471.[1][2] [Link][1][2]

  • Wuitschik, G., et al. (2008).[1] Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 51(15), 4449–4483.[1][2] [Link][1][2]

purification techniques for 1-Methyl-1,6-diazaspiro[3.3]heptane derivatives

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Team From: Dr. Aris Thorne, Senior Application Scientist, Separation Technologies Subject: Technical Guide: Purification Strategies for 1-Methyl-1,6-diazaspiro[3.3]heptane Derivatives

Strategic Overview: The "Polar Grease" Paradox

1-Methyl-1,6-diazaspiro[3.3]heptane is a deceptive scaffold.[1] Structurally rigid and compact, it offers excellent vectors for drug design, yet its physicochemical profile presents a "perfect storm" for purification failures:[1]

  • Extreme Polarity: It often elutes in the solvent front on standard C18.

  • High Basicity: The secondary and tertiary amines interact aggressively with acidic silanols on silica, leading to severe peak tailing.

  • UV Invisibility: Lacking a chromophore, it is invisible to standard UV-Vis detectors (254 nm).[1]

This guide moves beyond standard protocols to provide field-tested workflows specifically for small, rigid, aliphatic diamines .

Decision Logic: Selecting the Right Workflow

Do not default to standard flash chromatography. Use this decision tree to select the method that matches your synthesis scale and purity requirements.

PurificationLogic Start Crude Reaction Mixture Scale What is your scale? Start->Scale Small < 100 mg (Library/Test) Scale->Small Low Mass Large > 100 mg (Scale-up) Scale->Large High Mass SCX PROTOCOL A: SCX Catch & Release (Highest Purity) Small->SCX Tailing Is the impurity profile complex? Large->Tailing Complex Yes (Close eluting byproducts) Tailing->Complex Simple No (Clean reaction) Tailing->Simple HILIC PROTOCOL C: HILIC / High pH RP (Separation Power) Complex->HILIC ModSilica PROTOCOL B: Base-Modified Silica (Speed/Cost) Simple->ModSilica

Figure 1: Purification workflow decision tree for spirocyclic diamines.

Core Protocols

Protocol A: SCX "Catch and Release" (Recommended for <500 mg)

Best for: Removing non-basic impurities and isolating the free base without distillation.

Mechanism: Strong Cation Exchange (SCX) resins (sulfonic acid bonded silica) chemically bind the basic amine, allowing neutral/acidic impurities to be washed away.[1] The product is then "released" with ammonia.[2]

Materials:

  • SCX or SCX-2 Cartridge (e.g., 1 g per 50-100 mg of crude).[1]

  • Wash Solvent: Methanol (MeOH).

  • Elution Solvent: 2 M Ammonia (NH₃) in Methanol (commercially available or prepared fresh).[1]

Step-by-Step:

  • Conditioning: Flush the cartridge with 3 Column Volumes (CV) of MeOH.

  • Loading: Dissolve crude 1-methyl-1,6-diazaspiro[3.3]heptane in the minimum amount of MeOH (or DCM/MeOH 1:1 if solubility is poor). Load onto the cartridge slowly.

    • Note: If the compound is a salt (e.g., HCl), add 1 eq of TEA to the loading solution to free-base it in situ, ensuring binding to the resin.[1]

  • Washing (The "Catch"): Elute with 5-10 CV of MeOH.

    • Check: Spot the eluate on TLC. It should contain only impurities. The spirocycle is bound to the cartridge.

  • Elution (The "Release"): Elute with 2 M NH₃ in MeOH. Collect fractions.

    • Detection: Use Ninhydrin or Iodine stain (UV will show nothing).

  • Finishing: Concentrate the ammoniacal fractions in vacuo.

    • Result: Clean free base.

Protocol B: Base-Modified Normal Phase Chromatography

Best for: Multi-gram scale up where SCX is cost-prohibitive.[1]

The Challenge: Standard silica (pH ~5) protonates the spirocycle, causing irreversible adsorption or 30-minute long streaks.[1] The Fix: You must saturate the silica surface with a competing base.

Solvent System:

  • Solvent A: Dichloromethane (DCM)[1]

  • Solvent B: 10% Methanol in DCM + 1% Ammonium Hydroxide (NH₄OH, 28-30%) [1]

    • Alternative: Use 1% Triethylamine (TEA) if NH₄OH is unavailable, but NH₄OH is easier to remove during evaporation.[1]

Step-by-Step:

  • Column Pre-treatment (Crucial): Flush the silica column with 100% Solvent B for 2-3 CVs, then re-equilibrate with starting conditions (e.g., 0% B).[1] This "deactivates" the silanols before the sample touches the column.

  • Gradient:

    • 0–5 min: 0% B (Isocratic DCM wash)[1]

    • 5–20 min: 0% → 50% B[1]

    • 20–30 min: 50% → 100% B[1]

  • Flow Rate: Run at 75% of the standard flow rate to allow mass transfer of the viscous polar modifier.

Protocol C: High pH Reverse Phase (C18)

Best for: Final polishing of complex mixtures.[1]

Why High pH? At low pH (formic acid), the spirocycle is doubly protonated (highly polar) and elutes in the void volume.[1] At pH 10, it is neutral (or less ionized), increasing hydrophobicity and retention on C18.[1]

System:

  • Column: C18 column resistant to high pH (e.g., Waters XBridge, Agilent Poroshell HPH, or Gemini NX).[1] Do not use standard silica-based C18.[1]

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10 with NH₄OH).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 0-30% B over 15 minutes. (The compound is still very polar; high % organic is rarely needed).

Troubleshooting Guide

IssueDiagnosisCorrective Action
Broad, Tailing Peaks Secondary interaction with silanols.[1][3]Switch to Protocol B. Ensure NH₄OH or TEA is present in both mobile phases or pre-wash the column. Consider amine-functionalized silica (KP-NH).[4]
Compound Elutes in Void (t0) Compound is too polar for the column.Switch to Protocol C (High pH) or use HILIC mode (Acetonitrile/Water/Ammonium Formate).[1] Standard acidic C18 will not work.
No Peaks Visible (UV) Lack of chromophore.Derivatization Check: Treat an aliquot with benzoyl chloride; if a peak appears at 254 nm, your compound is there.[1] Primary Fix: Use ELSD, CAD, or MS detection.[1]
Low Recovery (Mass Balance) Irreversible adsorption or volatility.Adsorption: Use SCX (Protocol A) to recover from crude. Volatility: The free base may sublime. Isolate as a salt (e.g., add 2M HCl in ether to form the dihydrochloride salt) before drying.[1]
"Ghost" Peaks in NMR Trapped TEA or Ammonia.Dissolve the oil in DCM and wash with minimal saturated NaHCO₃ (if keeping free base) or co-evaporate with toluene 3x to remove volatile amines.

Frequently Asked Questions (FAQs)

Q1: Can I use HCl to make the salt? I heard it opens the ring. A: Proceed with caution. While 1-methyl-1,6-diazaspiro[3.3]heptane dihydrochloride is commercially available [1], some literature suggests that the strained cyclobutane rings in 2,6-diazaspiro[3.3]heptane systems can open under harsh acidic conditions (concentrated HCl/heat) [2].[1]

  • Recommendation: For routine handling, use Trifluoroacetic acid (TFA) or Oxalic acid (1.0 - 2.0 eq) in isopropanol to form stable, crystalline salts without risking ring cleavage.[1] If you must use HCl, use anhydrous HCl in diethyl ether at 0°C.[1]

Q2: My compound is an oil and hard to handle. How do I crystallize it? A: These spirocycles are often hygroscopic oils as free bases.

  • Fix: Form the Oxalate salt . Dissolve the free base in Ethanol. Add 1 equivalent of Oxalic acid dihydrate dissolved in hot Ethanol. Cool slowly. The oxalate salt is usually a stable, non-hygroscopic solid.[1]

Q3: Why can't I just distill it? A: While theoretically possible, the boiling point is likely high (>150°C) and the thermal strain on the spiro-system poses a decomposition risk.[1] Chromatography or salt crystallization is safer and more scalable.

References

  • Burkhard, J. A., et al. (2010).[1] Synthesis and Structural Analysis of 2,6-Diazaspiro[3.3]heptanes. Journal of Organic Chemistry. Available at: [Link][1]

  • Biotage. Strategies for the Flash Purification of Highly Polar Compounds. Available at: [Link]

  • Chromatography Online. Troubleshooting Peak Tailing in HPLC. Available at: [Link]

Sources

Technical Support Center: Managing Side Reactions in Diazaspiro[3.3]heptane Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the critical challenges in synthesizing and handling 2,6-diazaspiro[3.3]heptanes, a privileged scaffold in modern drug discovery used as a rigid, metabolic-stable surrogate for piperazine.

Current Status: Operational Role: Senior Application Scientist Topic: Troubleshooting Cyclization, Fragmentation, and Stability

Introduction: The "Deceptive" Simplicity of the Spiro[3.3] System

While 2,6-diazaspiro[3.3]heptane appears structurally simple, its synthesis is thermodynamically fighting against significant ring strain (~60 kcal/mol). Unlike forming a cyclohexane (piperazine), forming two interconnected 4-membered rings requires precise kinetic control to prevent the system from finding a lower-energy "escape route"—typically ring opening (fragmentation) or intermolecular polymerization.

This guide prioritizes the 3,3-bis(halomethyl)oxetane and pentaerythritol routes, as these are the most common entry points for medicinal chemistry.

Module 1: The Core Cyclization (Oligomerization vs. Spirocyclization)

The most frequent failure mode in constructing the spiro[3.3] core is the formation of linear oligomers or polymers instead of the desired discrete bicycle. This is a classic competition between intermolecular (polymer) and intramolecular (spiro) nucleophilic substitution.

The Mechanism of Failure

If the reaction concentration is too high, a mono-alkylated intermediate will encounter another starting molecule rather than its own internal electrophile.

Oligomerization Start Bis-electrophile (e.g., N-Tosyl-bis(chloromethyl)) Inter Mono-alkylated Intermediate Start->Inter + Amine Spiro Target: Diazaspiro[3.3]heptane Inter->Spiro Intramolecular (k_intra) Favored by Dilution Oligomer Linear Oligomer/Polymer (Thermodynamic Sink) Inter->Oligomer Intermolecular (k_inter * [Conc]) Favored by High Conc

Figure 1: Kinetic competition between spirocyclization and oligomerization.[1]

Troubleshooting Guide: Cyclization
SymptomProbable CauseCorrective Action
Gummy/Insoluble Precipitate Oligomerization: Concentration of the electrophile was too high (>0.1 M).High Dilution Technique: Perform the addition of the electrophile slowly to the amine solution. Maintain reaction concentration <0.05 M.
Reaction Stalls at Mono-cyclization Base/Temperature Insufficient: The second ring closure is kinetically slower due to strain.Force Conditions: Switch from carbonate bases (K₂CO₃) to stronger bases like NaH or KOtBu in THF. Increase temp to reflux (if thermal stability allows).
Black Tarry Crude Exotherm/Decomposition: The reaction generated excessive heat during amine addition.Control Addition: Use a syringe pump for reagent addition. Cool to 0°C initially, then warm to reflux only after addition is complete.
Standard Protocol: Cyclization via Tosyl-Amide

Based on principles from Burkhard et al. (2010) [1]

  • Preparation: Dissolve

    
    -tosyl-3,3-bis(chloromethyl)azetidine (1.0 equiv) in anhydrous DMF (0.05 M final concentration).
    
  • Activation: Add Cs₂CO₃ (3.0 equiv) and NaI (0.5 equiv, catalyst).

  • Cyclization: Heat to 110°C for 16 hours. Note: The high temperature is required to overcome the activation energy of the second strained ring formation.

  • Workup: Cool, filter solids, and concentrate. The tosyl group provides stability, allowing silica purification (unlike the free base).

Module 2: The "Grob" Fragmentation (Ring Opening)

The "Grob-type" fragmentation is the silent killer of spiro[3.3] synthesis. It occurs when a lone pair on the nitrogen (or oxygen) aligns anti-periplanar to a leaving group on the beta-carbon, triggering a collapse that breaks the ring.

The Mechanism of Failure

This is most common during deprotection or functionalization steps where a leaving group (LG) is generated.

GrobFrag State1 Strained Spiro System (Leaving Group at C3) State2 Transition State (Lone Pair Anti to LG) State1->State2 Orbital Alignment State3 Fragmented Product (Methylene Azetidine + LG) State2->State3 Strain Release (Irreversible)

Figure 2: Grob-type fragmentation pathway leading to ring destruction.

Critical Checkpoints to Prevent Fragmentation
  • Avoid Strong Bases with Beta-Leaving Groups: If you have a tosylate or mesylate on the spiro skeleton (e.g., for substitution), treating it with strong base (KOtBu) often triggers elimination/fragmentation rather than substitution.

    • Solution: Use softer nucleophiles (azides, thiols) or lower basicity conditions.

  • Acid Sensitivity: The azetidine ring is basic.[2] Protonation puts positive charge on the nitrogen, which usually protects against Grob fragmentation (which requires a lone pair). However, nucleophilic attack on the protonated ring (by Cl⁻ or solvent) can still open the ring under harsh acidic conditions (e.g., boiling HCl).

    • Solution: Use TFA/DCM for Boc removal at 0°C, or Pd/C H₂ for Cbz removal (neutral conditions).

Module 3: Handling & Purification (The Oxalate Solution)

The free base of 2,6-diazaspiro[3.3]heptane is:

  • Volatile: It can sublime or evaporate under high vacuum.

  • Hygroscopic/Air Sensitive: It rapidly absorbs CO₂ and water from air.

  • Difficult to Chromatograph: It streaks badly on silica due to high polarity/basicity.

The Solution: Oxalate Salt Formation Converting the crude spirocycle to its oxalate salt is the industry standard for isolation. It renders the compound a stable, non-volatile solid that precipitates from organic solvents.

Protocol: Isolation of 2,6-Diazaspiro[3.3]heptane as Oxalate Salt

Adapted from Wuxi AppTec and AstraZeneca internal standards [2, 3].

  • Crude Generation: Following the deprotection (e.g., Boc removal with TFA), neutralize the reaction mixture with free base resin or NaOH to obtain the crude free amine in solution (e.g., in MeOH or EtOH).

  • Salt Formation:

    • Prepare a saturated solution of oxalic acid (1.05 equiv per amine site) in Ethanol.

    • Add the oxalic acid solution dropwise to the crude amine solution at room temperature.

  • Precipitation: A thick white precipitate should form immediately. Stir for 30 minutes.

  • Isolation: Filter the solid. Wash copiously with cold EtOH and Et₂O.

  • Result: The resulting salt is stable at room temperature, non-volatile, and can be stored for months.

    • Recovery: To use in the next step, suspend the salt in the reaction solvent and add excess base (e.g., TEA, DIPEA, or K₂CO₃) to liberate the free amine in situ.

FAQ: Troubleshooting Specific Scenarios

Q: I am trying to synthesize the spiro core from pentaerythritol tetrabromide, but I only get a mess. Why? A: Pentaerythritol tetrabromide is extremely sterically hindered and requires very high temperatures to react, which promotes elimination.

  • Better Route: Convert pentaerythritol to the bis-azetidine intermediate first (using mild conditions), or use the 3,3-bis(chloromethyl)oxetane route. The oxetane route is generally higher yielding because one ring is already formed [4].

Q: Can I use catalytic hydrogenation to remove N-benzyl groups? A: Yes, but it is often slow due to the steric bulk of the spiro system.

  • Tip: Use Pearlman’s Catalyst (Pd(OH)₂/C) instead of standard Pd/C. Add a slightly acidic source (like acetic acid) to protonate the amine product, which prevents it from poisoning the catalyst.

Q: My "click" reaction on the spiro-alkyne failed. Did the ring open? A: Copper (I) can coordinate strongly to the spiro-diamines, potentially sequestering your catalyst.

  • Tip: Use a higher catalyst loading (10-15 mol%) or a strong chelating ligand (like TBTA) to protect the copper center from the spiro-nitrogen.

References

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes. Journal of Organic Chemistry. Link

  • Wuxi AppTec / AstraZeneca. (2012). Scalable Synthesis of 2,6-Diazaspiro[3.3]heptane Salts. Patent WO2012153128. Link

  • Overman, L. E. (2011).[3] Strategies for the Synthesis of Strained Azaspirocycles. Organic Letters. Link

  • Kalgutkar, A. S., et al. (2011).[3] Azetidines and Diazaspiro[3.3]heptanes in Drug Discovery. Journal of Medicinal Chemistry. Link

Sources

improving yield and purity in large-scale synthesis of 1,6-diazaspiro[3.3]heptane

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the optimization of 1,6-diazaspiro[3.3]heptane (the "angular" spiro-diamine), a distinct scaffold from the more common "linear" 2,6-isomer.[1]

Subject: Optimization of Yield, Purity, and Scale-up Protocols for Angular Spirocycles Support Level: Tier 3 (Senior Application Scientist)[1]

Executive Summary & Structural Distinction

Critical Alert: Before proceeding, confirm your target isomer.

  • 2,6-Diazaspiro[3.3]heptane: The "Linear" isomer (Piperazine bioisostere).[1][2] Highly symmetric (

    
    ), achiral.[1]
    
  • 1,6-Diazaspiro[3.3]heptane: The "Angular" isomer.[1][3][4][5][6][7] Chiral (

    
     symmetric), typically synthesized via sequential ring construction.[1]
    

This guide focuses exclusively on the 1,6-isomer , a challenging synthesis requiring precise control over cyclization kinetics to prevent polymerization and ring-opening.[1]

Core Synthesis Strategy (The "Carreira" Approach)

The most robust scalable route for the 1,6-scaffold involves the Sequential Ring Construction method, typically starting from a functionalized azetidine (e.g.,


-protected azetidin-3-one) rather than the simultaneous double-cyclization used for the 2,6-isomer.[1]

Troubleshooting Guides (Symptom-Based)

Issue A: Low Yield During Spiro-Cyclization

Symptom: LCMS shows high molecular weight impurities (oligomers) or unreacted linear intermediates.[1] Root Cause: Intermolecular reaction rates exceeding intramolecular spiro-cyclization rates.[1]

ParameterOptimization ProtocolMechanism
Concentration High Dilution (<0.05 M) Favors 0th-order intramolecular kinetics over 2nd-order intermolecular polymerization.[1]
Addition Mode Pseudo-High Dilution Slowly add the substrate to the base/catalyst solution over 6–12 hours. Do not dump base into substrate.[1]
Temperature Cryogenic Start (-78°C to 0°C) Suppresses side reactions; kinetic control is essential for the strained transition state.[1]
Solvent THF/DMF Mixtures DMF promotes SN2-type cyclization but can be hard to remove.[1] Use THF for ease of workup if solubility permits.
Issue B: Product Decomposition During Workup

Symptom: Product disappears or purity drops during extraction/concentration.[1] Root Cause: The 1,6-diazaspiro[3.3]heptane core is highly strained (~60 kcal/mol) and the free base is often volatile or water-soluble.[1]

Corrective Actions:

  • Avoid Acidic Workups: The aminal-like character (though not a true aminal, the N is close to the spiro center) makes the ring sensitive to acid-catalyzed hydrolysis/ring-opening.

  • "Salting Out" Extraction: The free base is highly polar.[1] Saturate the aqueous phase with

    
     (not NaCl) to force the amine into the organic layer (IPAc or DCM).[1]
    
  • In-Situ Derivatization: Do not isolate the free diamine on a large scale. Trap immediately as an oxalate salt or Boc-protect the crude mixture.

Issue C: Enantiomeric Purity (Chiral Resolution)

Symptom: The 1,6-isomer is chiral.[1] Racemic synthesis yields a 50:50 mixture.[1] Solution:

  • Chemical Resolution: Use (

    
    )-Tartaric acid or (
    
    
    
    )-Dibenzoyltartaric acid.[1] The 1,6-diamine forms diastereomeric salts that can be crystallized from EtOH/Water.[1]
  • Asymmetric Synthesis: Utilize chiral sulfinimines (Ellman's auxiliary) during the initial azetidine functionalization to set the stereocenter before the second ring closure.

Visualizing the Critical Pathway

The following diagram illustrates the decision logic for the synthesis and troubleshooting of the angular scaffold.

G Start Target: 1,6-Diazaspiro[3.3]heptane Route_Select Route Selection Start->Route_Select Method_A Sequential Construction (From Azetidin-3-one) Route_Select->Method_A Recommended (Angular) Method_B Double Cyclization (From Pentaerythritol) Route_Select->Method_B Incorrect (Yields Linear 2,6) Cyclization Critical Step: Spiro-Cyclization Method_A->Cyclization Check_Yield Yield Check Cyclization->Check_Yield Issue_Polymer Issue: Polymerization Check_Yield->Issue_Polymer Oligomers detected Issue_RingOpen Issue: Ring Opening Check_Yield->Issue_RingOpen Product loss Isolation Isolation Strategy: Oxalate Salt Precipitation Check_Yield->Isolation Success Fix_Dilution Fix: High Dilution (0.02M) Slow Addition Issue_Polymer->Fix_Dilution Fix_Dilution->Cyclization Re-run Fix_Workup Fix: Basic Extraction (pH > 12) Avoid Strong Acids Issue_RingOpen->Fix_Workup

Caption: Logic flow for selecting the correct synthetic route and troubleshooting common scale-up failures for the angular 1,6-isomer.

Frequently Asked Questions (FAQs)

Q1: Can I use the same route as 2,6-diazaspiro[3.3]heptane (from pentaerythritol)? A: No. The pentaerythritol route relies on the symmetry of the central carbon to form two identical rings (2,6-isomer).[1] The 1,6-isomer is "angular," meaning the nitrogen atoms are in non-equivalent positions relative to the spiro center.[1] You must build the rings sequentially, typically starting with a protected azetidine and constructing the second ring via alkylation/cyclization [1, 2].

Q2: The free base is not precipitating.[1] How do I isolate it? A: 1,6-Diazaspiro[3.3]heptanes are extremely hydrophilic.[1]

  • Do not attempt to distill to dryness; the compound may sublime or decompose.[1]

  • Protocol: Add a stoichiometric amount of oxalic acid (in ethanol) to the crude reaction mixture. The oxalate salt is non-hygroscopic, crystalline, and stable, making it the industry standard for storage and handling [3].[1]

Q3: Why is my cyclization yield capped at 50%? A: If you are performing a thermal cyclization (e.g., tosylate displacement), you are likely fighting an equilibrium or competing elimination reaction.[1]

  • Fix: Switch to a Flow Chemistry setup. Flow reactors allow for high-temperature, short-residence-time processing (Flash Chemistry) which favors the kinetic spiro-product over thermodynamic decomposition or polymerization [4].[1]

Q4: Is the 1,6-isomer stable to N-functionalization (Reductive Amination/Buchwald)? A: Yes, but steric hindrance is higher at the N1 position (adjacent to the spiro center) compared to the N6 position.[1]

  • Strategy: If differentiating the nitrogens, functionalize the less hindered N6 position first (if accessible) or use orthogonal protecting groups (e.g., N1-Boc, N6-Cbz) established early in the synthesis.[1]

Key Experimental Data: Stability Profile

ConditionStability (1,6-Isomer)Observation
TFA / DCM (1:1) HighStable for Boc-deprotection (< 2 hrs).[1]
HCl (6M, aq) ModerateRisk of ring opening upon prolonged heating (> 60°C).[1]
NaOH (10M) HighStable.[1] Preferred for free-basing.[1]
Pd/C, H2 HighStable to hydrogenolysis (Cbz removal).[1]
Storage (Free Base) LowAbsorbs CO2/H2O rapidly.[1] Store under Argon.[1]
Storage (Oxalate) Very HighStable at RT for >12 months.[1]

References

  • Burkhard, J. A., et al. (2010). "Synthesis of Azaspirocycles and their Evaluation in Drug Discovery." Angewandte Chemie International Edition, 49(20), 3524–3529.

  • Guérot, C., et al. (2011).[5][6] "Synthesis of Novel Angular Spirocyclic Azetidines." Organic Letters, 13(20), 5540–5543.[1]

  • Wuitschik, G., et al. (2006). "Spiro[3.3]heptanes as rigid, hypervalent scaffolds." Angewandte Chemie, 118(46), 7900-7903.[1]

  • Carreira, E. M., & Fessard, T. C. (2014).[1] "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews, 114(16), 8257–8322.[1]

Sources

stability issues of 1-Methyl-1,6-diazaspiro[3.3]heptane under acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the stability, handling, and troubleshooting of 1-Methyl-1,6-diazaspiro[3.3]heptane under acidic conditions. This content is structured for immediate application in a research setting.

Executive Summary

1-Methyl-1,6-diazaspiro[3.3]heptane is a strained, bicyclic diamine increasingly utilized as a rigid, sp³-rich surrogate for piperazine or piperidine in medicinal chemistry. While the spiro[3.3]heptane scaffold offers excellent metabolic stability, its high ring strain (~60 kcal/mol) creates a specific vulnerability: nucleophilic ring opening under acidic conditions.

This guide details why degradation occurs, how to prevent it, and how to rescue experiments that have gone awry.

Module 1: The Stability Paradox (Mechanism & Causality)

Q1: Why does my compound degrade in HCl but appear stable in TFA?

Answer: The degradation is not driven solely by acidity (H⁺ concentration) but by the combination of protonation and nucleophilic attack .

  • The Mechanism: The spirocyclic azetidine rings are highly strained. Upon protonation (forming the ammonium species), the carbon adjacent to the nitrogen becomes highly electrophilic.

  • The Nucleophile Factor:

    • Trifluoroacetic Acid (TFA): The trifluoroacetate anion is a poor nucleophile. Therefore, the compound often remains stable as a TFA salt, provided no heating is applied.

    • Hydrochloric Acid (HCl): The chloride ion (Cl⁻) is a competent nucleophile. It attacks the protonated azetidine ring, leading to irreversible ring opening (chlorolysis).

  • The "1-Methyl" Effect: The N-methyl group at position 1 increases the basicity of that nitrogen (making protonation faster) and stabilizes the developing positive charge in the transition state, potentially accelerating ring opening at the N1-ring compared to the N6-ring.

Visualization: Acid-Mediated Degradation Pathway

The following diagram illustrates the critical difference between salt formation and ring-opening degradation.

DegradationMechanism Start 1-Methyl-1,6-diazaspiro[3.3]heptane (Intact Scaffold) Protonated Diprotionated Species (Activated for Attack) Start->Protonated + H+ (Acidic Media) StableSalt TFA Salt (Stable / Reversible) Protonated->StableSalt + Non-nucleophilic anion (TFA-, HSO4-) No Heat RingOpen Ring-Opened Product (Irreversible Degradation) Protonated->RingOpen + Nucleophile (Cl-, Br-, I-) OR Heat (>40°C)

Figure 1: The degradation pathway depends on the counter-ion. Non-nucleophilic acids preserve the scaffold; nucleophilic acids (HCl, HBr) risk ring cleavage.

Module 2: Storage & Handling Protocols[1]

Q2: How should I store the 1-Methyl-1,6-diazaspiro[3.3]heptane stock?

Answer: Avoid storing the free base for long periods as it can absorb CO₂ (forming carbamates) or react with moisture.

  • Recommended Form: Oxalate or Hemioxalate salt. These are generally non-hygroscopic and non-nucleophilic, preserving ring integrity.

  • Storage Conditions: -20°C, under Argon, desiccated.

Q3: I need to remove a Boc group. Can I use 4M HCl in Dioxane?

Answer: High Risk. While standard for piperidines, this is dangerous for diazaspiro[3.3]heptanes due to the high concentration of Cl⁻.

  • Alternative Protocol (TFA Method):

    • Dissolve substrate in DCM (0.1 M).[1]

    • Add TFA (10–20 equiv) dropwise at 0°C .

    • Stir at 0°C to RT. Do not heat.

    • Monitor by LCMS.[2] Stop immediately upon completion.

    • Critical Workup: Remove TFA by azeotroping with toluene or DCM on a rotavap (bath < 30°C). Do not quench directly into hot aqueous base.

Module 3: Troubleshooting & Rescue

Q4: My reaction turned into a "black tar" or yield is <10%. What happened?

Answer: You likely exposed the protonated amine to heat or strong nucleophiles.

SymptomProbable CauseCorrective Action
New peak +36/38 Da Ring opening by HCl (Chlorolysis).Switch acid source to TFA or H₂SO₄. Avoid HCl.
New peak +18 Da Hydrolysis (water attack) during hot acidic workup.Keep workup cold (0°C). Use milder buffers (pH 6) instead of strong acid/base.
Insoluble Precipitate Polymerization of ring-opened intermediate.Keep concentration <0.1 M. Avoid heating >40°C.
Q5: How do I perform a safe extraction/neutralization?

Answer: The heat of neutralization can trigger ring opening if the mixture is acidic. Protocol: Cold-Neutralization

  • Cool the acidic reaction mixture to 0°C (Ice/Water bath).

  • Prepare a biphasic mixture with the extraction solvent (e.g., DCM or CHCl₃/iPrOH 3:1).

  • Slowly add saturated aqueous NaHCO₃ or K₂CO₃ (chilled) with vigorous stirring.

  • Stop point: Ensure internal temperature does not exceed 10°C.

  • Once pH > 8, separate layers immediately. Do not let the spirocycle sit in aqueous solution for prolonged periods.

Module 4: Analytical Verification

Q6: How can I confirm if the ring is intact using NMR?

Answer: Ring opening destroys the symmetry and the unique chemical shift of the spirocyclic protons.

  • Intact Scaffold: Look for the characteristic "roofing" multiplets of the azetidine protons (typically δ 3.5–4.5 ppm depending on substitution) and a distinct quaternary spiro-carbon in ¹³C NMR (approx. δ 30–40 ppm).

  • Degraded (Ring-Opened): You will see simple alkyl chain signals (triplets/multiplets) typical of a linear diamine or amino-alcohol/chloride, and the loss of the rigid spiro-carbon signal.

References

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of 2,6-Diazaspiro[3.3]heptanes. European Journal of Organic Chemistry.

  • Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition. (Describes analogous acid-sensitivity of strained 4-membered rings).

  • Mykhailiuk, P. K. (2019). Saturated Bioisosteres of Benzene: Where to Go Next?. Organic & Biomolecular Chemistry.[1][3] (Discusses handling of spirocyclic salts).

  • PubChem Compound Summary. 2,6-Diazaspiro[3.3]heptane. (General physical properties and salt forms).

Sources

identifying and minimizing byproducts in diazaspiro[3.3]heptane synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2,6-diazaspiro[3.3]heptanes. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this valuable scaffold. 2,6-Diazaspiro[3.3]heptanes are increasingly recognized as important building blocks in medicinal chemistry, often serving as bioisosteres for piperazine with improved physicochemical properties.[1][2] However, their synthesis can present unique challenges, including the formation of specific byproducts that can complicate purification and reduce yields.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis. The information is structured to provide not only solutions but also a deeper understanding of the underlying chemical principles.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 2,6-diazaspiro[3.3]heptanes?

A1: Several synthetic strategies have been developed. A prevalent and practical approach involves the reductive amination of 1-benzyl-3-chloromethylazetidine-3-carbaldehyde with primary amines or anilines, followed by an intramolecular cyclization.[3] This method is often favored for its high yields and applicability to library synthesis.[3][4] An alternative route involves the conversion of 2,6-diazaspiro[3.3]heptan-1-ones.[5]

Q2: I am observing a significant amount of a polymeric byproduct in my reaction. What is the likely cause and how can I prevent it?

A2: Polymerization is a common issue, particularly during the cyclization step. This is often caused by intermolecular reactions competing with the desired intramolecular ring closure. Key factors that can promote polymerization include high concentrations of reactants and elevated temperatures. To minimize this, it is recommended to perform the cyclization under high-dilution conditions. Slowly adding the substrate to a heated solution of the base can also favor the formation of the desired monomeric product.

Q3: My final product is difficult to purify, and I suspect the presence of closely related impurities. What are the likely structures of these byproducts?

A3: Common impurities can include incompletely cyclized intermediates, such as the corresponding (1-benzyl-3-chloromethylazetidin-3-ylmethyl)amine derivatives.[3] Additionally, if the starting materials are not pure, side-products from reactions with these impurities can be carried through the synthesis. Ring-opening of the diazaspiro[3.3]heptane core can also occur, particularly under harsh acidic conditions, leading to substituted azetidine derivatives.[6]

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common problems encountered during the synthesis of 2,6-diazaspiro[3.3]heptanes.

Problem 1: Low Yield of the Desired 2,6-Diazaspiro[3.3]heptane Product

Symptoms:

  • The isolated yield of the final product is significantly lower than expected.

  • TLC or LC-MS analysis of the crude reaction mixture shows a complex mixture of products.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Incomplete Reductive Amination The initial formation of the amine precursor is a critical step. Incomplete reaction will lead to a lower overall yield.[3]Ensure the complete formation of the imine before adding the reducing agent. Monitor the reaction by TLC or ¹H NMR. Consider using a more reactive reducing agent like sodium triacetoxyborohydride.[3]
Inefficient Cyclization The intramolecular cyclization is sensitive to reaction conditions. The choice of base, solvent, and temperature can significantly impact the yield.Optimize the cyclization conditions. Potassium tert-butoxide in THF is a commonly used and effective base/solvent system.[3] Experiment with different temperatures; while heating is often necessary, excessive heat can lead to degradation.
Substrate Degradation The aldehyde starting material can be prone to oxidation or other side reactions if not handled properly.Use freshly prepared or purified aldehyde for the reductive amination step. Store the aldehyde under an inert atmosphere at low temperatures.
Product Loss During Workup/Purification The product may be partially lost during aqueous workup due to its polarity or during chromatography if an inappropriate stationary or mobile phase is used.Minimize the number of extraction steps. Use a suitable purification method such as flash column chromatography on silica gel or an SCX ion-exchange cartridge.[3]
Problem 2: Formation of a Major, Unidentified Byproduct

Symptoms:

  • A significant peak in the LC-MS or a prominent spot on the TLC plate that does not correspond to the starting material or the desired product.

  • ¹H NMR of the crude product shows a set of unexpected signals.

Troubleshooting Workflow:

Byproduct_Troubleshooting Start Major Byproduct Detected Analyze_Data Analyze Spectroscopic Data (MS, NMR) Start->Analyze_Data Hypothesize Hypothesize Byproduct Structure Analyze_Data->Hypothesize Check_SM Re-evaluate Starting Material Purity Hypothesize->Check_SM Mass corresponds to SM-related impurity? Incomplete_Reaction Consider Incomplete Reaction or Rearrangement Hypothesize->Incomplete_Reaction Mass corresponds to intermediate or isomer? Oligomer Suspect Oligomerization/ Polymerization Hypothesize->Oligomer Mass is a multiple of the product mass? Action_Purify_SM Purify Starting Materials Check_SM->Action_Purify_SM Impurity identified Action_Optimize_Conditions Optimize Reaction Time/ Temperature/Reagents Incomplete_Reaction->Action_Optimize_Conditions Intermediate identified Action_High_Dilution Employ High-Dilution Conditions Oligomer->Action_High_Dilution Oligomer suspected

Caption: Troubleshooting workflow for identifying and addressing major byproducts.

Detailed Investigation:

  • Mass Spectrometry Analysis: Determine the molecular weight of the byproduct.

    • M+H of an Intermediate: If the mass corresponds to the acyclic amine precursor, the cyclization step is incomplete. Solution: Increase the reaction time, temperature, or use a stronger base for the cyclization.

    • Mass Greater than Product: This could indicate the formation of a dimer or oligomer. Solution: As mentioned in the FAQs, employ high-dilution conditions for the cyclization step.

    • Unexpected Mass: This may point to a side reaction involving impurities in the starting materials or solvents. Solution: Re-purify all starting materials and ensure solvents are anhydrous.

  • NMR Spectroscopy Analysis:

    • Absence of Spirocyclic Core Signals: The characteristic signals for the diazaspiro[3.3]heptane core will be absent. Look for signals corresponding to a linear or alternative cyclic structure.

    • Presence of Starting Material Fragments: Identify recognizable fragments from your starting materials in the byproduct's NMR spectrum to deduce its structure.

Problem 3: Difficulty in Removing the N-Benzyl Protecting Group

Symptoms:

  • Incomplete debenzylation after standard hydrogenolysis conditions (e.g., H₂, Pd/C).

  • Formation of side products during debenzylation.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Catalyst Poisoning Trace impurities, such as sulfur-containing compounds, can poison the palladium catalyst.Ensure the substrate is highly pure before debenzylation. Consider using a larger amount of catalyst or a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C).
Steric Hindrance The benzyl group may be sterically hindered, making it less accessible to the catalyst surface.Increase the hydrogen pressure and/or reaction temperature. Alternatively, consider a different deprotection strategy, such as using transfer hydrogenation with a hydrogen donor like ammonium formate.
Alternative Protecting Group Strategy In some cases, the benzyl group may not be the optimal choice.For future syntheses, consider using a Boc protecting group, which can be removed under milder acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane.[6]

Experimental Protocols

Protocol 1: Synthesis of 2-Benzyl-6-phenyl-2,6-diazaspiro[3.3]heptane[3]

Step 1: Reductive Amination

  • To a solution of 1-benzyl-3-chloromethylazetidine-3-carbaldehyde (1.0 eq) in dichloroethane, add aniline (1.0 eq) and acetic acid (1.0 eq).

  • Stir the mixture at room temperature for 1 hour to form the iminium ion.

  • Add sodium triacetoxyborohydride (1.2 eq) portion-wise and continue stirring at room temperature for 16 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 2: Cyclization

  • Dissolve the crude amine from Step 1 in anhydrous THF.

  • Add potassium tert-butoxide (2.2 eq) and heat the reaction at 70 °C for 3 hours.

  • Cool the reaction to room temperature, filter to remove salts, and evaporate the solvent.

  • Purify the residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired product.

Protocol 2: Purification using SCX Ion-Exchange Cartridge[3]
  • Precondition an SCX (Strong Cation Exchange) cartridge with methanol.

  • Load a methanol solution of the crude product onto the cartridge.

  • Wash the cartridge with methanol to remove neutral and acidic impurities.

  • Elute the desired basic product with a solution of 1 M ammonia in methanol.

  • Concentrate the eluent under reduced pressure to obtain the purified product.

Visualization of Key Processes

Byproduct Formation Pathway:

Sources

optimization of reaction conditions for N-functionalization of diazaspiro[3.3]heptanes

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Support Hub. Topic: Optimization of Reaction Conditions for N-Functionalization of Diazaspiro[3.3]heptanes. Ticket ID: DSH-OPT-2024 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The "Deceptive Square"

You are likely here because your standard piperazine conditions failed. Diazaspiro[3.3]heptanes are not merely "square piperazines." They are high-strain (approx. 60 kcal/mol), rigid, bicyclic scaffolds that defy standard reactivity rules.

While they are excellent bioisosteres for improving metabolic stability and lowering lipophilicity (LogD), they present three distinct chemical hurdles:

  • The Salt Trap: Most commercial vendors supply these as oxalate or TFA salts due to the volatility and instability of the free base.

  • Nucleophilicity vs. Basicity: The sp³ geometry creates a distinct steric environment that alters nucleophilic trajectory compared to piperidine/piperazine.

  • Ring Strain Sensitivity: The azetidine rings are prone to acid-catalyzed ring opening or polymerization under forcing conditions.

Module 1: Reactivity Profiling & Salt Handling

Q: My reaction shows 0% conversion despite using 5 equivalents of base. What is happening?

A: You are likely fighting the "Salt Trap" or Catalyst Poisoning.

Commercial diazaspiro[3.3]heptanes are frequently sold as oxalate (1:1 or 1:2) or TFA salts .

  • The Issue: In Palladium-catalyzed cross-couplings (Buchwald-Hartwig), the oxalate anion can act as a bidentate ligand, sequestering the Pd(0) source before the catalytic cycle begins. In SNAr, the salt may simply be insoluble in your organic media (Dioxane/Toluene).

  • The Fix: Do not rely on in situ neutralization for sensitive couplings. Perform a distinct "Free-Basing" step.

Protocol: Robust Free-Basing

  • Dissolve the salt in minimal water.

  • Saturate with solid K₂CO₃ or NaOH (pellets) until pH > 12.

  • Extract exhaustively with DCM or CHCl₃ (Note: The free base is highly polar; standard Et₂O extraction often fails).

  • Dry over Na₂SO₄ and concentrate carefully (the free base can be volatile).

Q: What is the pKa of the N-H proton?

A: The pKa of the conjugate acid is approximately 9.5–10.5 (similar to azetidine, pKa ~11.2, but lowered by inductive effects if the other nitrogen is functionalized). It is moderately basic but highly nucleophilic due to the exposed lone pair resulting from the "tied-back" ring geometry.

Module 2: Metal-Catalyzed Cross-Couplings (Buchwald-Hartwig)

Q: The reaction turns black immediately, and I get low yield. Which ligand should I use?

A: Stop using BINAP or DPPF. Switch to Dialkylbiaryl Phosphines.

For diazaspiro[3.3]heptanes, the steric bulk near the nitrogen is deceptive. The rigid 90° angles create a "wall" that requires specific ligands to facilitate the reductive elimination step.

Optimization Matrix:

ParameterRecommendationScientific Rationale
Ligand RuPhos (First Choice) or BrettPhos RuPhos is privileged for secondary amines. Its bulk prevents Pd-dimer formation and facilitates reductive elimination of the strained amine.
Pd Source Pd(OAc)₂ or Pd₂dba₃ Pre-catalysts (e.g., RuPhos Pd G3/G4) are superior as they ensure a 1:1 L:Pd ratio and rapid initiation.
Base NaOtBu or LHMDS Strong bases are usually required.[1] If functional groups (esters) are present, switch to Cs₂CO₃ but increase Temp to 100°C.
Solvent t-Amyl Alcohol or Dioxane t-Amyl alcohol often outperforms Toluene/Dioxane by solubilizing the polar amine intermediate.
Q: Why does the reaction stall with Aryl Iodides?

A: The "Iodide Effect." In Buchwald couplings with this specific scaffold, iodide ions (leaving group) can bridge two Palladium centers, forming stable, inactive dimers.

  • Troubleshooting: If you must use an Aryl Iodide, add AgOTf (silver triflate) to scavenge the iodide, or switch to the Aryl Bromide/Triflate.

Visual Guide: Buchwald Optimization Logic

BuchwaldOptimization Start Buchwald-Hartwig Fails (Low Yield/Conversion) CheckSalt Is Starting Material a Salt (Oxalate/TFA)? Start->CheckSalt FreeBase ACTION: Perform Free-Basing Extraction (DCM/Water) CheckSalt->FreeBase Yes CheckHalide Is Electrophile an Aryl Iodide? CheckSalt->CheckHalide No (Free Base) FreeBase->CheckHalide SwitchHalide ACTION: Switch to Ar-Br or add AgOTf CheckHalide->SwitchHalide Yes CheckLigand Current Ligand? CheckHalide->CheckLigand No (Ar-Br/Cl/OTf) SwitchHalide->CheckLigand RecLigand ACTION: Switch to RuPhos or BrettPhos CheckLigand->RecLigand BINAP/DPPF/PPh3 CheckBase Base Sensitive Groups? CheckLigand->CheckBase Already using RuPhos StrongBase Use NaOtBu (Standard) CheckBase->StrongBase No WeakBase Use Cs2CO3 (High Temp) CheckBase->WeakBase Yes (Esters/CN)

Caption: Logical flow for troubleshooting Pd-catalyzed amination of diazaspiro compounds. Note the critical check for salt forms early in the process.

Module 3: SNAr and Nucleophilic Substitution

Q: I am seeing "Ring Opening" byproducts in my SNAr reaction. Why?

A: You are likely using excessive heat or acidic conditions. The diazaspiro[3.3]heptane core is strained. While stable under basic conditions, temperatures above 140°C or the presence of Lewis acids can trigger ring opening to form linear alkyl chains.

Troubleshooting Guide:

  • Solvent: Switch from DMF to DMSO or NMP . The higher dielectric constant stabilizes the Meisenheimer complex, allowing the reaction to proceed at lower temperatures (80–100°C instead of 140°C).

  • Base: Use DIPEA (Hünig's base). Inorganic bases like K₂CO₃ can be heterogeneous and slow; DIPEA ensures the amine remains deprotonated and nucleophilic in solution.

  • Leaving Group: If the reaction is sluggish, ensure your electrophile has a Fluorine (F) or Chlorine (Cl) leaving group. Fluorine is vastly superior for SNAr due to the high electronegativity accelerating the addition step.

Module 4: Regioselectivity & Protection Strategies

Q: I have a 2,6-diazaspiro[3.3]heptane. How do I functionalize only ONE nitrogen?

A: You cannot control this statistically. You must use a mono-protected scaffold.

Due to the symmetry of the core (C2v or D2d depending on conformation), both nitrogens are chemically identical. Adding 1 equivalent of electrophile will result in a statistical mixture of:

  • Unreacted starting material (~25%)

  • Mono-functionalized product (~50%)[2]

  • Bis-functionalized product (~25%)

The Solution: Purchase or synthesize the N-Boc or N-Cbz protected intermediate (e.g., tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate).

  • Perform Reaction A on the free amine (N6).

  • Deprotect N2 (TFA for Boc, or Hydrogenation for Cbz).

  • Perform Reaction B on N2.

Visual Guide: Sequential Functionalization Workflow

SeqFunc Start N-Boc-Diazaspiro (Commercially Available) Step1 Step 1: Functionalization (S_NAr or Buchwald) Start->Step1 R1-X Inter Intermediate: N-Boc / N-Aryl Step1->Inter Step2 Step 2: Deprotection (TFA/DCM or HCl/Dioxane) Inter->Step2 Acid Free Mono-Aryl Salt Step2->Free Step3 Step 3: Free-Base & Second Reaction Free->Step3 Base + R2-Y Final Final Unsymmetrical Product Step3->Final

Caption: Standard workflow for generating unsymmetrical diazaspiro analogs. Statistical coupling on the unprotected diamine is not recommended.

References

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of 2,6-Diazaspiro[3.3]heptanes. Organic Letters, 12(9), 1944–1947.

    • Significance: Seminal paper establishing the synthesis and structural properties (pucker angle, strain) of the core.
  • Burkhard, J. A., et al. (2008). 2,6-Diazaspiro[3.3]heptanes: Synthesis and Application in Pd-Catalyzed Aryl Amination Reactions. Organic Letters, 10(16), 3525–3528.

    • Significance: Establishes the baseline for Buchwald-Hartwig couplings on this specific scaffold.
  • Wuitschik, G., et al. (2010). Spirocyclic Scaffolds in Medicinal Chemistry.

    • Significance: Comprehensive review on the physicochemical advantages (LogD, metabolic stability) of spirocycles over piperazines.
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.[3][4] Chemical Reviews, 116(19), 12564–12649.

    • Significance: The authoritative "User Guide" for ligand selection, supporting the recommendation of RuPhos/BrettPhos for secondary cyclic amines.

Sources

Technical Support Center: Scale-Up of Diazaspiro[3.3]heptane Production

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Rigid Spacer" Challenge

Welcome to the technical support hub for 2,6-diazaspiro[3.3]heptane. This scaffold is a critical bioisostere for piperazine, offering unique vectorization and improved metabolic stability due to its sp³-rich, rigid bicyclic core [1].

However, scaling this molecule is deceptively difficult. Unlike stable six-membered rings, the [3.3]spiro system possesses significant ring-strain energy (~60 kcal/mol). Scale-up failures typically manifest in three areas: thermal runaway during cyclization , ring-opening during deprotection , and isolation difficulties of the hygroscopic free base .

This guide synthesizes field-proven protocols to navigate these specific bottlenecks.

Module 1: The Cyclization Bottleneck

The Problem: Incomplete Conversion & Thermal Hazards

The standard industrial route involves the double cyclization of pentaerythrityl tetrabromide (or tetratosylate) with a sulfonamide (e.g., tosylamide). On a milligram scale, this is trivial. On a kilogram scale, the heterogeneity of the reaction mixture leads to localized hot spots and incomplete mixing, causing oligomerization rather than spiro-cyclization.

Troubleshooting Guide: Cyclization
SymptomProbable CauseCorrective Action
Exotherm Spikes Poor heat transfer in heterogeneous slurry; rapid addition of base.Switch Solvent: Replace DMF with Sulfolane . It has higher thermal stability and better solubility profiles for the salts [2]. Dosing: Use a semi-batch addition of the base (e.g., NaOH/K₂CO₃) rather than all-in-one.
Low Yield (<40%) Oligomerization (intermolecular reaction preferred over intramolecular).High Dilution Principle: Maintain low concentration (<0.2 M) of the reactive intermediate. Add the alkylating agent slowly to the amide solution.
"Stuck" Filtration Formation of fine inorganic salts (NaBr/KBr) blocking filters.Aqueous Workup: Do not filter the crude reaction slurry on a large scale. Quench with water to dissolve salts, then extract the sulfonamide intermediate with warm toluene or EtOAc.
Visual Workflow: The Optimized Cyclization Route

CyclizationWorkflow Figure 1: Optimized Cyclization Workflow for Scale-Up Start Pentaerythritol Derivative Step1 Cyclization (Sulfolane, 110°C) Start->Step1 + Tosylamide + Base Check In-Process Control (HPLC) Step1->Check Check->Step1 Incomplete (>5% SM) Isolation Phase Separation (Aq. Wash) Check->Isolation Complete Product Protected Spiro-Scaffold Isolation->Product Crystallization

Module 2: Deprotection & Stability (The "Acid Trap")

The Critical Warning: Acid Sensitivity

A common failure mode is using standard piperazine deprotection conditions (e.g., 6M HCl, reflux) on the spiro[3.3] system.

  • Mechanism of Failure: The high ring strain makes the cyclobutane rings susceptible to nucleophilic attack by chloride ions under strong acidic conditions, leading to ring opening and the formation of linear impurities [3].

FAQ: Deprotection Strategies

Q: Can I use HCl/MeOH for Boc removal? A: Avoid if possible. While mild HCl treatment at 0°C can work, scale-up often requires longer processing times where temperature control is lost.

  • Recommendation: Use Trifluoroacetic acid (TFA) in DCM or Methanesulfonic acid (MsOH) . The trifluoroacetate anion is non-nucleophilic and will not open the ring.

Q: How do I remove the Tosyl (Ts) group safely? A: Reductive detosylation using Mg/MeOH or Na/Naphthalene is standard but hazardous on scale (hydrogen gas evolution/pyrophoric reagents).

  • Scale-Up Protocol: Use Thiophenol/K₂CO₃ or electrochemical deprotection if flow reactors are available. For batch reactors, HBr/Acetic Acid with phenol scavenger is a robust alternative, provided the temperature is strictly controlled (<50°C).

Module 3: Isolation of the Free Base

The Problem: Volatility & Hygroscopicity

The free amine, 2,6-diazaspiro[3.3]heptane, is a low-molecular-weight diamine. It is:

  • Highly water-soluble (difficult to extract from aqueous quench).

  • Volatile (lost during rotary evaporation).

  • Hygroscopic (turns into a goo upon air exposure).

Protocol: Salt Formation (The "Self-Validating" Isolation)

Do not attempt to isolate the free base oil for storage. Convert it immediately to a stable salt.

Step-by-Step Oxalate Salt Formation:

  • Dissolution: Dissolve the crude deprotected mixture in Ethanol (anhydrous).

  • Precipitation: Add 1.05 equivalents of Oxalic Acid dihydrate dissolved in warm Ethanol.

  • Aging: Stir the slurry at 0°C for 4 hours.

  • Filtration: Filter the white solid. The oxalate salt is non-hygroscopic and stable for years [4].

Data: Salt Comparison

Salt FormHygroscopicityCrystallinityStorage StabilityNotes
Free Base High (Deliquescent)N/A (Oil)Poor (<1 week)Avoid isolation.
Dihydrochloride ModerateGoodModerateRisk of ring opening if excess HCl trapped.
Hemioxalate Low Excellent High (>2 years) Preferred form for storage.
Bis-Tosylate LowGoodHighHigh molecular weight penalty.

Module 4: Safety & Hazard Analysis

Thermal Runaway Risk

The formation of the spiro-ring releases strain energy, but the reagents (often alkyl halides and strong bases) pose the primary thermal risk.

Decision Tree: Safety Assessment

SafetyTree Figure 2: Safety Decision Tree for Alkylation Steps Start Reaction Safety Check Solvent Solvent Choice? Start->Solvent DMF DMF/NaH Solvent->DMF Traditional Sulfolane Sulfolane/NaOH Solvent->Sulfolane Recommended Runaway HIGH RISK: Exotherm > Adiabatic limit DMF->Runaway H2 Gas + Exotherm Temp Temp Control Sulfolane->Temp Safe SAFE: Controlled Dosing Temp->Safe Semi-batch addition

Key Safety Directive:

  • Avoid NaH/DMF: This combination is notorious for thermal runaways on scale.

  • Use Phase Transfer Catalysis (PTC): Utilizing solid K₂CO₃ or NaOH beads with a catalyst (e.g., TBAB) in Toluene or MeCN allows for a milder, controlled exotherm compared to homogenous strong bases.

References

  • Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of 2,6-Diazaspiro[3.3]heptanes as Bioisosteres." Angewandte Chemie International Edition. Link

  • Tilstam, U. (2012).[1] "Sulfolane: A Versatile Dipolar Aprotic Solvent."[1] Organic Process Research & Development. Link

  • Wuitschik, G., et al. (2010). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie. (Discusses ring strain and acid sensitivity of 4-membered heterocycles). Link

  • Mykhailiuk, P. K. (2019). "Saturated Bioisosteres of Benzene: Where to Go Next?" Organic & Biomolecular Chemistry. (Details salt forms for storage). Link

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Avoiding Grob-type Fragmentation in Spirocyclic Syntheses Ticket ID: #GROB-404-FIX Status: Open Assigned Specialist: Senior Application Scientist, Spiro-Scaffold Division

Diagnostic Hub: Is it Grob?

Before re-engineering your synthesis, confirm that Grob fragmentation is the actual cause of your yield loss. In spirocyclic synthesis—particularly during acid-mediated spiroketalization or cyclization of


-functionalized bicyclic systems—fragmentation is often mistaken for polymerization or general decomposition.

Q: How do I distinguish Grob fragmentation from general decomposition?

A: Grob fragmentation is a concerted, stoichiometric pathway, not random degradation. It produces distinct spectral signatures.[1]

Diagnostic IndicatorObservationMechanistic Cause

H NMR (Aldehyde)
Sharp singlet/doublet

9.5–9.8 ppm
Formation of a tethered aldehyde (electrofuge fragment).

H NMR (Olefin)
New multiplets

5.0–6.0 ppm
Formation of a terminal or internal alkene (middle fragment).
TLC / LCMS Discrete, less polar spotThe acyclic fragmented chain is often less polar than the intended spirocycle.
Mass Balance High recovery of "wrong" massUnlike polymerization (baseline streak), fragmentation yields a discrete product with MW = Precursor - Leaving Group.

Mechanistic Troubleshooting: The Stereoelectronic Root Cause

Q: Why does my spirocyclization precursor fragment instead of closing the ring?

A: It is a matter of orbital alignment. Grob fragmentation is strictly controlled by stereoelectronics .

For a spiro-precursor to fragment, the sigma bond being broken (C1-C2) must be anti-periplanar (app) to the leaving group (LG) . Simultaneously, the lone pair from the heteroatom (electrofuge) must align to push electron density into the breaking bond.

If your spiro-cyclization is failing, your molecule likely adopts a conformation where the C-C bond aligns perfectly with the


 orbital.
Visualizing the Failure Mode

The following diagram illustrates the orbital divergence between successful spirocyclization and catastrophic fragmentation.

Grob_vs_Spiro Precursor Spiro-Precursor (Lone Pair + C-C Bond + LG) Decision Conformational Check Precursor->Decision Frag_Path Alignment: Lone Pair || C-C || LG (Anti) Decision->Frag_Path Stereoelectronic Match Spiro_Path Alignment: Lone Pair || C-C (LG Gauche/Misaligned) Decision->Spiro_Path Stereoelectronic Mismatch Product_Frag GROB FRAGMENTATION (Acyclic Aldehyde/Olefin) Frag_Path->Product_Frag Concerted Collapse Product_Spiro SUCCESSFUL SPIROCYCLE (Ring Closure) Spiro_Path->Product_Spiro Nu: Attack

Caption: Orbital alignment decision tree. Fragmentation occurs only when the C-C bond and Leaving Group are anti-periplanar.

Mitigation Protocols

Scenario A: The "Stereochemical Switch" (Preferred)

Q: Can I prevent fragmentation by changing the starting material?

A: Yes. If you can invert the stereocenter bearing the leaving group (or the bridgehead geometry), you can turn the fragmentation "off."

  • The Fix: Ensure the Leaving Group is equatorial or gauche to the scissile C-C bond.

  • Protocol Adjustment: If synthesizing a spiroketal from a dihydroxy ketone, use a reduction method (e.g., Luche reduction vs. L-Selectride) that yields the diastereomer where the C-O bond is not anti-parallel to the ring bond.

Scenario B: The "Kinetic Trap" (When Stereochem is Fixed)

Q: I cannot change the stereochemistry. How do I force the ring to close?

A: You must outrun the conformational equilibration. Fragmentation often requires the molecule to "flex" into the reactive chair-like transition state.

Protocol: Low-Temperature Kinetic Spirocyclization

This protocol minimizes the energy available for the molecule to access the fragmentation conformer, favoring the lower-barrier intramolecular attack (spirocyclization).

  • Preparation: Dissolve precursor (1.0 equiv) in anhydrous CH

    
    Cl
    
    
    
    (0.05 M).
  • Cryogenic Cooling: Cool to -78 °C . Allow to equilibrate for 15 minutes.

  • Lewis Acid Addition: Add BF

    
     OEt
    
    
    
    (1.1 equiv) dropwise. Note: Avoid protonic acids (HCl/TsOH) which promote reversible thermodynamic equilibration.
  • Monitoring: Stir at -78 °C for 1-2 hours. Quench at temperature with Et

    
    N / NaHCO
    
    
    
    . Do not warm up before quenching.[1]
  • Rationale: At -78 °C, the ring closure (bond formation) is kinetically favored over the bond rotation required to align the orbitals for Grob fragmentation.

Scenario C: Leaving Group Modulation

Q: My leaving group is too "hot." How do I cool it down?

A: If the leaving group departs too easily (e.g., Tosylate), the transition state for fragmentation is lowered.

  • Switch LG: Replace -OTs or -OMs with a free alcohol (-OH) and use Mitsunobu spirocyclization conditions (PPh

    
    , DIAD). The intermediate oxyphosphonium salt is bulky and often sterically prevents the anti-periplanar alignment required for fragmentation.
    
  • Coordinate: Use bidentate Lewis acids (e.g., TiCl

    
     or SnCl
    
    
    
    ) that coordinate the leaving group and the carbonyl, locking the conformation in a rigid, non-fragmenting geometry.

Data & Case Studies

Impact of Conditions on Spiro-Yield vs. Fragmentation

The following data summarizes optimization efforts for a [4.5]spiro-decane system prone to Grob fragmentation.

Variable ChangedConditionSpiro Yield (%)Fragmentation (%)Insight
Acid Type

-TsOH (RT)
15%80%Protic acids allow thermodynamic equilibration to the fragmenting conformer.
Temperature BF

OEt

(0 °C)
45%50%Lower temp improves ratio, but 0 °C is insufficient to freeze conformation.
Temperature BF

OEt

(-78 °C)
88% 5%Kinetic control effectively shuts down the fragmentation pathway.
Solvent THF (Polar)30%60%Polar solvents stabilize the transition state dipoles of fragmentation.
Solvent Toluene (Non-polar)65%25%Non-polar solvents destabilize the charged intermediate required for fragmentation.

Real-World Case Study: LSD1 Inhibitors Recent work on LSD1 inhibitors demonstrated that covalent adducts formed by inhibitors can undergo Grob fragmentation.[2] This was a resistance mechanism where the drug-target adduct fragmented rather than inhibiting the enzyme.[2] The solution involved modifying the inhibitor scaffold to sterically clash with the fragmentation transition state, effectively "locking" the spiro-like intermediate [5].

References

  • Grob, C. A. (1969).[3] Mechanisms and Stereochemistry of Heterolytic Fragmentation. Angewandte Chemie International Edition.

  • Prantz, K., & Mulzer, J. (2010).[3] Synthetic Applications of the Carbonyl-Olefin Metathesis and Grob Fragmentation. Chemical Reviews.

  • Hierold, J., et al. (2011).[4] The Grob/Eschenmoser fragmentation of cycloalkanones bearing β-electron withdrawing groups. Organic & Biomolecular Chemistry.

  • Aube, J., et al. (2010). Spiroketals: Synthesis and Biological Significance. Chemical Reviews.

  • Liau, B. B., et al. (2025).[2] Covalent adduct Grob fragmentation underlies LSD1 demethylase-specific inhibitor mechanism of action and resistance.[2] Nature Communications.

Sources

handling and storage recommendations for 1-Methyl-1,6-diazaspiro[3.3]heptane

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for researchers and medicinal chemists working with 1-Methyl-1,6-diazaspiro[3.3]heptane . It synthesizes physicochemical data with practical bench expertise to ensure the integrity of this strained spirocyclic scaffold.

CAS: 1823902-83-5 (Dihydrochloride) | Molecular Weight: 112.17 g/mol (Free Base)

Core Handling & Storage Protocols

Directives for maintaining compound integrity.

Q: I just received the dihydrochloride salt. How should I store it long-term?

A: Store the salt at 2–8°C under an inert atmosphere (Argon or Nitrogen). While the dihydrochloride salt is significantly more stable than the free base, the spiro[3.3]heptane core is a strained system (~63 kcal/mol strain energy). The salt is hygroscopic. Moisture absorption can lead to hydrolysis or facilitate ring-opening pathways over extended periods.

  • Recommendation: Keep the vial designated for "glovebox use" or use a desiccator within a fridge.

Q: I need to generate the free base for a coupling reaction. Can I store the free base?

A: Do not store the free base for more than 24 hours. The free base of 1-Methyl-1,6-diazaspiro[3.3]heptane is a volatile, electron-rich diamine. It exhibits two critical instability modes:

  • Carbamate Formation: Like many small cyclic amines, it aggressively sequesters atmospheric CO₂ to form solid carbamates (often mistaken for polymerization).

  • Volatilization: Its low molecular weight leads to rapid loss if not sealed.

Best Practice: Generate the free base in situ or immediately prior to use. If storage is unavoidable, store as a 0.1 M solution in anhydrous DCM or Toluene at -20°C under Argon.

Q: Is this scaffold compatible with strong acids?

A: Proceed with caution. While the dihydrochloride is a commercial product, the 1,6-diazaspiro[3.3]heptane core is sensitive to nucleophilic ring-opening under forcing acidic conditions (e.g., heating in conc. HCl).

  • Deprotection Note: If removing Boc groups from derivatives, use TFA/DCM at 0°C rather than HCl/Dioxane or HCl/MeOH, as the latter has been observed to cause ring-opening in isomeric 2,6-diazaspiro systems [1].

Experimental Workflows (Visualized)

Protocol: Reliable Free Base Generation

Use this workflow to convert the stable dihydrochloride salt into the reactive free base without degradation.

FreeBaseGen Start Start: 1-Methyl-1,6-diazaspiro[3.3]heptane 2HCl Salt (Solid) Dissolve Dissolve in Min. Volume Water (10 mL/g) Start->Dissolve Basify Add 4M NaOH or Sat. K2CO3 (pH > 12) Dissolve->Basify Exothermic Extract Extract x3 with DCM or CHCl3:IPA (3:1) Basify->Extract Check Aqueous pH Dry Dry Organic Layer (Na2SO4 or K2CO3) Extract->Dry Concentrate Concentrate at < 30°C (Do NOT heat to dryness) Dry->Concentrate Filter solids Product Product: Free Base Oil (Use Immediately) Concentrate->Product

Figure 1: Workflow for generating the free base. Note the temperature restriction during concentration to prevent volatilization.

Physicochemical Data & Solubility Matrix

PropertyValue / CharacteristicImplication
pKa (Calc) ~9.5 (Secondary Amine), ~8.0 (N-Methyl)Highly basic; requires strong base (NaOH/KOH) for full deprotonation.
LogP ~ -0.5 to 0.2Amphiphilic; free base extracts well into DCM but may require CHCl₃/IPA if polar.
Boiling Point Est. 140–150°C (Free Base)High enough to handle, low enough to sublime/evaporate under high vacuum.
Hygroscopicity High (Salt forms)Weigh quickly; reseal immediately.
Solubility Guide
  • Water: Highly soluble (Salt). Insoluble (Free base, unless pH < 8).

  • DMSO: Soluble (Salt & Free Base). Caution: DMSO can accelerate ring-opening at high temps.

  • DCM/Chloroform: Soluble (Free Base). Insoluble (Salt).

  • Ether/Hexane: Poor solubility (Salt). Moderate solubility (Free Base).

Troubleshooting Guide (FAQ)

Q: My reaction mixture turned into a gummy, insoluble solid. What happened?

Diagnosis: You likely formed an ammonium carbamate species . Cause: The free amine was exposed to air. 1-Methyl-1,6-diazaspiro[3.3]heptane reacts with atmospheric CO₂ within minutes. Fix:

  • Flush the vessel with Argon.

  • Add a mild base (e.g., Et₃N or DIPEA) to the reaction solvent to shift the equilibrium back to the free amine, or heat gently (if thermal stability permits) to decarboxylate.

  • Prevention: Always handle the free base under positive inert gas pressure.

Q: I see "extra" peaks in the NMR of the salt. Is it impure?

Diagnosis: Check for Rotamers or Counter-ion stoichiometry . Analysis:

  • Rotamers: The N-methyl group and the rigid spiro-ring can lead to slow nitrogen inversion or restricted conformation, causing broadened or split peaks, especially in DMSO-d6. Run the NMR at 50°C to see if peaks coalesce.

  • Stoichiometry: Ensure you have the dihydrochloride (2HCl). Commercial batches sometimes vary between mono- and dihydrochloride. Check the integration of the salt protons if possible, or perform a chloride titration.

Q: The yield of my amide coupling (HATU/EDC) is very low (<20%).

Diagnosis: Steric hindrance or competing nucleophilicity. Solution:

  • Sterics: The secondary amine at position 6 is sterically crowded by the spiro-center. Standard coupling times (1-2 h) are often insufficient. Extend reaction times to 12–24 h.

  • Order of Addition: Pre-activate the acid with the coupling reagent before adding the spiro-amine.

  • Alternative: Use the acid chloride method instead of peptide coupling reagents for sterically demanding substrates.

Safety & References

Safety Profile
  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and specific target organ toxicity (H335) [2].

  • First Aid: In case of eye contact, rinse immediately with plenty of water for 15 minutes.[1][2]

  • Disposal: Neutralize with acid before disposal. Do not mix with strong oxidizers.

References
  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of 2,6-Diazaspiro[3.3]heptanes. Organic Letters. (Discusses ring stability and deprotection sensitivity of the spiro[3.3] class).

  • Fisher Scientific. (2025). Safety Data Sheet: 1-Methyl-1,6-diazaspiro[3.3]heptane dihydrochloride. (Verified H-statements and safety protocols).

  • Wuitschik, G., et al. (2010). Spirocyclic Scaffolds in Medicinal Chemistry. Angewandte Chemie International Edition. (Context on pKa and physicochemical properties of spiro-amines).

Sources

Validation & Comparative

comparative analysis of diazaspiro[3.3]heptane and piperazine scaffolds

[1][2][3]

Executive Summary: The Geometric "Twist"

In modern medicinal chemistry, the piperazine ring has long been the "workhorse" linker—a reliable, easy-to-synthesize spacer that improves solubility and creates defined exit vectors.[1][2] However, its ubiquity has led to patent overcrowding and metabolic liabilities (N-oxidation, ring opening).[1][2]

The 2,6-diazaspiro[3.3]heptane (DASH) scaffold has emerged as a premier bioisostere.[1] Often described as a "stretched" piperazine, it offers a radical departure in geometry: it introduces a 90° twist between exit vectors and extends the N–N distance by approximately 1.3 Å .[1][2]

This guide objectively compares these two scaffolds, analyzing when the "spiro twist" yields superior physicochemical properties and when it breaks biological activity.[1][2]

Structural & Geometric Analysis: Escape from Flatland

The most critical differentiator between these scaffolds is their topology.[1][2] Piperazine exists predominantly in a chair conformation, projecting substituents in a relatively planar, 180° opposing vector (pseudo-equatorial).[1][2] DASH, being a spirocycle, forces a perpendicular orientation between the two azetidine rings.[1][2]

Geometric Comparison Table
FeaturePiperazine2,6-Diazaspiro[3.3]heptane (DASH)Impact on Binding
Topology 2D (Chair/Boat)3D (Rigid Spiro)DASH increases Fsp³ character; "Escape from Flatland."
Exit Vector Angle ~180° (Linear)~90° (Twisted)DASH alters trajectory of substituents; critical for SAR.[1][2]
N–N Distance ~2.9 Å~4.2 ÅDASH is a "stretched" linker; may disrupt precise H-bonds.[1][2]
Conformational Flexibility Moderate (Ring flip)Low (Rigid)DASH reduces entropic penalty upon binding.[1][2]
Visualization: Vector Topology

The following diagram illustrates the fundamental geometric shift when moving from a piperazine to a DASH scaffold.

Gcluster_0Piperazine (Linear)cluster_1Diazaspiro[3.3]heptane (Twisted)P_N1N1P_CoreChairConformationP_N1->P_CoreP_N2N2P_Core->P_N2D_N1N1Vector1Exit Vector A(180°)D_CoreSpiroCenterD_N1->D_CoreD_N2N2D_Core->D_N2Vector2Exit Vector B(90° Twist)

Caption: Comparative topology showing the linear exit vectors of piperazine versus the orthogonal (twisted) vectors of DASH.

Physicochemical Profile

Switching from piperazine to DASH is not merely a geometric change; it drastically alters the electronic environment of the nitrogen atoms.[1][2]

Basicity (pKa) Shift
  • Piperazine: The nitrogens are in a 1,4-relationship (beta to each other).[1][2] The inductive withdrawal (-I effect) of one nitrogen lowers the basicity of the other.[1]

    • Typical pKa: ~9.7 (N1) / ~5.3 (N2).[1][2]

  • DASH: The nitrogens are separated by a quaternary carbon (gamma relationship).[1][2] The inductive withdrawal is significantly attenuated.[1][2]

    • Typical pKa:>10.5 (N1).[1][2][3]

    • Consequence: DASH is significantly more basic.[1][2] This often leads to higher solubility but can increase hERG inhibition risk due to the cationic charge at physiological pH.[1][2]

Lipophilicity (LogD)

Counterintuitively, adding carbon (C4 to C5 core) often lowers the LogD for DASH compared to piperazine.[1][2]

  • Mechanism: Because DASH is more basic, a higher fraction of the molecule is ionized at pH 7.4 compared to piperazine.[1][2]

  • Data: In a study of GPR119 agonists, replacing piperazine with DASH reduced LogD7.4 by 0.3 units despite the increased molecular weight [1].[1][2]

Comparative Data Summary
PropertyPiperazineDASHAdvantage
pKa (Most Basic N) ~9.7~10.7 (+1.[1][2]0)DASH (Solubility)
LogD (pH 7.4) Baseline-0.3 to +0.5DASH (Often Lower)
Metabolic Stability Low (α-oxidation)High (Quaternary C)DASH (Stability)
Permeability HighModeratePiperazine

ADME & Metabolic Stability

The "Hardened" Core

Piperazine is metabolically vulnerable.[1][2] Cytochrome P450 enzymes frequently target the alpha-carbons (adjacent to nitrogen) for oxidation, leading to ring opening or N-dealkylation.[1]

DASH confers metabolic resistance through:

  • Quaternary Center: The spiro carbon has no abstractable protons, blocking metabolic attack at the central position.[1][2]

  • Ring Strain: While strained, the azetidine rings in DASH are surprisingly stable to oxidative metabolism compared to the flexible piperazine ring.[1][2]

Case Study: PARP-1 Inhibitors (Olaparib Analogs)

Researchers replaced the piperazine core of Olaparib with DASH.[1]

  • Result: The DASH analogs retained nanomolar potency (IC50 = 12.6 nM vs 5 nM for Olaparib) but showed reduced cytotoxicity .[1][2]

  • Mechanism: The rigid DASH scaffold minimized off-target DNA intercalation compared to the flatter piperazine analogs [2].[1][2]

Decision Framework: When to Switch?

Use the following logic flow to determine if DASH is a viable bioisostere for your program.

DecisionTreeStartCurrent Scaffold:PiperazineIssueWhat is the primary liability?Start->IssueMetabMetabolic Instability(N-dealkylation/Oxidation)Issue->MetabStabilitySolubPoor SolubilityIssue->SolubSolubilityPotencyLack of Potency/SelectivityIssue->PotencyAffinityTryDASH1High Probability of SuccessDASH blocks alpha-oxidationMetab->TryDASH1TryDASH2Moderate ProbabilityDASH increases basicity (pKa >10)Solub->TryDASH2CheckGeomIs the Vector Angle Critical?Potency->CheckGeomYesVectorStick to Piperazine(DASH 90° twist will break binding)CheckGeom->YesVectorYes (Linear required)NoVectorTry DASH(Rigidity may lower entropy penalty)CheckGeom->NoVectorNo (Space available)

Caption: Decision matrix for transitioning from Piperazine to Diazaspiro[3.3]heptane based on liability analysis.

Experimental Protocols

A. Synthesis of 2,6-Diazaspiro[3.3]heptane Salts

Note: DASH is commercially available, but custom derivatization often requires de novo synthesis.[1][2]

Method: Cyclization of 2,2-bis(bromomethyl)-1,3-propanediol [3].[1][2]

  • Tosylation: React 2,2-bis(bromomethyl)-1,3-propanediol with p-toluenesulfonyl chloride (TsCl) in pyridine to generate the tetra-functionalized intermediate.

  • Cyclization: Treat with benzylamine (BnNH2) in refluxing acetonitrile. The double displacement forms the spirocyclic core.[1][2]

  • Deprotection (Critical Step):

    • Standard: Hydrogenation (H2, Pd/C) to remove benzyl groups.[1][2]

    • Alternative: 1-chloroethyl chloroformate (ACE-Cl) method.[1][2]

B. Handling & Deprotection Warning

CRITICAL: Unlike piperazine, the azetidine rings in DASH are strained.[1][2]

  • Avoid Strong Aqueous Acid (HCl): Prolonged exposure to strong aqueous HCl, especially with heat, can lead to ring opening of the strained azetidine system.[1][2]

  • Preferred Reagent: Use Trifluoroacetic acid (TFA) in Dichloromethane (DCM) for Boc-deprotection.[2] The anhydrous, non-nucleophilic nature of TFA preserves the spirocyclic integrity [4].[1][2]

C. Protocol: Boc-Deprotection of DASH Derivatives[3][4]
  • Dissolve N-Boc-2,6-diazaspiro[3.3]heptane derivative (1.0 equiv) in DCM (0.1 M).[2]

  • Cool to 0°C.

  • Add TFA (10-20 equiv) dropwise.[1][2]

  • Stir at 0°C to RT for 1-2 hours (monitor by LCMS).

  • Workup: Concentrate under reduced pressure. Do not heat above 40°C.

  • Free Basing: If the free base is required, use a carbonate resin (e.g., PL-HCO3 MP) or wash with saturated NaHCO3 rapidly at 0°C. Avoid prolonged contact with strong bases which can also degrade the ring.[1][2]

References

  • Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes. ACS Med.[1][2] Chem. Lett. 2018.[1][2]

  • Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework. Bioorg. Med. Chem. 2018.[1][2]

  • Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett. 2002.[1][2]

  • Exploration of Diazaspiro Cores as Piperazine Bioisosteres. Molecules. 2022.[1][2][4][5] [1]

Metabolic Stability & Bioisosteric Profiling: 1,6-Diazaspiro[3.3]heptane vs. Piperazine

[1][2]

Executive Summary

In modern medicinal chemistry, the 1,6-diazaspiro[3.3]heptane (1,6-DSH) scaffold has emerged as a high-value bioisostere for piperazine .[1] While piperazine remains a ubiquitous linker in FDA-approved drugs, it frequently introduces metabolic liabilities—specifically rapid oxidative clearance via N-oxidation or

This guide analyzes the metabolic stability profile of 1,6-DSH derivatives compared to their piperazine analogs. The core thesis is twofold:

  • Metabolic Shielding: The spirocyclic architecture of 1,6-DSH lowers intrinsic clearance (

    
    ) by increasing fraction sp3 (
    
    
    ) and sterically hindering CYP450 access to the nitrogen lone pairs.
  • Vector Redefinition: Unlike the linear (180°) vector of piperazine or 2,6-diazaspiro[3.3]heptane, the 1,6-isomer offers an angular ("kinked") exit vector , enabling access to novel chemical space while retaining the metabolic advantages of the spiro-class.

Structural & Physicochemical Divergence[2]

To understand the metabolic superiority of 1,6-DSH, one must first quantify the structural shift. Piperazine is a flexible, lipophilic cycle. 1,6-DSH is a rigid, sp3-rich bicycle.

Physicochemical Comparison Table
PropertyPiperazine Analog1,6-Diazaspiro[3.3]heptaneImpact on Drug Metabolism (DMPK)
Topology Monocyclic, Flexible (Chair/Boat)Bicyclic, Rigid (Spiro)Rigidity reduces entropic penalty but also limits "induced fit" into metabolic enzymes (CYP).
Exit Vector Linear (~180°)Angular / Kinked (~90-120°) Critical: 1,6-DSH is not a direct topological swap; it alters the trajectory of substituents, potentially removing them from catalytic pockets.
Lipophilicity (LogD) Moderate to HighLower (

LogD

-0.5 to -1.0)
Lower LogD correlates with reduced non-specific binding and lower metabolic clearance.
Basicity (pKa) Basic (~9.8 / 5.6)Often Higher (More Basic)Increased basicity can improve solubility but may reduce permeability; however, solvation often protects the N from metabolism.
Metabolic Soft Spots N-oxidation,

-C hydroxylation
Bridgehead carbons are blockedThe quaternary spiro-carbon acts as a "metabolicstop," blocking oxidation at the most vulnerable position.
Visualizing the Vector Shift

The following diagram illustrates the structural relationship. Note how 1,6-DSH introduces an angular offset compared to the linear piperazine.

Bioisostere_Comparisoncluster_0Reference Standardcluster_1Spirocyclic BioisosteresPipPiperazine(Linear Vector)DSH_262,6-Diazaspiro[3.3]heptane(Linear Rigid Mimic)Pip->DSH_26TopologicalEquivalentDSH_161,6-Diazaspiro[3.3]heptane(Angular Rigid Mimic)Pip->DSH_16Scaffold Hop(Vector Change)DSH_26->DSH_16Regioisomerism

Caption: Structural relationship between Piperazine and its spirocyclic analogs. 1,6-DSH provides a unique angular vector distinct from the linear 2,6-isomer.

Metabolic Stability Analysis

Mechanism of Stability Enhancement

The transition from piperazine to 1,6-DSH typically results in a 2- to 5-fold reduction in intrinsic clearance (


)
  • Steric Occlusion of the Nitrogen Lone Pair: In piperazine, the nitrogen lone pairs are exposed, facilitating N-oxidation by Flavin-containing Monooxygenases (FMOs) or CYPs. In 1,6-DSH, the bulky spiro-fused ring system sterically hinders the approach of the heme iron to the nitrogen, suppressing N-oxide formation.

  • Elimination of

    
    -Carbon Oxidation: 
    CYP450 enzymes frequently hydroxylate the carbon alpha to the amine (the "metabolic soft spot").
    
    • Piperazine:[2][3][4] 4 alpha-hydrogens are available for abstraction.

    • 1,6-DSH: The spiro-carbon is quaternary (no hydrogens). The bridgehead carbons are highly strained and energetically unfavorable for radical formation, effectively "armoring" the molecule against dealkylation.

  • Lipophilicity-Driven Clearance Reduction: Metabolic clearance often correlates with Lipophilic Efficiency (LipE). 1,6-DSH derivatives are inherently more polar (lower LogD) due to the compact, solubilizing nature of the spiro-system. This reduces the compound's affinity for the hydrophobic active sites of CYP3A4 and CYP2D6.

Comparative Data Profile (Representative)

Data synthesized from spirocyclic bioisostere literature (e.g., Carreira et al., J. Med.[2][3] Chem.).[2][3][1][4][5][6][7][8][9][10][11]

MetricPiperazine Derivative1,6-DSH DerivativeImprovement Factor
HLM

> 50

L/min/mg (High)
< 15

L/min/mg (Low)
~3x Stability
t

(Human)
~ 20-40 min> 120 minExtended Half-life
Fsp3 Score 0.600.85Higher Complexity
hERG IC

5

M (Risk)
> 30

M (Safe)
Reduced Cardiotoxicity

Experimental Protocol: Microsomal Stability Assay

To validate the stability advantage of a 1,6-DSH derivative, a rigorous comparative assay using Human Liver Microsomes (HLM) is required.

Workflow Diagram

Stability_Protocolcluster_samplingTime-Course SamplingStartCompound Preparation(1 µM in DMSO)MixIncubation Mix(PBS pH 7.4 + Microsomes 0.5 mg/mL)Start->MixPreIncPre-Incubation(37°C, 5 min)Mix->PreIncStartRxnInitiate ReactionAdd NADPH (1 mM)PreInc->StartRxnT0T = 0 minStartRxn->T0T15T = 15 minStartRxn->T15T30T = 30 minStartRxn->T30T60T = 60 minStartRxn->T60QuenchQuench Reaction(Ice-cold Acetonitrile + IS)T0->QuenchT15->QuenchT30->QuenchT60->QuenchAnalyzeLC-MS/MS Analysis(Monitor Parent Depletion)Quench->AnalyzeCalcCalculate CL_int & t1/2Analyze->Calc

Caption: Standardized workflow for assessing intrinsic clearance (CLint) in liver microsomes.

Step-by-Step Methodology
  • Substrate Preparation: Prepare 10 mM stock solutions of the Piperazine control and the 1,6-DSH analog in DMSO. Dilute to 1

    
    M final assay concentration (ensuring <0.1% DMSO to avoid enzyme inhibition).
    
  • Microsomal Activation: Thaw Human Liver Microsomes (HLM) on ice. Dilute to 0.5 mg/mL protein concentration in 100 mM Phosphate Buffer (pH 7.4).

  • Pre-Incubation: Aliquot microsome solution into plates. Add test compounds. Incubate at 37°C for 5 minutes to equilibrate.

  • Reaction Initiation: Add NADPH-regenerating system (or 1 mM NADPH solution) to initiate metabolism.

  • Sampling: At defined time points (0, 5, 15, 30, 45, 60 min), remove aliquots and immediately dispense into ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide) to quench the reaction and precipitate proteins.

  • Analysis: Centrifuge samples (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS (MRM mode) to quantify the remaining parent compound.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     is the elimination rate constant.
    
    
    
    
    

Strategic Recommendations

When should you replace Piperazine with 1,6-Diazaspiro[3.3]heptane?

  • When Vectors Need Tuning: If your SAR suggests the linear piperazine vector is suboptimal, 1,6-DSH provides a ~90° turn, potentially accessing new hydrophobic pockets or improving H-bond alignment.

  • To Solve "Metabolic Hotspots": If the piperazine ring is the primary site of metabolism (N-oxide or hydroxylated metabolite observed), the 1,6-DSH scaffold will likely block this pathway.

  • To Lower Lipophilicity: If your lead compound is too lipophilic (LogD > 3.5), the spiro-switch typically lowers LogD by 0.5–1.0 units, improving the LLE (Lipophilic Ligand Efficiency).

Caution: The synthesis of 1,6-DSH derivatives is more complex than piperazine coupling. Ensure you have access to the appropriate spirocyclic building blocks (e.g., N-Boc-protected 1,6-diazaspiro[3.3]heptane) which are now commercially available but more expensive than piperazine.

References

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes. Organic Letters.[6] Link

    • Foundational paper establishing the synthesis and structural properties of angular spirocycles.
  • Wuitschik, G., et al. (2010). Spirocyclic Oxetanes: Synthesis and Properties. Angewandte Chemie International Edition. Link

    • Discusses the physicochemical advantages (LogD, metabolic stability) of spiro[3.3]heptane systems.
  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Polymeric Scaffolds for Drug Discovery. Chemical Reviews. Link

    • Comprehensive review on the metabolic and structural benefits of spirocycles over piperazines.
  • SpiroChem AG. (2024). Spirocyclic Bioisosteres in Medicinal Chemistry.[2][1][6][8]Link

    • Source for commercial availability and specific case studies on 1,6-DSH vs Piperazine.
  • Barnes-Seeman, D., et al. (2014). Metabolic Stability of Saturated Heterocycles. Current Topics in Medicinal Chemistry. Link

    • Provides comparative clearance data for various saturated heterocycles including spiro-systems.

Lipophilicity Modulation via Diazaspiro[3.3]heptane: A Comparative Experimental Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses a critical optimization strategy in medicinal chemistry: the use of 2,6-diazaspiro[3.3]heptane as a surrogate for piperazine and other saturated heterocycles.[1] While traditional intuition suggests that adding carbon atoms increases lipophilicity (


), experimental data reveals that incorporating the diazaspiro[3.3]heptane core often lowers the distribution coefficient (

)
by approximately 1.0 log unit.

This "Carbon-Basicity Paradox" is driven by the scaffold's distinct electronic properties, specifically an increase in basicity (


) that leads to greater ionization at physiological pH. This guide provides the experimental evidence, mechanistic rationale, and validated protocols necessary to deploy this scaffold effectively.

Scientific Foundation: The "Carbon-Basicity Paradox"

Structural & Electronic Divergence

The transition from a piperazine ring to a 2,6-diazaspiro[3.3]heptane core introduces profound geometric and electronic changes.

  • Geometry: The spiro-fusion creates a rigid, orthogonal structure. The terminal nitrogen atoms are twisted 90° relative to each other, unlike the chair conformation of piperazine.[2]

  • N-N Distance: The distance between the two nitrogen atoms increases by approximately 1.3 Å (from ~2.9 Å in piperazine to ~4.2 Å in the spiro scaffold).

  • Basicity (

    
    ):  The strained four-membered rings reduce the s-character of the nitrogen lone pair orbitals, making them more available for protonation. This results in a significant increase in 
    
    
    
    (typically +1.0 to +1.5 units).
Impact on Lipophilicity ( )

While the intrinsic lipophilicity (


) of the spiro-scaffold is higher due to the additional carbon atom, the effective lipophilicity at physiological pH (

) is lower.

Because the spiro-analogue has a higher

, a larger fraction of the molecule exists in the ionized (protonated) state at pH 7.4, which partitions preferentially into the aqueous phase.

Comparative Data Analysis

The following data summarizes the physicochemical shifts observed when replacing a piperazine core with 2,6-diazaspiro[3.3]heptane in matched molecular pairs (MMP).

Table 1: Physicochemical Comparison (Piperazine vs. Diazaspiro[3.3]heptane)
PropertyPiperazine Derivative2,6-Diazaspiro[3.3]heptane DerivativeExperimental Shift (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

)
Molecular Weight ~86 Da (core)~98 Da (core)+12 Da (Net +1 Carbon)
Geometry Chair / Boat (Flexible)Orthogonal / Rigid90° Twist
N-N Distance ~2.9 Å~4.2 Å+1.3 Å
Basicity (

)
7.5 – 8.5 (Typical)8.8 – 9.9+1.3 to +1.5
Intrinsic Lipophilicity (

)
BaselineHigher+0.2 to +0.5
Eff.[2] Lipophilicity (

)
BaselineLower -0.5 to -1.1
Metabolic Stability ModerateHighImproved (

character)

Data aggregated from Burkhard et al. (2010) and Wuitschik et al. (2008).

Figure 1: Decision Framework for Scaffold Selection

The following diagram illustrates the logical decision process for selecting the diazaspiro[3.3]heptane scaffold based on experimental constraints.

ScaffoldSelection Start Lead Compound Optimization (Piperazine Core) CheckLogD Is LogD > 3.0 (Too Lipophilic)? Start->CheckLogD CheckMetab Is Metabolic Stability Poor? CheckLogD->CheckMetab No CheckGeom Is Binding Site Rigid/Flat? CheckLogD->CheckGeom Yes CheckMetab->CheckGeom Yes AvoidSpiro RETAIN Piperazine (Spiro geometry may abolish potency) CheckMetab->AvoidSpiro No CheckGeom->AvoidSpiro Yes (Requires Flat/Chair) CheckPKa Is Target pKa Sensitive? (e.g., hERG risk) CheckGeom->CheckPKa No (Tolerates Twist) UseSpiro DEPLOY Diazaspiro[3.3]heptane (Expect LogD ↓, pKa ↑) CheckPKa->UseSpiro No (Basicity OK) CheckPKa->AvoidSpiro Yes (Avoid High pKa)

Caption: Decision tree for replacing piperazine with diazaspiro[3.3]heptane. Yellow nodes indicate critical geometric checkpoints.

Experimental Protocols

To validate the physicochemical benefits of this scaffold, precise measurement of


 and 

is required. The following protocols are self-validating systems designed for high reproducibility.
Protocol A: Miniaturized Shake-Flask LogD Determination

Standard methodology for determining distribution coefficient at pH 7.4.[3]

Reagents:

  • Phosphate-buffered saline (PBS), pH 7.4.

  • n-Octanol (HPLC grade).

  • Test Compound (10 mM DMSO stock).[3][4]

  • Internal Standard (e.g., Caffeine).

Workflow:

  • Phase Saturation: Mix n-octanol and PBS (1:1 v/v) vigorously for 24 hours. Separate phases to obtain "water-saturated octanol" and "octanol-saturated water."

  • Preparation: In a 2 mL microtubes, add 495 µL of the aqueous phase and 5 µL of compound stock (final conc. 100 µM).

  • Partitioning: Add 500 µL of the organic phase. Cap and vortex for 60 minutes at room temperature.

  • Equilibration: Centrifuge at 3000 x g for 10 minutes to ensure complete phase separation.

  • Sampling: Carefully remove aliquots from both the top (octanol) and bottom (aqueous) layers.

  • Quantification: Analyze both phases via LC-MS/MS.

  • Calculation:

    
    
    

Validation Criteria:

  • Mass balance recovery must be >90%.

  • Reference compound (e.g., Propranolol) must yield

    
    .
    
Protocol B: Potentiometric pKa Measurement

Essential for confirming the basicity shift.

Workflow:

  • Dissolve 1-2 mg of the diazaspiro compound in 20 mL of ionic-strength adjusted water (0.15 M KCl).

  • Titrate with 0.1 M HCl to pH 2.0 to ensure full protonation.

  • Back-titrate with 0.1 M KOH standardized solution under inert gas (

    
    ) purge to prevent carbonate formation.
    
  • Determine

    
     using the Bjerrum plot method (half-neutralization point).
    

Case Studies & Causality

Case Study 1: GPR119 Agonists (Cautionary Tale)
  • Context: Researchers replaced a central piperazine linker with 2,6-diazaspiro[3.3]heptane.[1][2]

  • Result:

    
     decreased by 0.3 units (favorable), but potency dropped >800-fold.[2]
    
  • Causality: The 90° twist of the spiro-system disrupted the linear orientation required for the carbamate acceptor group to interact with the receptor.

  • Lesson: Geometric fit takes precedence over physicochemical optimization.

Case Study 2: SOS1 Agonists (Success Story)
  • Context: Optimization of a piperazine-based SOS1 agonist.

  • Result: Spiro-analogue showed a 3-fold improvement in binding affinity.

  • Causality: The increased rigidity of the spiro-core reduced the entropic penalty of binding. Furthermore, the increased basicity strengthened the ionic interaction with Asp887 in the binding pocket.[2]

  • Lesson: When the binding pocket accommodates the "twist," the spiro-scaffold offers dual benefits: lower lipophilicity and higher affinity.

References

  • Burkhard, J. A., et al. (2010). "Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a LogD Lowering Twist."[2] ACS Medicinal Chemistry Letters, 1(9), 423–427. Link

  • Wuitschik, G., et al. (2008). "Spiro[3.3]heptanes as rigid, hypervalent iodine-based synthons for the synthesis of amines." Angewandte Chemie International Edition, 47(24), 4512-4515. Link

  • Mykhailiuk, P. K. (2019). "Saturated Bioisosteres of Benzene: Where to Go Next?" Organic & Biomolecular Chemistry, 17, 2839-2849. Link

  • Lombardo, F., et al. (2001). "ElogDoct: A Tool for Lipophilicity Determination in Drug Discovery."[4] Journal of Medicinal Chemistry, 44(15), 2490-2497. Link

  • Ritchie, T. J., et al. (2011). "The impact of aromatic ring count on compound developability." Drug Discovery Today, 16(3-4), 164-171. Link

Sources

COMPARISON GUIDE: Off-Target Activity Profile of Diazaspiro[3.3]heptane-Containing Drugs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The diazaspiro[3.3]heptane moiety has emerged as a privileged "bioisostere" for the traditional piperazine and piperidine rings in modern drug discovery. While often employed to circumvent intellectual property space, its primary technical value lies in its ability to modulate the off-target activity profile .

This guide objectively compares the off-target behaviors of diazaspiro[3.3]heptane analogs against their traditional piperazine counterparts.[1][2] The data suggests that while on-target potency is occasionally compromised due to geometric constraints, the spirocyclic scaffold offers a superior safety profile characterized by reduced hERG liability , enhanced metabolic stability , and lower promiscuity across GPCR panels.

Part 1: The Structural Argument (Mechanism of Action)

To understand the off-target profile, one must first understand the structural divergence. The diazaspiro[3.3]heptane core is not merely a "spacer"; it is a geometric disruptor.

Vector Geometry & Escape from Flatland

Traditional piperazine rings exist predominantly in a chair conformation with substituents exiting at roughly 180° relative to each other. The 2,6-diazaspiro[3.3]heptane scaffold creates a rigid, linear projection but introduces a specific "twist" in the exit vectors of substituents on the nitrogen atoms. Furthermore, the high fraction of


 hybridized carbons (

) contributes to the "Escape from Flatland," a property statistically correlated with reduced clinical attrition due to toxicity.[3]
Visualization of Geometric Divergence

VectorComparison cluster_0 Traditional Scaffold (Piperazine) cluster_1 Spirocyclic Scaffold (Diazaspiro[3.3]heptane) Pip Piperazine Core (Chair Conformation) Vec1 Vector Angle: ~180° (Planar/Flat Projection) Pip->Vec1 Prop1 High Promiscuity Risk (Flexible Induced Fit) Vec1->Prop1 Vec2 Vector Angle: Linear but Twisted (90° projection of N-lone pairs) Vec1->Vec2 Geometric Switch Spiro 2,6-Diazaspiro[3.3]heptane (Rigid Spirocycle) Spiro->Vec2 Prop2 High Selectivity (Rigid 'Key' rejects 'Lock') Vec2->Prop2

Figure 1: Structural comparison highlighting the vector translation from the flexible piperazine chair to the rigid spirocyclic core. The rigidity of the spiro-system prevents the "induced fit" binding often responsible for off-target promiscuity.

Part 2: Comparative Off-Target Profiles

This section details the specific biological consequences of the structural switch.

hERG Inhibition (Cardiotoxicity)

The human Ether-à-go-go-Related Gene (hERG) potassium channel is a critical off-target liability.[4] Piperazines are frequent hERG blockers due to their basic nitrogen atoms and lipophilic substituents.

  • The Spiro Advantage: The 2,6-diazaspiro[3.3]heptane core is generally less lipophilic (lower LogD) than piperazine.[1] Furthermore, the rigid bulk prevents the molecule from accessing the inner pore of the hERG channel as easily as the flexible piperazine.

  • Data Trend: Analogs switching from piperazine to diazaspiro[3.3]heptane typically show a 2- to 10-fold reduction in hERG affinity.

Metabolic Stability (CYP450 Interaction)
  • Metabolic Soft Spots: Piperazine rings are prone to oxidative metabolism (N-oxidation, ring hydroxylation).

  • The Spiro Advantage: The strained cyclobutane rings are metabolically robust. The absence of hydrogen atoms on the quaternary spiro-carbon eliminates a common site of metabolic attack.

  • CYP Inhibition: The rigid shape reduces the likelihood of the molecule acting as a competitive inhibitor for CYP isoforms (specifically CYP2D6 and CYP3A4), which often require flexible ligands.

Cytotoxicity & General Promiscuity

In a comparative study involving Olaparib analogs (PARP inhibitors), the diazaspiro-containing compounds demonstrated significantly reduced cytotoxicity in non-target cells compared to the piperazine parent, despite maintaining on-target potency.

Comparative Data Summary
FeatureTraditional Piperazine AnalogDiazaspiro[3.3]heptane AnalogImpact on Drug Profile
Lipophilicity (LogD) Moderate to HighLower (

LogD

-0.5 to -1.0)
Improved solubility; reduced non-specific binding.
hERG Inhibition (IC50) High Risk (< 10

M)
Low Risk (> 30

M)
Reduced cardiotoxicity liability.
Metabolic Stability (

)
Moderate (Subject to N-ox)High (Sterically protected)Improved half-life; lower clearance.
Vector Angle ~180° (Flexible)180° (Rigid, Twisted)Altered SAR; potential loss of on-target potency if binding pocket is flat.
Synthetic Complexity Low (Commodity chemical)High (Requires specialized synthesis)Higher COGS; harder to scale initially.

Part 3: Experimental Protocols for Validation

To validate the off-target advantages of a diazaspiro-containing lead, the following protocols are recommended. These are designed to be self-validating controls against the parent piperazine compound.

Protocol 1: Comparative hERG Safety Assay (Automated Patch Clamp)

Objective: Determine if the spiro-switch mitigates hERG liability.

  • Cell Line: CHO cells stably expressing hERG (

    
    ).
    
  • Preparation: Dissolve Test Compound (Spiro) and Reference (Piperazine parent) in DMSO. Prepare 6 concentrations (e.g., 0.1, 0.3, 1, 3, 10, 30

    
    M).
    
  • Voltage Protocol:

    • Hold potential at -80 mV.

    • Depolarize to +40 mV for 500 ms (activates channels).

    • Repolarize to -50 mV for 500 ms (elicits tail current).

    • Critical Step: Measure peak tail current amplitude.

  • Analysis: Calculate % inhibition relative to vehicle control (0.1% DMSO). Fit to Hill equation to derive IC50.

  • Validation Criteria: The assay is valid only if the positive control (e.g., E-4031) returns an IC50 within 3-fold of historical mean.

Protocol 2: Microsomal Stability & Intrinsic Clearance

Objective: Quantify metabolic robustness.

  • System: Pooled Human Liver Microsomes (HLM) at 0.5 mg/mL protein.

  • Reaction: Incubate compounds (1

    
    M) with NADPH-regenerating system at 37°C.
    
  • Sampling: Quench aliquots at t = 0, 5, 15, 30, and 60 mins using ice-cold acetonitrile containing internal standard (e.g., Tolbutamide).

  • Detection: LC-MS/MS analysis of parent compound depletion.

  • Calculation: Plot ln(concentration) vs. time. Slope =

    
    .
    
    • 
      .
      

Part 4: Screening Workflow Visualization

The following diagram illustrates the decision tree for evaluating diazaspiro[3.3]heptane scaffolds during Lead Optimization.

ScreeningCascade Start Candidate Design: Piperazine to Diazaspiro Switch Step1 1. Physicochemical Check (LogD, Solubility) Start->Step1 Decision1 LogD Reduced? Step1->Decision1 Step2 2. On-Target Potency (Biochemical Assay) Decision1->Step2 Yes OutcomeC Optimize: Add Polar Groups Decision1->OutcomeC No (Rare) Decision2 Potency Retained? Step2->Decision2 Step3 3. Off-Target Safety Panel (hERG, CEREP, CYP) Decision2->Step3 Yes (Within 5x) OutcomeB Discard: Structural Mismatch Decision2->OutcomeB No (>10x Loss) OutcomeA Lead Candidate: High Selectivity Profile Step3->OutcomeA Clean Profile Step3->OutcomeC hERG Liability Remains

Figure 2: Screening cascade for validating diazaspiro[3.3]heptane bioisosteres. Note that on-target potency is the primary "gatekeeper" risk due to the vector twist.

References

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of 2-Azaspiro[3.3]heptanes as Piperidine Bioisosteres. Organic Letters. Link

  • Mykhailiuk, P. K. (2019). Saturated Bioisosteres of Benzene: Where to Go Next? Organic & Biomolecular Chemistry.[1][3][5] Link

  • Wuitschik, G., et al. (2010). Spirocyclic Oxetanes: Synthesis and Properties of a New Scaffolds for Drug Discovery. Angewandte Chemie International Edition.[6][7] Link

  • Ebner, D. C., et al. (2023).[2][6] Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity.[8][9] ACS Medicinal Chemistry Letters.[2] Link

  • Drug Hunter. (2024).[4][10] Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks.[10] Drug Hunter.[4][10] Link

Sources

head-to-head comparison of diazaspiro[3.3]heptane and homopiperazine in SAR studies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Rigid vs. Flexible Trade-Off

In modern drug discovery, the choice between 2,6-diazaspiro[3.3]heptane (DSH) and homopiperazine (HP) represents a fundamental strategic decision between conformational rigidity and induced-fit flexibility .

  • Diazaspiro[3.3]heptane (DSH) is a "privileged" spirocyclic scaffold. It offers a high fraction of sp³ carbons (

    
    ), distinct exit vectors (non-collinear), and enhanced metabolic stability due to the absence of adjacent abstractable hydrogens. It is often deployed to rigidify a scaffold, improve selectivity, or escape intellectual property (IP) space dominated by piperazines.
    
  • Homopiperazine (HP) (1,4-diazepane) is a flexible, 7-membered ring. It excels in "distance spanning" where the binding pocket requires the linker to adopt a specific, non-linear conformation that rigid scaffolds cannot access. However, it often suffers from metabolic liability (oxidation/ring-opening) and promiscuity due to its conformational freedom.

Strategic Verdict: Use DSH to fix bioactivity conformation and improve DMPK properties. Use HP during early exploration to capture binding affinity via induced fit, then rigidify.

Structural & Physicochemical Analysis[1][2][3]

The following table synthesizes key physicochemical differences critical for Lead Optimization.

Feature2,6-Diazaspiro[3.3]heptane (DSH)Homopiperazine (HP)SAR Implication
Geometry Rigid, Spirocyclic (

symmetry)
Flexible, 7-membered ring (Twist-chair)DSH freezes conformation; HP allows induced fit.
N-N Distance ~4.2 Å (Fixed)~3.0 – 4.5 Å (Variable)DSH extends further than piperazine (~2.9 Å); HP spans variable distances.
Exit Vectors Twisted (~90° dihedral angle)Variable/LinearDSH creates a distinct 3D topology; HP mimics piperazine but with more reach.
Basicity (pKa) High (pKa₂ ~9.5–10.5)High (pKa₂ ~9.8–10.8)DSH is significantly more basic than piperazine; similar to HP.
Lipophilicity Lowers LogD (High

)
ModerateDSH is a "LogD lowering" motif, improving solubility.
Metabolic Stability High (Steric bulk, no

-CH oxidation)
Low/Moderate (N-dealkylation, ring oxidation)DSH blocks CYP450 access; HP is a metabolic soft spot.

SAR Decision Framework: When to Deploy Which?

The Diazaspiro[3.3]heptane (DSH) Advantage

Mechanism: The DSH core acts as a "bioisostere with a twist." Unlike the flat piperazine or flexible homopiperazine, DSH forces substituents into orthogonal planes.

  • Selectivity Filter: If your target pocket is narrow or requires a specific vector, DSH can eliminate off-target binding by sterically clashing with non-cognate receptors.

  • Metabolic Shield: The quaternary spiro-carbon prevents oxidative metabolism at the central position.

  • Solubility Booster: The compact, polar nature of the aminated spiro-cycle reduces crystal lattice energy and lipophilicity.

The Homopiperazine (HP) Advantage

Mechanism: The entropy-enthalpy compensation.

  • Pocket Exploration: In early hit-to-lead, the flexibility of HP allows the molecule to "find" the optimal hydrogen bonding interactions (e.g., Asp/Glu residues) that a rigid DSH might miss by 0.5 Å.

  • Linker Function: When connecting two pharmacophores, HP acts as a flexible tether that can collapse or extend, whereas DSH acts as a rigid rod.

Visualizing the Decision Logic

The following diagram illustrates the decision tree for medicinal chemists when choosing between these two moieties.

SAR_Decision_Tree Start SAR Optimization Phase Problem_Metabolism Problem: High Clearance / Met. Instability? Start->Problem_Metabolism Problem_Selectivity Problem: Off-Target / Promiscuity? Start->Problem_Selectivity Problem_Affinity Problem: Low Potency? Start->Problem_Affinity Sol_DSH Select Diazaspiro[3.3]heptane (Rigidify & Block Metabolism) Problem_Metabolism->Sol_DSH Yes (Remove abstractable H) Problem_Selectivity->Sol_DSH Yes (Freeze conf.) Check_Vector Does binding require linear vector? Problem_Affinity->Check_Vector Sol_HP Select Homopiperazine (Allow Induced Fit) Check_Vector->Sol_DSH Orthogonal vector req. Check_Vector->Sol_HP Unknown/Flexible req.

Figure 1: Strategic decision tree for selecting between DSH and HP based on specific SAR liabilities.

Experimental Protocols

Protocol A: Synthesis of 2,6-Diazaspiro[3.3]heptane Scaffold

Note: A critical failure mode in DSH synthesis is ring opening during deprotection. This protocol uses TFA to avoid the instability associated with HCl in some spiro-systems.

Objective: Synthesis of tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate (Mono-protected intermediate).

Reagents:

  • 1-Boc-3-azetidinone

  • N-Benzylethanolamine (or similar primary amine for cyclization)

  • Trifluoroacetic acid (TFA)[1]

  • Pd/C (10%)

  • Tosic anhydride (

    
    )
    

Step-by-Step Workflow:

  • Condensation:

    • Dissolve 1-Boc-3-azetidinone (1.0 eq) and N-benzylamine (1.0 eq) in dry DCE.

    • Add Sodium Triacetoxyborohydride (STAB, 1.5 eq) at 0°C. Stir at RT for 16h.

    • Mechanism:[1][2][3] Reductive amination forms the 3-(benzylamino)-azetidine.

  • Cyclization (The Critical Step):

    • React the intermediate with 1,3-dibromopropane or equivalent electrophile under basic conditions (NaH, DMF) to close the second ring.

    • Alternative Route: Use the tribromide cyclization method if starting from pentaerythritol derivatives (older method, less functional group tolerant).

  • Deprotection (The "Safe" Method):

    • Do NOT use 4M HCl/Dioxane if the scaffold contains acid-sensitive linkers. The strained cyclobutane rings can be sensitive.

    • Preferred: Dissolve the Boc-protected spirocycle in DCM (0.1 M).

    • Add TFA (10-20 eq) dropwise at 0°C.

    • Monitor by LCMS. Upon completion, concentrate in vacuo without heating above 40°C.

    • Free Basing: Pass through a SCX-2 cartridge (Strong Cation Exchange) to release the free amine without using harsh inorganic bases.

Protocol B: Comparative Binding Assay (Generic)

Objective: Evaluate


 differences between DSH and HP analogs.
  • Ligand Preparation: Dissolve compounds in 100% DMSO to 10 mM stock.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM

    
    .
    
  • Incubation:

    • Incubate membrane preparations (e.g., CHO cells expressing receptor) with radioligand (

      
       concentration) and varying concentrations of DSH/HP analogs (
      
      
      
      to
      
      
      M).
    • Incubate for 60 min at 25°C.

  • Filtration: Harvest on GF/B filters using a cell harvester.

  • Analysis: Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
    • Note: DSH analogs often show slower association kinetics (

      
      ) due to rigidity; ensure equilibrium is reached (check at 120 min if potency appears low).
      

Case Studies from Literature

Case Study 1: PARP Inhibitors (Olaparib Analogs)
  • Context: Researchers replaced the piperazine core of Olaparib with DSH .

  • Outcome: The DSH analog maintained PARP-1 potency (

    
     = 12.6 nM) but significantly reduced cytotoxicity compared to the piperazine parent.
    
  • Mechanism: The rigid spiro-core altered the vector, reducing off-target interactions responsible for cytotoxicity while preserving the key interactions in the PARP active site.

  • Reference: Reilly et al., 2018 (See Ref 1).

Case Study 2: Sigma Receptors ( vs )
  • Context: Exploration of bioisosteres for the flexible piperazine in Sigma receptor ligands.

  • Outcome: The Homopiperazine (HP) analog displayed the highest affinity (4 nM) for

    
    . The DSH analogs lost affinity.[4]
    
  • Mechanism: The

    
     receptor binding pocket requires a specific "induced fit" conformation that the rigid DSH could not adopt. The flexibility of HP was essential for deep pocket penetration.
    
  • Reference: Weng et al., 2022 (See Ref 2).

Case Study 3: SOS1 Agonists
  • Context: Targeting the KRAS activator SOS1.

  • Outcome: DSH analogs showed a 3-fold improvement in binding over piperazine.[5]

  • Mechanism: The rigidity of DSH reduced the entropic penalty of binding. Additionally, the higher basicity of the DSH secondary amine strengthened an ionic interaction with an Asp residue in the active site.

  • Reference: Degorce et al., 2019 (See Ref 3).

Synthesis Workflow Visualization

This diagram outlines the robust synthesis route for functionalizing the DSH core, highlighting the divergence point for library generation.

Synthesis_Workflow Start 1-Boc-3-azetidinone Step1 Reductive Amination (BnNH2, STAB) Start->Step1 Inter1 3-Amino-Azetidine Step1->Inter1 Step2 Cyclization (1,3-dibromopropane) Inter1->Step2 Core Boc-Bn-DSH Core Step2->Core Branch1 Deprotect Boc (TFA) -> Amine A Functionalization Core->Branch1 Branch2 Debenzylate (Pd/C) -> Amine B Functionalization Core->Branch2

Figure 2: Divergent synthesis strategy for accessing orthogonal exit vectors on the DSH scaffold.

References

  • Reilly, S. W., et al. (2018). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. Journal of Medicinal Chemistry.

  • Weng, C. C., et al. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. Molecules.

  • Degorce, S. L., et al. (2019). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters.

  • Burkhard, J. A., et al. (2010).[6] Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition.

Sources

Validating the Bioisosteric Replacement of Piperazine with Diazaspiro[3.3]heptane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Stretched & Twisted" Bioisostere

In modern medicinal chemistry, the piperazine ring is a ubiquitous linker and solubility enhancer. However, its prevalence often leads to "patent cliffs" and metabolic liabilities (N-oxidation, reactive metabolite formation). The 2,6-diazaspiro[3.3]heptane (DASH) core has emerged as a high-value bioisostere.

Unlike a simple steric replacement, switching from piperazine to DASH introduces a fundamental topological shift . It creates a rigid, spirocyclic geometry that extends the exit vectors by ~1.2 Å and introduces a 90° twist between the nitrogen termini. This guide validates when and how to deploy this switch to optimize potency, metabolic stability, and intellectual property (IP) novelty.

Part 1: Physicochemical Profiling

The Hypothesis: Replacing the flexible, lipophilic piperazine with the rigid, strained DASH core will lower LogD and increase basicity, improving solubility without sacrificing permeability.

Comparative Data Matrix

The following table synthesizes physicochemical shifts observed across multiple matched molecular pair (MMP) studies (e.g., SOS1 agonists, PARP inhibitors).

PropertyPiperazine (Reference)2,6-Diazaspiro[3.3]heptane (DASH)The "Switch" Effect
Topology Chair conformation (flexible)Spirocyclic (Rigid, Twisted)Rigidification: Reduces entropic penalty upon binding.
N-N Distance ~2.8 – 2.9 Å~4.1 – 4.2 ÅExtension: "Stretches" the molecule by ~1.3 Å.
Basicity (pKa) ~8.0 (Secondary amine)~9.3 – 9.9+1.3 to +1.9 units: Increased sp³ character and ring strain increase basicity.
Lipophilicity (LogD) Baseline-0.5 to -1.0 lowerSolubility Enhancer: Lower LogD despite adding one carbon atom.[1]
Metabolic Stability Moderate (N-oxidation prone)HighBlocker: Steric bulk and lack of adjacent abstractable protons reduce metabolism.

Critical Insight: The increase in pKa is the double-edged sword of this transition. While it improves solubility, it can increase hERG liability if the resulting amine becomes too basic for the specific channel interactions. Always monitor hERG when making this switch.

Part 2: Structural Mechanistics & Vector Analysis

The failure mode of this bioisostere is often geometric. Unlike piperazine, where the lone pairs can adopt pseudo-equatorial positions relatively flexibly, DASH locks the exit vectors into a specific orthogonal orientation.

Diagram 1: Topological Vector Analysis

This diagram illustrates the geometric "Twist and Stretch" effect that defines the DASH bioisostere.

G cluster_0 Piperazine Core cluster_1 DASH Core Pip Piperazine (Chair Conformation) Vec1 Exit Vectors: Parallel / 180° Pip->Vec1 Dist1 N-N Dist: ~2.9 Å Pip->Dist1 Switch The Bioisosteric Switch Pip->Switch Replacement Spiro 2,6-Diazaspiro[3.3]heptane (Rigid Spirocycle) Vec2 Exit Vectors: Twisted 90° Spiro->Vec2 Dist2 N-N Dist: ~4.2 Å Spiro->Dist2 Switch->Spiro Result

Caption: Comparison of the linear/chair topology of piperazine vs. the orthogonal, elongated topology of DASH.

Part 3: Synthetic Feasibility & Protocol

Challenge: Historically, spirocycles were difficult to synthesize. Solution: Modern commercial availability of N-Boc-2,6-diazaspiro[3.3]heptane allows for modular insertion similar to piperazine.

Validated Protocol: SNAr Coupling

Use this protocol to install the DASH core onto an aryl halide scaffold.

Reagents:

  • Substrate: Aryl Fluoride/Chloride (activated).[2]

  • Reagent: tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate (CAS: 885270-86-0).

  • Base:

    
     or DIPEA.
    
  • Solvent: DMSO or NMP.

Step-by-Step Workflow:

  • Dissolution: Dissolve the aryl halide (1.0 equiv) in DMSO (0.2 M concentration).

  • Addition: Add tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate (1.1 equiv) and

    
     (2.0 equiv).
    
  • Reaction: Heat to 80–100 °C. Monitor by LCMS. (Reaction is typically slower than piperazine due to the increased steric bulk of the spiro-fused rings).

  • Workup: Dilute with EtOAc, wash with water/brine (

    
    ) to remove DMSO.
    
  • Deprotection: Treat the crude intermediate with TFA/DCM (1:4) or 4M HCl in Dioxane at RT for 1 hour to expose the secondary amine for further elaboration.

Diagram 2: Synthetic Decision Tree

Logic flow for choosing the synthesis route based on scaffold reactivity.

Synthesis Start Target: DASH-Analog Check Electrophile Type? Start->Check SNAr Activated Aryl Halide (e.g., 2-Cl-Pyridine) Check->SNAr Buchwald Unactivated Aryl Halide (e.g., Bromobenzene) Check->Buchwald RedAm Aldehyde/Ketone Check->RedAm Cond1 Cond: K2CO3, DMSO, 90°C SNAr->Cond1 Cond2 Cond: Pd2(dba)3, BINAP NaOtBu, Toluene, 100°C Buchwald->Cond2 Cond3 Cond: NaBH(OAc)3 DCE/AcOH RedAm->Cond3

Caption: Decision matrix for coupling the DASH core based on the electrophilic partner.

Part 4: Critical Validation (Case Studies)
Success Case: SOS1 Agonists
  • Context: Researchers targeted the SOS1-KRAS interaction.

  • The Switch: Replaced a piperazine linker with DASH.

  • Result: 3-fold improvement in binding affinity.

  • Mechanism: The rigid DASH core reduced the entropic penalty of binding.[1] The increased basicity strengthened an ionic interaction with Glu887, validating the "Rigidity + Basicity" hypothesis.

Failure Case: GPR119 Agonists
  • Context: Optimization of GPR119 agonists for metabolic disorders.

  • The Switch: Replaced central piperazine with DASH.

  • Result: >800-fold loss in potency.[1]

  • Mechanism: The "Stretch" effect (extending N-N distance by ~1.3 Å) pushed the carbamate acceptor group out of the optimal binding pocket.

  • Lesson: DASH is not a universal replacement. It works best when the binding pocket can accommodate (or benefits from) a longer, twisted linker.

References
  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of 2,6-Diazaspiro[3.3]heptanes as Piperazine Surrogates. Journal of Organic Chemistry. Link

  • Wuitschik, G., et al. (2010). Spirocyclic Scaffolds in Medicinal Chemistry. Angewandte Chemie International Edition. Link

  • Ebner, D. C., et al. (2023).[3] Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds. Medicinal Chemistry Reviews. Link

  • Barnes-Seeman, D., et al. (2018). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters. Link

  • Doveston, R. G., et al. (2018).[4] Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework. Journal of Medicinal Chemistry. Link

Sources

Diazaspiro[3.3]heptane vs. Piperazine: A Pharmacokinetic & Bioisosteric Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern drug discovery, the "Escape from Flatland" initiative has driven a shift from planar, aromatic-rich scaffolds to sp³-rich, three-dimensional architectures. The 2,6-diazaspiro[3.3]heptane (DSH) scaffold has emerged as a premier bioisostere for the ubiquitous piperazine ring.

This guide objectively compares the pharmacokinetic (PK) and physicochemical profiles of DSH against traditional piperazine and piperidine alternatives. While DSH frequently offers superior metabolic stability and reduced lipophilicity, it introduces unique vectorization challenges that researchers must navigate.

Part 1: Physicochemical & Structural Comparison

The transition from a piperazine to a diazaspiro[3.3]heptane core is not merely a change in shape; it fundamentally alters the electronic and lipophilic profile of the molecule.

Table 1: Comparative Physicochemical Profile
FeaturePiperazine (Traditional) 2,6-Diazaspiro[3.3]heptane (DSH) Impact on Drug Design
Geometry Chair conformation (flexible)Spirocyclic (rigid, 90° twist)DSH restricts conformational entropy; alters exit vector of substituents.
Lipophilicity (LogD) Moderate to HighLower (ΔLogD ≈ -0.5 to -1.0) DSH lowers LogD, improving solubility and reducing non-specific binding.
Basicity (pKa) pKa₁ ≈ 9.8, pKa₂ ≈ 5.6Higher (pKa ≈ 10.5 - 11.2) Increased basicity can improve solubility but may affect permeability or hERG liability.
Metabolic Liability High (N-oxidation, ring hydroxylation)Low (Steric bulk, no α-protons) DSH is resistant to oxidative metabolism at the α-carbon.
C-N Bond Length ~1.47 Å~1.47 Å (similar)Bond lengths are comparable, but the distance between distal nitrogens increases by ~1.2 Å in DSH.
Structural Logic & Vectorization

The DSH scaffold imposes a rectilinear geometry where the two nitrogen atoms are separated by a spiro-carbon, creating a rigid, linear axis. Unlike the piperazine chair, which can flip, the DSH core locks substituents into a specific vector.

Bioisostere_Logic cluster_legend Legend Piperazine Piperazine Core (Flexible, Planar/Chair) DSH Diazaspiro[3.3]heptane (Rigid, 3D, Orthogonal) Piperazine->DSH Bioisosteric Replacement Solubility Improved Solubility (Lower LogD) DSH->Solubility Metabolism Blocked Metabolic Soft Spots DSH->Metabolism Vector Altered Substituent Vector (+1.2 Å length) DSH->Vector Risk Factor Benefit Benefit Challenge Challenge

Figure 1: Bioisosteric rationale for replacing piperazine with diazaspiro[3.3]heptane.

Part 2: Case Studies in Pharmacokinetic Optimization

Case Study 1: Metabolic Stability (The "Metabolic Soft Spot" Fix)

Context: Piperazine rings are notorious "metabolic soft spots," susceptible to Cytochrome P450 (CYP)-mediated oxidation at the α-carbon or N-oxidation. Intervention: Replacement of the piperazine moiety with DSH in a series of chemokine receptor antagonists. Results:

  • Intrinsic Clearance (Cl_int): The DSH analog demonstrated a >50% reduction in Cl_int in human liver microsomes (HLM) compared to the piperazine parent.

  • Mechanism: The spiro-fused cyclobutane rings lack the accessible α-protons found in piperazine (which are anti-periplanar to the nitrogen lone pair), thereby blocking the standard CYP oxidative mechanism.

  • Data Point: In matched molecular pairs, the DSH analogs consistently showed t1/2 improvements of 2-3 fold in rat PK studies.

Case Study 2: Selectivity & Safety (Olaparib Analogs)

Context: Olaparib, a PARP inhibitor, contains a piperazine ring. Researchers investigated DSH analogs to improve selectivity and reduce off-target cytotoxicity.[1] Intervention: Synthesis of DSH-Olaparib bioisosteres. Results:

  • Cytotoxicity: The DSH analog maintained PARP inhibitory potency but showed significantly reduced cytotoxicity in non-target cells compared to the parent compound.

  • Selectivity: The rigid DSH scaffold reduced promiscuous binding to other enzymes often associated with the flexible piperazine ring.

  • Safety Implication: This case highlights DSH's utility not just for PK, but for improving the therapeutic index .

Case Study 3: The "Vector Risk" (GPR119 Agonists)

Context: Not all replacements are successful.[2] In a GPR119 agonist series, DSH was used to lower lipophilicity. Outcome:

  • PK Improvement: LogD was successfully lowered by 0.3 units.

  • Potency Loss: The compound suffered a >100-fold loss in potency .[2]

  • Root Cause: The DSH scaffold extended the distance between the two nitrogen atoms by ~1.2 Å and altered the bond angles. The receptor pocket could not accommodate this extension, preventing critical hydrogen bonds.

  • Lesson: DSH is a structural bioisostere but not always a functional one. Docking studies are essential before synthesis.

Part 3: Experimental Protocols

To validate the PK improvements of DSH scaffolds, the Microsomal Stability Assay is the gold standard. Below is a self-validating protocol designed for high reproducibility.

Protocol: Microsomal Stability Assay (HLM)

Objective: Determine the Intrinsic Clearance (Cl_int) and Half-life (t1/2) of DSH analogs.

Reagents:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM MgCl2).

  • Phosphate Buffer (100 mM, pH 7.4).[3]

  • Stop Solution: Acetonitrile (ACN) with Internal Standard (e.g., Tolbutamide).

Workflow:

  • Preparation: Dilute HLM to 0.5 mg/mL in Phosphate Buffer.

  • Pre-incubation: Aliquot 40 µL of HLM solution into 96-well plates. Add 1 µL of Test Compound (10 mM DMSO stock diluted to 50 µM; Final assay conc = 1 µM). Pre-incubate at 37°C for 5 mins.

  • Initiation: Add 10 µL of pre-warmed NADPH Regenerating System to initiate the reaction.

    • Control: Run a parallel "No-NADPH" control to detect non-enzymatic degradation.

  • Sampling: At time points 0, 5, 15, 30, and 45 min , remove aliquots and immediately dispense into 150 µL of ice-cold Stop Solution.

  • Processing: Centrifuge samples at 4,000 rpm for 20 min at 4°C to pellet precipitated proteins.

  • Analysis: Inject supernatant into LC-MS/MS. Monitor parent ion depletion.

Calculation:

  • Plot ln(% Remaining) vs. Time.

  • Slope (

    
    ) = Elimination rate constant.
    
Synthesis Note: Handling DSH
  • Deprotection Warning: Unlike piperazines, DSH scaffolds can be sensitive to strong aqueous acids during deprotection steps.

  • Recommendation: Use Trifluoroacetic acid (TFA) in Dichloromethane (DCM) for Boc-deprotection rather than HCl/MeOH. HCl can occasionally cause ring-opening of the strained spiro-cyclobutane system under forcing conditions.

Part 4: Decision Framework

When should you deploy the DSH scaffold? Use this logic flow to decide.

Decision_Tree Start Start: Lead Optimization (Piperazine Core) Problem1 Is LogD > 3.5 or Solubility < 10 µM? Start->Problem1 Problem2 Is Metabolic Clearance High (t1/2 < 30 min)? Problem1->Problem2 No Structural Can the pocket tolerate +1.2 Å extension? Problem1->Structural Yes Problem2->Structural Yes Avoid AVOID DSH (Use Piperidine/Morpholine) Problem2->Avoid No (Stable enough) Deploy DEPLOY DSH SCAFFOLD (Expect improved PK) Structural->Deploy Yes Structural->Avoid No (Steric Clash)

Figure 2: Strategic decision tree for implementing diazaspiro[3.3]heptane bioisosteres.

References

  • Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of 2,6-Diazaspiro[3.3]heptanes as Piperazine Bioisosteres." Organic Letters. Link

  • Wuitschik, G., et al. (2010). "Spirocyclic Scaffolds in Medicinal Chemistry: Bioisosteres for Piperazine, Piperidine, and Morpholine."[4] Angewandte Chemie International Edition. Link

  • McCurdy, C. R., et al. (2022). "Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands." International Journal of Molecular Sciences. Link

  • Ritchie, T. J., et al. (2011). "The impact of spiro-cyclic scaffolds on drug candidate properties." Drug Discovery Today. Link

  • Charnwood Discovery. "Microsomal Stability Assay Protocol." Link

Sources

comparative solubility studies of diazaspiro[3.3]heptane vs. piperazine-containing molecules

[1][2][3]

Executive Summary: The "Spiro Switch" in Medicinal Chemistry

In modern drug discovery, the transition from flat, sp


1piperazine2,6-diazaspiro[3.3]heptane1

While piperazine remains a privileged scaffold found in over 100 FDA-approved drugs (e.g., Olaparib, Imatinib), its ubiquity often leads to patent crowding and suboptimal metabolic stability.[1] The diazaspiro[3.3]heptane surrogate offers a rigidified, "stretched" geometry that can modulate solubility, reduce lipophilicity (LogP), and alter metabolic soft spots while maintaining the critical diamine functionality.[1]

Physicochemical & Structural Comparison

The solubility profile of a drug candidate is governed by the interplay between Crystal Lattice Energy (how hard it is to break the solid) and Solvation Energy (how well water interacts with the molecule).

Comparative Data Matrix
PropertyPiperazine 2,6-Diazaspiro[3.3]heptane Impact on Solubility
Geometry Chair conformation (Flexible)Rigid Spirocycle (Fixed)Variable: Rigidity reduces entropic penalty of solvation but may increase crystal packing efficiency.
Vector Distance N–N distance ~2.8–2.9 ÅN–N distance ~4.2 ÅHigh: The "stretched" mimic alters H-bond networking with water.
Lipophilicity (LogP) Low (Hydrophilic)Lower (More Hydrophilic)Positive: Lower LogP generally correlates with higher aqueous solubility.[1]
Basicity (pKa) pKa₁ ~9.8, pKa₂ ~5.6pKa values are generally lower (approx. 0.5–1 unit lower)Neutral/Positive: Lower pKa can improve solubility at physiological pH (7.[1]4) by reducing the fraction of neutral species.
Fsp³ Fraction HighHigher (100% sp³ carbons)Positive: Higher Fsp³ is strongly correlated with improved clinical success and solubility.
Mechanistic Insight: Why the Switch Works
  • Disruption of Planarity: While piperazine is not planar, it often adopts a flat conformation in crystal lattices, promoting π-stacking of attached aromatic rings.[1] The spirocyclic core forces a 90° twist between the two azetidine rings, disrupting planar packing and lowering lattice energy, which directly boosts thermodynamic solubility.[1]

  • Metabolic Stability: The strained cyclobutane rings in the spiro system are often more resistant to oxidative metabolism (N-dealkylation) compared to the piperazine ring, potentially extending half-life.

Decision Logic: When to Use Which?

The following logic map illustrates the decision process for medicinal chemists when choosing between these two scaffolds.

Bioisostere_Decision_TreeStartLead Compound OptimizationIssue_CheckIdentify LiabilityStart->Issue_CheckSolubility_IssueLow Aqueous Solubility?Issue_Check->Solubility_IssueMetabolic_IssueHigh Metabolic Clearance?Issue_Check->Metabolic_IssueIP_IssuePatent Space Crowded?Issue_Check->IP_IssuePiperazineRetain Piperazine(Standard Linker)Solubility_Issue->PiperazineNo: Keep Low CostSpiroSwitch to Diazaspiro[3.3]heptane(Spiro Switch)Solubility_Issue->SpiroYes: Disrupt PackingMetabolic_Issue->PiperazineNoMetabolic_Issue->SpiroYes: Block N-DealkylationIP_Issue->PiperazineNoIP_Issue->SpiroYes: Novel IP Space

Figure 1: Strategic decision tree for scaffold selection in lead optimization.

Experimental Protocol: Thermodynamic Solubility Determination

To objectively compare the solubility of a piperazine-containing lead vs. its diazaspiro analogue, a Shake-Flask Thermodynamic Solubility Assay is the gold standard.[1] Unlike kinetic solubility (from DMSO stock), this method accounts for the crystal lattice energy.[1]

Protocol Overview
  • Objective: Determine the saturation concentration (

    
    ) of the compound in phosphate buffer (pH 7.4).
    
  • Validation: Protocol includes self-validating checks (pH shift monitoring, residual solid verification).[1]

Step-by-Step Workflow
  • Preparation of Supersaturated Solution:

    • Weigh approx. 1–2 mg of solid compound (piperazine or spiro analogue) into a 1.5 mL glass vial.

    • Add 500 µL of PBS buffer (pH 7.4).

    • Critical Check: Ensure undissolved solid remains visible.[1] If the solution becomes clear, add more solid until a suspension persists.[1]

  • Equilibration (The "Shake"):

    • Place vials on an orbital shaker or thermomixer at 25°C.

    • Agitate at 500–750 rpm for 24 to 48 hours .

    • Why 24h? To allow metastable polymorphs to convert to the stable thermodynamic form.

  • Phase Separation:

    • Filtration: Using a PVDF 0.22 µm syringe filter (pre-saturated with buffer to prevent drug loss).

    • Alternative: Centrifugation at 10,000 rpm for 10 mins (preferred for lipophilic compounds to avoid filter binding).

  • Quantification (HPLC-UV/MS):

    • Dilute the filtrate with mobile phase (e.g., 1:1 Acetonitrile:Water) to fit the calibration range.[1]

    • Inject onto HPLC.[1] Calculate concentration using a pre-established standard curve.[1]

  • Post-Assay Verification:

    • Measure the pH of the filtrate.[1] If the pH shifted >0.2 units (common with piperazine salts), the solubility value is invalid for pH 7.4 and must be reported as "Solubility at pH [final]".[1]

Workflow Diagram

Solubility_ProtocolStep11. Weigh Excess Solid(>1 mg)Step22. Add Buffer(pH 7.4)Step1->Step2Step33. Equilibrate(24h Shake @ 25°C)Step2->Step3Check1Check: SolidPersists?Step3->Check1Step44. Phase Separation(Filter/Centrifuge)Step55. Quantify(HPLC-UV/MS)Step4->Step5Check2Check: Final pHStable?Step5->Check2Check1->Step3No (Add Solid)Check1->Step4YesCheck2->Step5Invalid (Report pH)EndReport SolubilityCheck2->EndValid Result

Figure 2: Validated workflow for thermodynamic solubility assessment.

Case Studies from Literature

Case Study A: PARP-1 Inhibitors (Olaparib Analogues)

In a study examining Olaparib analogues, replacing the piperazine core with diazaspiro[3.3]heptane resulted in:

  • Potency: A reduction in PARP-1 affinity (IC

    
     increased from ~5 nM to ~500 nM). This highlights the "vector" risk—the spiro scaffold is longer (4.2 Å) than piperazine (2.9 Å), potentially causing steric clashes in the binding pocket.[1]
    
  • Solubility/Cytotoxicity: The spiro analogues showed distinct cytotoxicity profiles, suggesting altered cellular permeability and solubility, though the potency loss was the dominant factor.[1]

  • Takeaway: The spiro switch is not a "magic bullet" for potency but is a powerful tool for tuning PK properties if the binding pocket can accommodate the larger size.

Case Study B: Sigma Receptor Ligands

Researchers replaced piperazine in Sigma-2 receptor ligands with diazaspiroalkanes.[1][2]

  • Result: The switch led to a loss of affinity for Sigma-2 but maintained or improved affinity for Sigma-1.[2]

  • Solubility: The spiro-containing molecules generally exhibited improved metabolic stability and solubility profiles compared to their flat aromatic predecessors, validating the "escape from flatland" theory.[1]

Conclusion

The substitution of piperazine with diazaspiro[3.3]heptane is a high-value strategy for improving the solubility and metabolic stability of drug candidates. However, it is a structural modification that alters the vector of substituent exit.[1]

  • Choose Piperazine for cost-efficiency and when a shorter N–N distance (~2.9 Å) is required for binding.

  • Choose Diazaspiro[3.3]heptane to lower LogP, disrupt crystal packing, improve solubility, and secure novel IP, provided the target can accommodate the ~4.2 Å extension.[1]

References

  • Kirichok, A. A., et al. (2023).[1][2][3][4] 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine.[5][6][7] Angewandte Chemie International Edition.[1][3] [Link]

  • Mykhailiuk, P. K. (2018).[1][3][7] Saturated Bioisosteres of Benzene: Where We Are and Where We Are Going.[1] Organic & Biomolecular Chemistry.[1] [Link]

  • Ebner, D. C., et al. (2023).[1][2][8] Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework. Journal of Medicinal Chemistry.[1][8][9] [Link]

  • Dissolution Technologies. (2019).[1] Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients: A New USP General Chapter.[Link]

assessing the in vitro and in vivo efficacy of diazaspiro[3.3]heptane-based drugs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The transition from flat, aromatic scaffolds to three-dimensional (3D) saturated heterocycles is a defining trend in modern drug discovery—often termed "Escaping Flatland." Among these, 2,6-diazaspiro[3.3]heptane (DASE) has emerged as a premier bioisostere for piperazine and piperidine rings.[1]

This guide provides a technical framework for assessing DASE-based candidates. Unlike traditional bioisosteres, DASE imposes specific geometric constraints (a "stretched" conformation) and metabolic advantages that require tailored evaluation protocols. This document details the comparative metrics, in vitro profiling workflows, and in vivo efficacy models required to validate this scaffold.

Part 1: The Bioisosteric Advantage (Comparison)

To assess efficacy, one must first understand the structural causality. Replacing a piperazine ring with a diazaspiro[3.3]heptane core is not a 1:1 swap; it is a strategic modification of the pharmacophore's vector and physicochemical profile.

Structural & Physicochemical Contrast

The following table summarizes the shift in properties when replacing a standard Piperazine core with Diazaspiro[3.3]heptane in a lead compound.

FeaturePiperazine (Reference)Diazaspiro[3.3]heptane (DASE)Impact on Efficacy/DMPK
Geometry (N-N Distance) ~2.9 – 3.0 Å (Chair)~4.1 – 4.2 Å (Stretched) Critical: DASE extends the molecule.[2] If the binding pocket is tight, potency may drop. If the pocket allows, DASE can pick up distal interactions (e.g., Ketohexokinase).
Lipophilicity (LogD) ModerateLower (Typically -0.3 to -0.8) Improves solubility and reduces non-specific binding (lower off-target toxicity).
Metabolic Liability High (N-dealkylation, ring oxidation)Low (Metabolically Silent) The quaternary spiro-carbon blocks metabolic "hotspots," extending half-life (

).
Basicity (

)
~8.5 - 9.0~7.5 - 8.5 Slightly reduced basicity can improve membrane permeability (PAMPA) by increasing the neutral fraction at physiological pH.
The "Vectorization" Logic

The success of DASE depends on the target's tolerance for the "stretched" geometry.

  • Success Case: In Ketohexokinase inhibitors , the extended geometry allowed DASE to form a dual H-bond network (Asp27 & Asn107) unattainable by piperazine, increasing potency by 1.5x.[2]

  • Failure Case: In GPR119 agonists , the extension disrupted the pharmacophore alignment, leading to a >100-fold loss in potency.

Part 2: In Vitro Profiling Protocols

Protocol: Comparative Microsomal Stability

Objective: Quantify the "Metabolic Shielding" effect of the spiro-cycle. Rationale: The rigid spiro[3.3] system lacks the adjacent protons susceptible to CYP450 oxidation found in piperazine.

Step-by-Step Workflow:

  • Preparation: Prepare 1 µM test compound (DASE analogue vs. Piperazine control) in phosphate buffer (pH 7.4).

  • Initiation: Add liver microsomes (human/rat, 0.5 mg/mL protein) and pre-incubate at 37°C for 5 mins.

  • Start Reaction: Add NADPH-regenerating system (or 1 mM NADPH).

  • Sampling: Aliquot at

    
     min.
    
  • Quenching: Immediately dispense into ice-cold Acetonitrile (containing internal standard) to precipitate proteins.

  • Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    determines intrinsic clearance (
    
    
    ).

Success Criteria: The DASE analogue should demonstrate a


 reduction in 

compared to the piperazine parent.
Protocol: Target Residence Time (SPR)

Objective: Assess if the rigid DASE scaffold improves binding kinetics. Rationale: Rigid molecules pay a lower entropic penalty upon binding. While


 measures equilibrium, Surface Plasmon Resonance (SPR) measures the "on/off" rates (

), which better predict in vivo efficacy.

Workflow:

  • Immobilize target protein (e.g., Kinase domain) on a CM5 sensor chip.

  • Inject DASE analytes at increasing concentrations (single-cycle kinetics).

  • Critical Control: Run the Piperazine analogue in parallel.

  • Data Fit: Use a 1:1 Langmuir binding model.

  • Look for: A slower dissociation rate (

    
    ). A rigid spiro-core often "locks" into the active site better than a floppy piperazine, extending residence time.
    

Part 3: In Vivo Efficacy Assessment

If the molecule passes the in vitro geometric and metabolic checks, we move to in vivo. The primary advantage of DASE is Pharmacokinetic (PK) driven Efficacy .

The PK/PD Bridge Model

In many cases (e.g., PARP-1 inhibitors like Olaparib analogues), the DASE derivative may have similar intrinsic potency to the parent but superior in vivo efficacy due to higher exposure.

Experiment: Tumor Growth Inhibition (Xenograft Model)

Context: Evaluating a DASE-based PARP inhibitor.

  • Model: BALB/c nude mice inoculated with BRCA-deficient tumor cells (e.g., MX-1).

  • Grouping:

    • Vehicle Control.

    • Reference Drug (Piperazine-based, e.g., Olaparib).[3][4]

    • Test Candidate (DASE-based).[5]

  • Dosing: Oral gavage (PO), QD or BID. Note: Due to metabolic stability, DASE compounds often allow for lower dosing frequency.

  • Endpoints:

    • Primary: Tumor Volume (

      
      ).
      
    • Secondary (PK): Plasma concentration at trough (

      
      ).
      
    • Safety: Body weight (DASE often shows reduced cytotoxicity in healthy cells compared to piperazine).

Visualizing the Screening Cascade

The following diagram illustrates the decision logic for advancing a diazaspiro[3.3]heptane candidate.

DASE_Screening_Cascade Start Lead Compound (Piperazine Core) Design Design: Replace Piperazine with Diazaspiro[3.3]heptane Start->Design GeoCheck In Silico: Geometry Check (Is N-N distance ~4.2Å tolerated?) Design->GeoCheck Synthesis Synthesis via Flow Chemistry / [1.1.0]bicyclobutane GeoCheck->Synthesis Pocket Open/Flexible Discard Discard / Re-design (Linker Adjustment) GeoCheck->Discard Pocket too tight (<3.5Å) InVitro_Potency In Vitro Potency (IC50) & SPR (Residence Time) Synthesis->InVitro_Potency Decision1 Potency Retained? InVitro_Potency->Decision1 MetabStab Microsomal Stability (Human/Rat) Decision1->MetabStab Potency Comparable Decision1->Discard >10x Potency Loss PK_Study In Vivo PK (Rat) Check Clearance/Half-life MetabStab->PK_Study Cl_int Improved Efficacy In Vivo Efficacy (Xenograft/Behavioral Model) PK_Study->Efficacy Bioavailability > 30%

Caption: Decision tree for evaluating Diazaspiro[3.3]heptane surrogates. Note the critical "Geometry Check" step before synthesis, as the 4.2Å span is the primary failure mode.

Part 4: Case Study Data (Representative)

To illustrate the expected outcome of this assessment, below is a synthesized dataset based on PARP-1 inhibitor optimization (Olaparib analogues), a well-documented application of this scaffold.

AssayReference (Piperazine)Test (Diazaspiro[3.3]heptane)Interpretation
Enzymatic

5.0 nM12.6 nMSlight drop in intrinsic potency due to geometric strain.
Cellular

10 nM15 nMCell potency remains comparable.
Microsomal

25 min> 120 min Key Win: Spiro-core blocks oxidative metabolism.
Cytotoxicity (

)
5 µM> 50 µM Key Win: DASE analogue is less toxic to healthy cells (selectivity).
Oral Bioavailability (

)
45%78% Improved metabolic stability translates to higher exposure.

Conclusion from Data: While the DASE analogue shows a minor reduction in absolute potency (


), the dramatic improvement in metabolic stability and safety profile makes it a superior in vivo candidate.

References

  • Mykhailiuk, P. K. (2023).[6][7][8][9] 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie International Edition. Link

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of 2-Azaspiro[3.3]heptanes as Piperidine Bioisosteres. Organic Letters. Link

  • Wuitschik, G., et al. (2010). Spirocyclic Scaffolds in Medicinal Chemistry: "Escape from Flatland". Angewandte Chemie International Edition. Link

  • Ebner, D. C., et al. (2023).[2][8] Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds. Medicinal Chemistry Reviews. Link

  • Prysiazhniuk, K., et al. (2024).[6] Spiro[3.3]heptane as a Saturated Benzene Bioisostere. Angewandte Chemie International Edition. Link

Sources

structural overlays and conformational analysis of diazaspiro[3.3]heptane and piperazine

[1][2]

Executive Summary: The "Stretched, Twisted, Basic" Surrogate

In modern medicinal chemistry, the transition from a piperazine scaffold to a 2,6-diazaspiro[3.3]heptane core represents a high-impact "scaffold hop." While often categorized as a bioisostere, the diazaspiro[3.3]heptane is more accurately described as a structural surrogate that introduces three critical alterations to the molecular profile:

  • Vector Extension: An increase in N–N distance (~1.3 Å).[1]

  • Orthogonal Twist: A 90° rotation of the exit vectors relative to one another.

  • Basicity Enhancement: A significant increase in pKa (+1.0 to +2.0 units), influencing lipophilicity (LogD) and solubility.

This guide provides a technical comparison of these two scaffolds, detailing when to deploy the spirocyclic alternative to solve specific multiparametric optimization (MPO) challenges.

Structural & Geometric Analysis

The fundamental difference between these scaffolds lies in their exit vector topology. While piperazine exists in a dynamic chair conformation, 2,6-diazaspiro[3.3]heptane is a rigid, bicyclic system.

Exit Vector Topography
  • Piperazine: The nitrogen atoms in the chair conformation are separated by approximately 2.8–2.9 Å . The lone pairs and substituents typically adopt an equatorial orientation to minimize 1,3-diaxial interactions, resulting in a roughly planar vector alignment (0° torsion offset between vectors).

  • 2,6-Diazaspiro[3.3]heptane: The spiro-fusion at the central carbon forces the two azetidine rings to be orthogonal. This creates a 90° twist between the planes of the two rings.[1] Furthermore, the rigid geometry extends the N–N distance to approximately 4.1–4.2 Å .

Conformational Energy Landscapes

Piperazine is conformationally mobile (ring flips between chair/boat), allowing it to "induced-fit" into binding pockets. Diazaspiro[3.3]heptane is conformationally locked. This rigidity reduces the entropic penalty upon binding (

DOT Diagram: Geometric Vector Comparison

VectorAnalysisPiperazinePiperazine Core(Chair Conformation)Pip_DistN-N Distance: ~2.9 ÅPiperazine->Pip_DistPip_AngleVector Angle: ~180° (Planar)Piperazine->Pip_AngleSpiro2,6-Diazaspiro[3.3]heptane(Rigid Spirocycle)Spiro_DistN-N Distance: ~4.2 Å(+1.3 Å Extension)Spiro->Spiro_DistSpiro_AngleVector Angle: 90° Twist(Orthogonal)Spiro->Spiro_AnglePip_Dist->Spiro_DistVector ElongationPip_Angle->Spiro_AngleTopological Twist

Figure 1: Comparative analysis of exit vector geometry. The spiro scaffold acts as a "spacer" that both lengthens and twists the substituent trajectory.

Physicochemical Profiling

The replacement of piperazine with diazaspiro[3.3]heptane profoundly alters the physicochemical landscape of the molecule.[1]

Basicity (pKa) and Lipophilicity (LogD)

Despite adding a carbon atom (C5 vs. C4), the spiro scaffold often lowers the LogD. This is driven by the significant increase in basicity (pKa). The relief of ring strain upon protonation and the reduced inductive withdrawal in the spiro system make the nitrogens more basic.

Table 1: Physicochemical Comparison

PropertyPiperazine2,6-Diazaspiro[3.3]heptaneImpact of Switch
Formula C₄H₁₀N₂C₅H₁₀N₂+1 Carbon atom
N-N Distance ~2.9 Å~4.2 ÅExtension (Critical for SAR)
pKa (Typical) ~8.0 - 8.5~9.5 - 10.0+1.0 to +1.5 units (More Basic)
LogD (pH 7.4) BaselineOften Lower (-0.5 to -1.[1]0)Decreased (Due to higher ionization)
Metabolic Stability Moderate (N-oxidation)HighImproved (Steric bulk/Rigidity)
Solubility ModerateHighImproved (Ionization dependent)
Metabolic Stability

The diazaspiro core is generally more metabolically stable than piperazine. The quaternary spiro-carbon blocks oxidative metabolism at the central position, and the strained azetidine rings are surprisingly robust against cytochrome P450 oxidation compared to the flexible piperazine methylene groups.

Experimental Protocols

To validate the utility of the diazaspiro scaffold in your program, use the following standardized protocols.

Computational Overlay Protocol (Virtual Screening)

Objective: To determine if the spiro scaffold can geometrically replace a piperazine without clashing with the protein.

  • Preparation: Import the X-ray crystal structure of the piperazine-bound ligand into your modeling software (e.g., MOE, Schrödinger Maestro).

  • Conformer Generation: Generate low-energy conformers for the 2,6-diazaspiro[3.3]heptane analogue using a high-precision force field (e.g., OPLS4).

  • Alignment:

    • Define the two distal nitrogen atoms as the anchor points.

    • Perform a flexible alignment allowing the substituents to rotate, but keeping the core rigid.

  • Scoring: Calculate the Root Mean Square Deviation (RMSD) of the exit vectors (the bonds connecting the N to the rest of the molecule).

    • Pass Criteria: RMSD < 0.5 Å for vector termini.

    • Fail Criteria: Significant steric clash with the protein surface (Van der Waals overlap > 1.0 Å).

Experimental pKa Determination (Potentiometric Titration)

Objective: To quantify the basicity shift, which dictates LogD and CNS penetration.

  • Sample Prep: Dissolve 5 mg of the test compound in 20 mL of ionic strength-adjusted water (0.15 M KCl). If insoluble, use a co-solvent (methanol) and extrapolate to 0%.

  • Titration: Perform a dual-titration (acid-to-base and base-to-acid) using standardized 0.1 M HCl and 0.1 M KOH under inert gas (Argon) to exclude CO₂.

  • Data Analysis: Use the Bjerrum plot method to identify the inflection points.

    • Note: Expect two pKa values.[1] The spiro compound often shows a larger

      
      pKa between 
      
      
      and
      
      
      due to electrostatic repulsion across the rigid frame.

Case Study Analysis: Successes and Failures

The decision to switch is rarely neutral; it either drastically improves or kills potency based on the binding pocket's tolerance for the "Twist."

Table 2: Comparative Case Studies

TargetOutcomeRationaleReference
PARP-1 (Olaparib) Success Spiro analogue maintained potency (IC50 = 12.6 nM) and improved selectivity. Reduced cytotoxicity compared to piperazine parent.[2][3][Vertex, 2024]
SOS1 Agonist Success 3-fold potency gain.[1] The rigid spiro scaffold reduced the entropic penalty of binding.[1][RSC, 2025]
Ketohexokinase Success Optimal potency. The extended N-N distance allowed dual H-bonding to Asp27 & Asn107, which piperazine could not reach.[Blumberg, 2024]
GPR119 Agonist Failure >800-fold loss in potency.[1] The 90° twist misaligned the carbamate acceptor group critical for activity.[PMC, 2023]

Decision Framework: When to Switch?

Use this logic flow to determine if the diazaspiro[3.3]heptane is the right tool for your optimization phase.

DOT Diagram: Scaffold Selection Decision Tree

DecisionTreeStartOptimization Goal:Replace Piperazine?Q1Is the Binding PocketNarrow/Flat?Start->Q1Q2Do you need toLower LogD?Q1->Q2No (Bulk tolerated)Res_KeepKEEP PIPERAZINE(Spiro twist will clash)Q1->Res_KeepYes (Planar required)Q3Is the N-N DistanceCritical?Q2->Q3No (LogD is fine)Res_SpiroSWITCH TO SPIRO(Lowers LogD, Adds Novelty)Q2->Res_SpiroYes (Need polar shift)Q3->Res_KeepNeed CompactnessQ3->Res_SpiroNeed ExtensionRes_CheckCHECK VECTOR(Spiro extends by 1.3 Å)

Figure 2: Strategic decision tree for scaffold hopping from piperazine to diazaspiro[3.3]heptane.

References

  • Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes. ACS Med. Chem. Lett. (2023).[2][4] Link

  • Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds. Blumberg Institute. (2024).[2][4][5] Link

  • Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework. Journal of Medicinal Chemistry. (2024).[2][4][5] Link

  • Strained spiro heterocycles as potential bioisosteres. Royal Society of Chemistry. (2025).[3][6] Link

  • 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. Uniba.[3] (2024).[2][4][5] Link

Safety Operating Guide

A Guide to the Responsible Disposal of 1-Methyl-1,6-diazaspiro[3.3]heptane: A Protocol for Research Professionals

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The novel chemical compounds we synthesize, such as 1-Methyl-1,6-diazaspiro[3.3]heptane, often lack comprehensive safety and disposal documentation. This guide provides a procedural framework for the proper disposal of 1-Methyl-1,6-diazaspiro[3.3]heptane, grounded in the precautionary principle and established best practices for chemical waste management. Our objective is to empower laboratory personnel with the knowledge to manage this chemical waste stream safely, compliantly, and with minimal environmental impact.

Hazard Assessment: An Evidence-Based Approach

Given the absence of a specific Safety Data Sheet (SDS) for 1-Methyl-1,6-diazaspiro[3.3]heptane, a conservative hazard assessment is necessary. This assessment is informed by the known hazards of structurally analogous spirocyclic amines. The core diazaspiro[3.3]heptane structure suggests potential for skin and eye irritation, as well as possible toxicity if ingested or inhaled.

Hazard ClassificationAnticipated Hazard for 1-Methyl-1,6-diazaspiro[3.3]heptaneRationale based on Analogous Compounds
Acute Toxicity (Oral/Dermal) Potentially harmful if swallowed or in contact with skin.The SDS for 1-Boc-2,6-diazaspiro[3.3]heptane hemioxalate indicates it is harmful if swallowed or in contact with skin (Category 4).[1]
Skin Corrosion/Irritation Expected to cause skin irritation.6-Oxa-1-azaspiro[3.3]heptane hemioxalate and 2-Oxa-6-azaspiro[3.3]heptane are classified as causing skin irritation (Category 2).[2][3]
Serious Eye Damage/Irritation Expected to cause serious eye irritation.6-Oxa-1-azaspiro[3.3]heptane hemioxalate and 2-Oxa-6-azaspiro[3.3]heptane are classified as causing serious eye irritation (Category 2/2A).[2][3]
Specific Target Organ Toxicity May cause respiratory irritation.6-Oxa-1-azaspiro[3.3]heptane hemioxalate is noted to potentially cause respiratory irritation.[3]
Environmental Hazards Assumed to be toxic to aquatic life.The precautionary principle dictates treating novel chemicals as potentially hazardous to the environment until proven otherwise. Many organic amines exhibit aquatic toxicity.
Regulatory Compliance: Navigating the EPA Framework

In the United States, the disposal of chemical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4][5] A primary responsibility for researchers is to determine if their chemical waste is classified as "hazardous waste."

Waste Characterization:

A chemical waste can be deemed hazardous in two ways:

  • Listed Waste: The EPA maintains specific lists of hazardous wastes (F, K, P, and U lists).[6][7] As a research chemical, 1-Methyl-1,6-diazaspiro[3.3]heptane is unlikely to be explicitly listed. However, if it is a discarded, unused commercial product, it could fall under the U-list.[6]

  • Characteristic Waste: The waste must be tested to see if it exhibits any of the four hazardous characteristics:

    • Ignitability (D001): While the pure compound is likely a solid, solutions in flammable solvents would be classified as ignitable.

    • Corrosivity (D002): As an amine, aqueous solutions may be basic and could be considered corrosive if the pH is ≥ 12.5.

    • Reactivity (D003): Unlikely for this class of compounds, but should be considered if there are reactive functional groups not immediately apparent.

    • Toxicity (D004-D043): This is determined by the Toxicity Characteristic Leaching Procedure (TCLP), which assesses the potential for specific toxic compounds to leach into groundwater.

The following diagram illustrates the decision-making process for characterizing waste containing 1-Methyl-1,6-diazaspiro[3.3]heptane.

WasteCharacterization start Waste Generated: 1-Methyl-1,6-diazaspiro[3.3]heptane (Pure or in solution) is_listed Is it an unused commercial product on the U or P list? start->is_listed is_characteristic Does the waste exhibit any hazardous characteristics? is_listed->is_characteristic No hazardous_waste Manage as HAZARDOUS WASTE is_listed->hazardous_waste Yes ignitable Ignitability (D001) (e.g., in flammable solvent)? is_characteristic->ignitable Check corrosive Corrosivity (D002) (pH >= 12.5)? ignitable->corrosive No ignitable->hazardous_waste Yes reactive Reactivity (D003)? corrosive->reactive No corrosive->hazardous_waste Yes toxic Toxicity (D004-D043)? reactive->toxic No reactive->hazardous_waste Yes toxic->hazardous_waste Yes non_hazardous Manage as Non-Hazardous Waste (Consult EHS) toxic->non_hazardous No

Caption: Decision tree for hazardous waste determination.

Based on the precautionary principle, all waste containing 1-Methyl-1,6-diazaspiro[3.3]heptane should be managed as hazardous waste.

Step-by-Step Disposal Protocol

This protocol outlines the essential steps for the safe collection, storage, and disposal of 1-Methyl-1,6-diazaspiro[3.3]heptane waste.

Step 1: Waste Segregation and Collection

  • Principle: Proper segregation prevents dangerous chemical reactions and ensures cost-effective disposal.

  • Procedure:

    • Designate a specific, sealed, and clearly labeled waste container for 1-Methyl-1,6-diazaspiro[3.3]heptane waste.

    • Do not mix this waste with other waste streams (e.g., halogenated solvents, acidic waste, or oxidizers).

    • Collect solid waste (e.g., contaminated filter paper, weighing boats) and liquid waste (e.g., reaction mother liquors, chromatography fractions) in separate, compatible containers.[8]

    • For liquid waste, use a container made of a material compatible with amines and any solvents used (e.g., High-Density Polyethylene - HDPE).

Step 2: Container Management and Labeling

  • Principle: Accurate labeling is a regulatory requirement and is crucial for the safety of all personnel handling the waste.

  • Procedure:

    • Use a robust, leak-proof container with a secure screw-top cap.

    • Affix a "HAZARDOUS WASTE" label to the container as soon as the first drop of waste is added.

    • The label must include:

      • The words "Hazardous Waste."

      • The full chemical name: "1-Methyl-1,6-diazaspiro[3.3]heptane" and any solvents present.

      • The approximate percentage of each component.

      • The date accumulation started.

      • The relevant hazard pictograms (e.g., exclamation mark for irritant, environment pictogram).

Step 3: On-site Accumulation

  • Principle: Waste must be stored safely in a designated area to prevent spills and exposure.

  • Procedure:

    • Keep the waste container sealed at all times, except when adding waste.

    • Store the container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation and under the control of the operator.

    • The SAA must have secondary containment (e.g., a chemical-resistant tray or tub) to capture any potential leaks.

    • Do not accumulate more than 55 gallons of hazardous waste in an SAA.

Step 4: Arranging for Disposal

  • Principle: Hazardous waste must be disposed of through a licensed professional service to ensure it is transported, treated, and disposed of in accordance with regulations.

  • Procedure:

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.

    • Provide the EHS department with accurate information about the waste composition from the label.

    • EHS will then coordinate with a licensed professional waste disposal service for final removal and disposal.[2]

The overall workflow is summarized in the diagram below.

DisposalWorkflow A Step 1: Generation & Segregation Collect waste in a dedicated, compatible container. B Step 2: Labeling Attach 'Hazardous Waste' label. List all constituents. A->B C Step 3: Accumulation Store in a designated Satellite Accumulation Area (SAA) with secondary containment. B->C D Step 4: Request Pickup Contact Environmental Health & Safety (EHS) for disposal. C->D E Step 5: Professional Disposal EHS arranges for a licensed waste vendor to collect and dispose of the waste. D->E

Caption: General workflow for chemical waste disposal.

Decontamination and Empty Container Management

Empty containers that once held 1-Methyl-1,6-diazaspiro[3.3]heptane must also be managed properly to remove residual hazards.

  • Procedure for Non-Acutely Hazardous Waste:

    • Triple-rinse the empty container with a suitable solvent (e.g., water, followed by acetone or ethanol).[9]

    • The rinsate must be collected and disposed of as hazardous waste.[9]

    • After triple-rinsing and air-drying, deface or remove the original label.

    • The clean, defaced container can then be disposed of as regular laboratory glass or plastic waste.[9]

  • Note: If a chemical is deemed "acutely hazardous" (an EPA P-listed waste), its container cannot be decontaminated via rinsing and must be disposed of as hazardous waste.[10] While 1-Methyl-1,6-diazaspiro[3.3]heptane is not on this list, this is a critical general principle.

Spill Management

In the event of a spill during handling or disposal preparation, immediate and appropriate action is required.

  • Procedure:

    • Alert personnel in the immediate area.

    • If the spill is large or you are unsure how to proceed, contact your EHS department immediately.

    • For small spills, wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

    • Contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels to absorb large quantities of flammable solutions.

    • Carefully sweep or scoop the absorbent material into a designated hazardous waste container.

    • Clean the spill area with soap and water.

    • Dispose of all cleanup materials as hazardous waste.

By adhering to these procedures, researchers can ensure the safe and compliant disposal of 1-Methyl-1,6-diazaspiro[3.3]heptane, upholding our collective responsibility to protect ourselves, our colleagues, and the environment.

References

  • Angene Chemical. (2021, May 1). Safety Data Sheet: 2-Oxa-6-azaspiro[3.3]heptane. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Waste Code - F, K, P, U Lists. Retrieved from [Link]

  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]

  • Minnesota Pollution Control Agency. (2011, February). U List of Hazardous Wastes. Retrieved from [Link]

  • University of Otago. (n.d.). Laboratory chemical waste disposal guidelines. Retrieved from [Link]

  • Environmental Resource Center. (2018, April 10). Hazardous Waste Codes [40 CFR 261.33]. Retrieved from [Link]

  • ACTenviro. (2015, March 5). How Do You Dispose Of Empty Chemical Containers In Your Lab? Retrieved from [Link]

Sources

Personal protective equipment for handling 1-Methyl-1,6-diazaspiro[3.3]heptane

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling 1-Methyl-1,6-diazaspiro[3.3]heptane Audience: Researchers, scientists, and drug development professionals.

Executive Safety Summary & Risk Profile

The Compound: 1-Methyl-1,6-diazaspiro[3.3]heptane is a strained spirocyclic diamine. In medicinal chemistry, it serves as a rigid, three-dimensional scaffold (high Fsp³) often used to replace piperazine or morpholine rings to improve metabolic stability and selectivity.[1]

The Hazard Logic (Class-Based Assessment): Specific toxicological data for this exact CAS is often limited to "Research Use Only" (RUO) datasets. Therefore, safety protocols must be derived from its chemical class (Strained Aliphatic Amines) .

  • Basicity & Corrosivity: As a secondary/tertiary amine system, the free base is highly alkaline (pKa likely >10). It must be treated as a Corrosive (Skin/Eye Category 1B or 2) unless proven otherwise.

  • Reactivity: The [3.3]spiro system possesses inherent ring strain (~60 kcal/mol), making it more reactive than unstrained analogues. It is susceptible to ring-opening in the presence of strong electrophiles or acids.

  • Physical State:

    • Free Base: Likely a colorless to yellow liquid or low-melting solid. Volatile amine odor.

    • Salt Forms (HCl, Oxalate): White to off-white powders. Inhalation dust hazard.

The Self-Validating PPE Matrix

Do not rely on a single glove type for all procedures. Use this matrix to validate your PPE choice based on the specific operation.

Tier 1: Solid Handling (Salt Forms/Small Scale)

Context: Weighing <100 mg of hydrochloride or oxalate salt.

ZonePPE RequirementTechnical Rationale
Hands Double Nitrile (Accelerator-Free) Standard nitrile (4 mil) provides sufficient dry particulate protection. Double gloving allows outer glove removal if contaminated by static-clinging dust.
Eyes Safety Glasses w/ Side Shields Impact protection is sufficient for solids where splash risk is zero.
Body Standard Lab Coat (Cotton/Poly) Basic particulate barrier.
Respiratory Fume Hood (Required) Never weigh on an open bench. Amine salts are hygroscopic and can release free amine traces if hydrolyzed by humidity.
Tier 2: Liquid/Solution Handling (Free Base/Synthesis)

Context: Pipetting free base, reaction setup, or handling >100 mg.

ZonePPE RequirementTechnical Rationale
Hands Laminate (Silver Shield/4H) under Nitrile CRITICAL: Aliphatic amines can permeate standard nitrile in <15 mins. Laminate film offers >4hr breakthrough time. The outer nitrile glove provides grip (laminates are slippery).
Eyes Chemical Splash Goggles Zero-Gap Rule: Vapors from the free base are lacrimatous and can cause corneal edema (blue haze). Glasses do not seal against vapors; goggles do.
Body Chemical-Resistant Apron Tyvek® or rubber apron over the lab coat to prevent soak-through during accidental spills.
Respiratory Fume Hood (High Flow) Operations must occur in a hood with face velocity >80 fpm.
PPE Decision Logic (Visualization)

This decision tree allows researchers to self-determine the necessary protection level before starting work.

PPE_Decision_Tree Start START: Hazard Assessment State Physical State? Start->State Solid Solid (Salt Form) State->Solid Liquid Liquid (Free Base) or Solution State->Liquid Qty Quantity > 1g? Solid->Qty Volatile Volatile/Odor? Liquid->Volatile StdPPE TIER 1 PPE: Nitrile Gloves Safety Glasses Fume Hood Qty->StdPPE No DustRisk TIER 2 PPE: (Add N95/P100 if outside hood) Qty->DustRisk Yes HighPPE TIER 2 (MAX) PPE: Laminate Liners Splash Goggles Chem Apron Volatile->HighPPE Always Assume Yes

Figure 1: PPE Selection Logic based on physical state and quantity.

Operational Protocols: Step-by-Step
Protocol A: Transferring the Free Base (Liquid)

The free base is air-sensitive (absorbs CO₂) and potentially volatile.

  • Preparation:

    • Don Tier 2 PPE (Goggles + Laminate gloves).

    • Ensure all receiving glassware is oven-dried and purged with Nitrogen/Argon.

  • Syringe Technique:

    • Use a gas-tight syringe with a long needle.

    • Do not pour. Pouring increases surface area for volatilization and spill risk.

    • Self-Validation Check: If you smell a "fishy" or ammoniacal odor, your fume hood sash is too high, or your technique has breached containment. Stop immediately.

  • Quenching the Needle:

    • Immediately after transfer, draw dilute HCl or Acetone into the syringe to neutralize residual amine before removing it from the hood.

Protocol B: Weighing the Salt (Solid)

Spiro-salts are often electrostatic.

  • Static Control:

    • Use an anti-static gun (Zerostat) on the weighing boat and spatula. Charged particles can "jump" onto gloves/cuffs.

  • Containment:

    • Place the analytical balance inside the fume hood or a powder containment enclosure.

    • If the balance is on an open bench, use a "balance enclosure" or transfer the closed vial to a tared vessel inside the hood, then weigh the full vessel.

Emergency Response & Disposal
Exposure Response
  • Eye Contact: Flush immediately for 15 minutes .[2] Do not rely on neutralization; dilution is key. Note: Spiro-amines can cause delayed corneal damage; seek medical evaluation even if pain subsides.

  • Skin Contact:

    • Blot, don't rub. (Rubbing drives the amine deeper into the dermis).

    • Wash with copious soap and water.[2][3]

    • Check for "amine burn" (redness may appear hours later).

Spill Cleanup (Liquid)
  • Evacuate the immediate area if the spill is >5mL outside a hood.

  • Don PPE: Tier 2 (Goggles + Laminate Gloves).

  • Absorb: Use Chemizorb® or vermiculite. Do not use paper towels (amines can react exothermically with cellulose or just evaporate from the surface).

  • Neutralize: Wipe the area with dilute (5%) acetic acid or citric acid to convert the residue to a non-volatile salt.

Waste Disposal Workflow
  • Stream: Segregate into Basic Organic Waste .

  • Incompatibility: NEVER mix with Acid Waste (exothermic heat/spatter) or Oxidizers (fire risk).

  • Labeling: Explicitly label as "Contains Strained Spirocyclic Amine."

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • Sigma-Aldrich. (2024). Safety Data Sheet: 2-oxa-6-azaspiro[3.3]heptane (Analogue Class Data).

  • Ansell Healthcare. (2022). Chemical Permeation & Degradation Resistance Guide (Permeation times for Aliphatic Amines).

  • PubChem. (2024). Compound Summary: 2,6-Diazaspiro[3.3]heptane.[4] National Library of Medicine.

  • Occupational Safety and Health Administration (OSHA). (2024).[2] Personal Protective Equipment: Glove Selection Chart.

Sources

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.